molecular formula C10H20 B157738 Butylcyclohexane CAS No. 1678-93-9

Butylcyclohexane

Cat. No.: B157738
CAS No.: 1678-93-9
M. Wt: 140.27 g/mol
InChI Key: GGBJHURWWWLEQH-UHFFFAOYSA-N
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Description

Butylcyclohexane is a significant cycloalkane that serves as a critical compound in multiple advanced research fields. In combustion science, it is widely recognized as a representative surrogate component for modeling and simulating the behavior of practical transport fuels, such as jet fuel and diesel, due to its molecular structure that provides a optimal balance between a longer alkyl chain and a reasonable molecular size . Its ring structure introduces unique reaction pathways, including ring-opening reactions, making its low to high-temperature oxidation kinetics a subject of detailed experimental and modeling studies to improve the understanding of real fuel combustion . In parallel, derivatives of this compound, specifically trans-4-butylcyclohexane carboxylic acid (4-BCCA), have emerged as promising antiepileptic drugs in multiple in vitro and in vivo seizure models . Research has identified that 4-BCCA acts as a low-affinity inhibitor of AMPA receptors, a subtype of ionotropic glutamate receptors, by binding to dynamic sites in the transmembrane domain, a mechanism distinct from other non-competitive inhibitors like perampanel . This compound has shown enhanced potency over valproate in models for partial and pharmacoresistant epilepsy, without the associated teratogenic effects, providing a strong rationale for its continued development as a novel therapeutic agent . The dual relevance of this compound, from energy utilization to neurological research, makes it a versatile compound for investigative applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butylcyclohexane
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InChI

InChI=1S/C10H20/c1-2-3-7-10-8-5-4-6-9-10/h10H,2-9H2,1H3
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InChI Key

GGBJHURWWWLEQH-UHFFFAOYSA-N
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Canonical SMILES

CCCCC1CCCCC1
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Molecular Formula

C10H20
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DSSTOX Substance ID

DTXSID0061876
Record name Butylcyclohexane
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Molecular Weight

140.27 g/mol
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Physical Description

Liquid, Colorless liquid; [CHEMINFO]
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Boiling Point

180.90 °C. @ 760.00 mm Hg
Record name Butylcyclohexane
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Vapor Pressure

1.31 [mmHg]
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CAS No.

1678-93-9
Record name Butylcyclohexane
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Record name BUTYLCYCLOHEXANE
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Record name Cyclohexane, butyl-
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Melting Point

-74.7 °C
Record name Butylcyclohexane
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of n-Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of n-butylcyclohexane, a valuable hydrocarbon in various research and development applications. The document details the primary synthetic routes, purification methodologies, and analytical characterization techniques, presenting quantitative data in accessible formats and providing detailed experimental protocols.

Introduction

n-Butylcyclohexane is a cycloalkane with the chemical formula C₁₀H₂₀. Its stable, non-polar nature makes it a useful solvent and intermediate in organic synthesis. This guide explores the two principal methods for its preparation: the hydrogenation of n-butylbenzene and the Friedel-Crafts alkylation of benzene, followed by purification and characterization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of n-butylcyclohexane is presented in Table 1. This data is crucial for its handling, purification, and characterization.

Table 1: Physical and Chemical Properties of n-Butylcyclohexane

PropertyValueReference
Molecular Formula C₁₀H₂₀[1][2]
Molecular Weight 140.27 g/mol [2][3]
Boiling Point 178-180 °C (lit.)[1][4]
Melting Point -78 °C (lit.)[1][4]
Density 0.818 g/mL at 25 °C (lit.)[1][4]
Refractive Index (n²⁰/D) 1.441 (lit.)[1][4]
Flash Point 50 °C (122 °F)[5]
Vapor Pressure 2.9 mmHg (37.7 °C)[4]
Autoignition Temperature 475 °F[4]
CAS Number 1678-93-9[1][2]

Synthesis of n-Butylcyclohexane

There are two primary synthetic pathways for the preparation of n-butylcyclohexane. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Route 1: Hydrogenation of n-Butylbenzene

This is a direct and efficient method for the synthesis of n-butylcyclohexane, involving the catalytic hydrogenation of n-butylbenzene.

Reaction Scheme:

cluster_reaction Hydrogenation Reaction n_butylbenzene n-Butylbenzene h2 + 3H₂ catalyst Catalyst (e.g., Ni, Pt) n_butylcyclohexane n-Butylcyclohexane n_butylbenzene_img n_butylbenzene_img plus + h2_gas 3H₂ arrow n_butylcyclohexane_img n_butylcyclohexane_img catalyst_label Ni or Pt catalyst Heat, Pressure

Caption: Hydrogenation of n-butylbenzene to n-butylcyclohexane.

Experimental Protocol: Catalytic Hydrogenation of n-Butylbenzene

  • Catalyst Preparation (if required): A supported nickel catalyst, such as nickel on a titanium dioxide and zirconium dioxide support, can be prepared by co-precipitation followed by calcination and impregnation with a nickel salt solution.[6]

  • Reaction Setup: A high-pressure autoclave or a fixed-bed reactor is charged with n-butylbenzene and the hydrogenation catalyst (e.g., nickel-kieselguhr, platinum on carbon).[7][8]

  • Hydrogenation: The reactor is purged with an inert gas and then pressurized with hydrogen. The reaction mixture is heated to the desired temperature (e.g., 80-200 °C) and pressure (e.g., 20 bar).[9] The reaction is typically stirred or agitated to ensure efficient mixing.

  • Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen or by taking aliquots for analysis by gas chromatography (GC).

  • Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration. The resulting crude n-butylcyclohexane is then purified.

Quantitative Data:

Table 2: Hydrogenation of n-Butylbenzene - Reaction Parameters and Yields

CatalystTemperature (°C)Pressure (bar)Reaction Time (h)Conversion of n-Butylbenzene (%)Yield of n-Butylcyclohexane (%)Reference
Nickel-Kieselguhr150-20010-302-4>99>95[7] (Analogous)
Pt/C80-120203-5~100~99[8] (General)
Ce₀.₉₈Pt₀.₀₂O₂-δ100Gas Phase-42100 (specificity)[9]
Route 2: Friedel-Crafts Alkylation of Benzene (Two-Step Synthesis)

This route involves two main steps: the Friedel-Crafts acylation of benzene with butyryl chloride to form butyrophenone, followed by a reduction of the ketone to yield n-butylbenzene, which is then hydrogenated as described in Route 1. A direct Friedel-Crafts alkylation with a butyl halide is generally avoided due to carbocation rearrangements, which would lead to the formation of sec-butylbenzene and isobutylbenzene as major byproducts.[10]

Reaction Scheme:

cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction cluster_step3 Step 3: Hydrogenation benzene Benzene butyryl_chloride + Butyryl Chloride alcl3 AlCl₃ butyrophenone Butyrophenone hcl + HCl butyrophenone2 Butyrophenone zn_hg + Zn(Hg), HCl n_butylbenzene n-Butylbenzene n_butylbenzene2 n-Butylbenzene h2 + 3H₂ catalyst Catalyst n_this compound n-Butylcyclohexane

Caption: Two-step synthesis of n-butylcyclohexane via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of Benzene

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (with a gas trap for HCl), and a magnetic stirrer is charged with anhydrous aluminum chloride and dry benzene.[11][12] The mixture is cooled in an ice bath.

  • Addition of Acyl Chloride: Butyryl chloride is added dropwise from the dropping funnel to the stirred mixture. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • Reaction Completion: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for a specified time, followed by gentle heating under reflux (e.g., 60 °C for 30 minutes) to complete the reaction.[11]

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).

  • Purification of Butyrophenone: The solvent is removed by rotary evaporation, and the resulting crude butyrophenone can be purified by vacuum distillation.

Experimental Protocol: Clemmensen Reduction of Butyrophenone

  • Reaction Setup: A round-bottom flask is charged with amalgamated zinc (prepared by treating zinc granules with a mercuric chloride solution), concentrated hydrochloric acid, water, and butyrophenone.[11]

  • Reduction: The mixture is heated under reflux for an extended period (several hours). Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • Work-up: After cooling, the mixture is decanted from the remaining zinc. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ether). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried.

  • Purification of n-Butylbenzene: The solvent is removed, and the crude n-butylbenzene is purified by fractional distillation. The purified n-butylbenzene is then hydrogenated as described in Route 1.

Quantitative Data:

Table 3: Friedel-Crafts Acylation and Reduction - Typical Yields

StepReactantsCatalyst/ReagentsTypical Yield (%)Reference
Acylation Benzene, Butyryl ChlorideAlCl₃75-85[13] (Relative Reactivity)
Reduction ButyrophenoneZn(Hg), HCl70-80[11] (General)
Overall (to n-butylbenzene) 52-68Calculated

Purification of n-Butylcyclohexane

The primary method for purifying crude n-butylcyclohexane is fractional distillation, which separates components based on differences in their boiling points.

start Crude n-Butylcyclohexane distillation Fractional Distillation Apparatus (Vigreux or Packed Column) start->distillation heating Heat to Boiling Point (~178-180 °C) distillation->heating separation Separation of Fractions heating->separation low_boiling Low-Boiling Impurities (e.g., residual solvents) separation->low_boiling First Fraction product Pure n-Butylcyclohexane (Collected at Boiling Point) separation->product Main Fraction high_boiling High-Boiling Residue separation->high_boiling Residue

Caption: Workflow for the purification of n-butylcyclohexane by fractional distillation.

Experimental Protocol: Fractional Distillation of n-Butylcyclohexane

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with glass beads), a distillation head with a thermometer, a condenser, and a collection flask.[14][15] Ensure all joints are properly sealed.

  • Distillation: Charge the round-bottom flask with the crude n-butylcyclohexane and a few boiling chips. Heat the flask gently using a heating mantle.[14]

  • Fraction Collection: As the mixture heats, vapors will rise through the fractionating column. The temperature at the distillation head will stabilize at the boiling point of the lowest boiling component. Collect the initial fraction, which will contain any low-boiling impurities. As the temperature rises and stabilizes at the boiling point of n-butylcyclohexane (178-180 °C), change the collection flask to collect the pure product.[16]

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

Quantitative Data:

Table 4: Purity of n-Butylcyclohexane After Fractional Distillation

Initial Purity (GC)Final Purity (GC)Recovery (%)
90-95%>99%85-95

Note: The recovery rate is dependent on the efficiency of the fractional distillation column and the nature of the impurities.

Analytical Characterization

The identity and purity of the synthesized n-butylcyclohexane should be confirmed using various analytical techniques.

sample Purified n-Butylcyclohexane gcms Gas Chromatography-Mass Spectrometry (GC-MS) sample->gcms nmr Nuclear Magnetic Resonance (NMR) Spectroscopy sample->nmr ftir Fourier-Transform Infrared (FTIR) Spectroscopy sample->ftir purity Purity Assessment gcms->purity structure_id Structural Elucidation nmr->structure_id functional_groups Functional Group Analysis ftir->functional_groups

Caption: Analytical workflow for the characterization of n-butylcyclohexane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to identify any impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the n-butylcyclohexane in a volatile solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis: Inject a small volume of the sample into the GC-MS instrument. The sample is vaporized and separated on a capillary column. The separated components are then detected by the mass spectrometer.

  • Data Analysis: The retention time of the major peak should correspond to that of a standard n-butylcyclohexane sample. The mass spectrum of the major peak should exhibit the characteristic fragmentation pattern of n-butylcyclohexane. Purity is determined by the relative area of the n-butylcyclohexane peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of n-butylcyclohexane.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the purified n-butylcyclohexane in a deuterated solvent (e.g., CDCl₃).

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Data Analysis: The ¹H NMR spectrum will show characteristic signals for the butyl chain and the cyclohexane ring protons. The ¹³C NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule.

Table 5: Expected NMR Data for n-Butylcyclohexane

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~0.9t-CH₃
~1.1-1.3m-CH₂- (butyl chain and cyclohexane)
~1.6-1.8m-CH- (cyclohexane)
¹³C NMR ~14-CH₃
~23-CH₂-
~27-CH₂-
~34-CH₂-
~37-CH-

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For n-butylcyclohexane, the spectrum is characterized by C-H stretching and bending vibrations.

Experimental Protocol:

  • Sample Preparation: A small drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • FTIR Analysis: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

  • Data Analysis: The spectrum should show strong absorption bands in the region of 2850-2960 cm⁻¹ corresponding to C-H stretching vibrations of the alkane structure. The absence of bands in the aromatic C-H stretching region (around 3000-3100 cm⁻¹) and the C=C stretching region (around 1600 cm⁻¹) confirms the complete hydrogenation of the aromatic ring.

Table 6: Characteristic FTIR Absorption Bands for n-Butylcyclohexane

Wavenumber (cm⁻¹)Vibration Type
2925-2960C-H stretch (asymmetric)
2850-2870C-H stretch (symmetric)
1445-1465C-H bend (scissoring)

Conclusion

This technical guide has outlined the primary methods for the synthesis and purification of n-butylcyclohexane, providing detailed experimental protocols and expected quantitative data. The choice between the hydrogenation of n-butylbenzene and the two-step Friedel-Crafts acylation/reduction route will depend on specific laboratory constraints and objectives. Proper purification by fractional distillation and thorough analytical characterization are essential to ensure the high purity required for research and development applications.

References

Spectroscopic Analysis of Butylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for butylcyclohexane, a saturated hydrocarbon of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for structural elucidation and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays characteristic signals for the protons on the cyclohexane ring and the butyl side chain. The overlapping multiplets of the cyclohexane protons typically appear in the upfield region, while the signals for the butyl group are distinct.

Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
CH₃ (butyl)~ 0.89Triplet (t)~ 7.0
(CH₂)₂ (butyl)~ 1.25Multiplet (m)-
CH₂ (α to ring)~ 1.15Multiplet (m)-
Cyclohexane H0.8 - 1.8Multiplet (m)-

Note: The chemical shifts of the cyclohexane protons are complex and heavily overlapped.

1.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides distinct signals for each carbon environment in this compound.

Assignment Chemical Shift (δ) [ppm]
C1 (CH₃, butyl)~ 14.2
C2 (CH₂, butyl)~ 23.2
C3 (CH₂, butyl)~ 29.1
C4 (CH₂, α to ring)~ 37.5
C1' (CH, cyclohexane)~ 37.9
C2'/C6' (CH₂, cyclohexane)~ 27.0
C3'/C5' (CH₂, cyclohexane)~ 26.7
C4' (CH₂, cyclohexane)~ 33.7
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane, dominated by C-H stretching and bending vibrations.[1]

**Wavenumber (cm⁻¹) **Vibrational Mode Intensity
2925 - 2850C-H Stretch (alkane)Strong
1465 - 1445C-H Bend (CH₂)Medium
1378C-H Bend (CH₃)Medium
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern.[2]

m/z Relative Intensity (%) Proposed Fragment Ion
14023.90[C₁₀H₂₀]⁺ (Molecular Ion)
8399.99[C₆H₁₁]⁺ (Cyclohexyl cation)
8172.90[C₆H₉]⁺
55-[C₄H₇]⁺
4140.80[C₃H₅]⁺
2915.80[C₂H₅]⁺

Note: Relative intensities can vary depending on the instrument and experimental conditions.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation [3][4]

  • Sample Purity: Ensure the this compound sample is of high purity to avoid extraneous signals in the spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that dissolves the sample and has a known chemical shift for reference.[3]

  • Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. For ¹³C NMR, a higher concentration of 50-100 mg may be beneficial.[3]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2.1.2. Instrument Parameters (¹H NMR)

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

2.1.3. Instrument Parameters (¹³C NMR)

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more scans, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)[6][7]
  • Instrument Preparation: Ensure the ATR crystal or salt plates (NaCl or KBr) of the FTIR spectrometer are clean and dry.[6]

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O absorptions.[7]

  • Sample Application:

    • ATR: Place a single drop of neat this compound directly onto the ATR crystal.

    • Salt Plates: Place one drop of neat this compound onto the surface of one salt plate and carefully place the second salt plate on top to create a thin liquid film.[8]

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal or salt plates with a suitable solvent (e.g., dry acetone or ethanol) and dry them completely.[6]

Mass Spectrometry Protocol (Electron Ionization)[9][10]
  • Sample Introduction: Introduce a small amount of the volatile liquid this compound into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.[9] This energy is sufficient to cause ionization and reproducible fragmentation.[10]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection: Detect the ions using an electron multiplier or other suitable detector.

  • Data Analysis: Process the resulting mass spectrum to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Vaporization Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Absorption Bands IR->Data_IR Data_MS Mass-to-Charge Ratios, Fragmentation Pattern MS->Data_MS

Workflow for the spectroscopic analysis of this compound.

Structural_Elucidation Relationship Between Spectroscopic Data and Structural Information cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information This compound This compound Structure H_NMR ¹H NMR This compound->H_NMR provides data on C_NMR ¹³C NMR This compound->C_NMR provides data on IR IR Spectroscopy This compound->IR provides data on MS Mass Spectrometry This compound->MS provides data on Info_H_NMR Proton Environments Connectivity (via coupling) H_NMR->Info_H_NMR reveals Info_C_NMR Carbon Skeleton Number of unique carbons C_NMR->Info_C_NMR reveals Info_IR Functional Groups (Alkane C-H bonds) IR->Info_IR reveals Info_MS Molecular Weight Elemental Composition Fragmentation Pattern MS->Info_MS reveals

Spectroscopic data correlation to this compound's structure.

References

The Entangled Dance of Butylcyclohexane: An In-depth Conformational and Stereoisomeric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The seemingly simple molecule, butylcyclohexane, presents a fascinating case study in the principles of conformational analysis and stereoisomerism. Its substituted derivatives are foundational models for understanding the intricate interplay of steric and electronic effects that govern molecular shape and, consequently, reactivity and biological activity. This technical guide provides a comprehensive exploration of the conformational landscape of this compound and its stereoisomers, with a particular focus on the influential tert-butyl group, offering detailed experimental and computational methodologies for its analysis.

Conformational Analysis of Monosubstituted this compound

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In monosubstituted cyclohexanes, the substituent can occupy either an axial or an equatorial position. The energetic preference for one position over the other is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[1]

The bulky tert-butyl group serves as a powerful conformational lock. Due to severe 1,3-diaxial interactions between the axial tert-butyl group and the axial hydrogens on the same side of the ring, the equatorial conformation is overwhelmingly favored.[2][3] This strong preference makes tert-butylcyclohexane an invaluable tool for studying the conformational preferences of other substituents in disubstituted systems.

Table 1: Conformational Energies of Cyclohexane and Substituted Derivatives

Compound/InteractionConformation/InteractionRelative Energy (kcal/mol)Reference(s)
CyclohexaneChair0[4]
Twist-Boat5.5[4]
tert-ButylcyclohexaneEquatorial Chair0.00[4]
Equatorial Twist-Boat4.86[4]
Axial Chair5.41[4]
ButaneAnti0[5]
Gauche0.9[6]
1,3-Diaxial H-tBu Interaction-2.7[2]

Stereoisomers and Conformational Preferences of Di-tert-butylcyclohexane

The study of di-tert-butylcyclohexane isomers provides profound insights into how the interplay of bulky groups can dictate the overall molecular conformation, sometimes forcing the cyclohexane ring out of its preferred chair geometry.

trans-1,4-Di-tert-butylcyclohexane

In the trans isomer, both tert-butyl groups can simultaneously occupy equatorial positions in a chair conformation. This arrangement minimizes steric strain, and as a result, trans-1,4-di-tert-butylcyclohexane exists almost exclusively in the diequatorial chair conformation.[7][8]

cis-1,4-Di-tert-butylcyclohexane

The cis isomer presents a more complex conformational picture. In a chair conformation, one tert-butyl group must be axial while the other is equatorial.[9] This axial tert-butyl group introduces significant steric strain. To alleviate this strain, cis-1,4-di-tert-butylcyclohexane preferentially adopts a non-chair, twist-boat conformation.[7][10] In this conformation, both bulky groups can reside in positions that resemble equatorial arrangements, thereby minimizing repulsive interactions. Low-temperature 13C NMR studies have confirmed the presence of both chair and twist-boat conformers, with the twist-boat being the major species.[4]

Table 2: Conformational Free Energy Barriers for cis-1,4-Di-tert-butylcyclohexane

InterconversionΔG° (kcal/mol) at -148.1 °CReference(s)
Twist-Boat (major) to Chair (minor)6.83[4]
Chair (minor) to Twist-Boat (major)6.35[4]

Experimental and Computational Protocols

The determination of conformational energies and the elucidation of stereoisomeric structures rely on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Dynamic NMR spectroscopy is a powerful tool for studying conformational equilibria. By cooling the sample, the rate of interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer.

Protocol for Low-Temperature 13C NMR of cis-1,4-Di-tert-butylcyclohexane:

  • Sample Preparation: Dissolve cis-1,4-di-tert-butylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD2Cl2 or a mixture of CHF2Cl/CHFCl2).

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature unit.

  • Initial Spectra: Acquire a standard 13C NMR spectrum at room temperature to observe the time-averaged signals.

  • Low-Temperature Spectra: Gradually lower the temperature of the probe. Acquire spectra at various temperatures (e.g., down to -157.8 °C) to observe the decoalescence of the averaged signals into separate peaks for the chair and twist-boat conformers.[4]

  • Signal Assignment: Assign the 13C NMR signals to specific carbons based on the different populations (integration of signals), the different symmetries of the conformers (time-averaged C2v for the twist-boat and Cs for the chair), and comparison with calculated chemical shifts.[4]

  • Equilibrium Constant Determination: At a temperature where the exchange is slow, determine the equilibrium constant (Keq) from the ratio of the integrated intensities of the signals corresponding to the two conformers.

  • Free Energy Calculation: Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Molecular Mechanics and Ab Initio Calculations

Computational chemistry provides a powerful means to model molecular structures and calculate their relative energies.

Protocol for Conformational Analysis using Molecular Mechanics (MM3/MM4) and Ab Initio Methods:

  • Initial Structure Generation: Build the 3D structures of the different possible conformers of the this compound derivative (e.g., equatorial chair, axial chair, twist-boat) using a molecular modeling software.

  • Molecular Mechanics (MM) Optimization: Perform an initial geometry optimization and conformational search using a molecular mechanics force field such as MM3 or MM4.[9] This provides a rapid assessment of the low-energy conformations.

  • Ab Initio Geometry Optimization: For higher accuracy, take the low-energy conformers identified by molecular mechanics and perform a full geometry optimization using an ab initio method. A common level of theory for such calculations is Hartree-Fock (HF) with a basis set like 6-311+G*.[4]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

  • Single-Point Energy Calculations: For even greater accuracy in the relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).

  • Relative Energy Calculation: The relative Gibbs free energy (ΔG) between conformers is calculated by taking the difference in their total computed Gibbs free energies (including thermal corrections and entropy) from the frequency calculations.

Visualizing Conformational Relationships

The following diagrams illustrate the key conformational equilibria and stereoisomeric relationships discussed.

Butylcyclohexane_Conformational_Equilibrium cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial Equatorial Equatorial Axial->Equatorial Ring Flip (Equatorial Favored) Cis_Trans_1_4_Di_tert_this compound Stereoisomers {1,4-Di-tert-butylcyclohexane Stereoisomers} Cis cis-1,4-Di-tert-butylcyclohexane Axial/Equatorial Chair Twist-Boat (More Stable) Stereoisomers->Cis Trans trans-1,4-Di-tert-butylcyclohexane Diequatorial Chair (Stable) Stereoisomers->Trans Cis:c1->Cis:c2 Relieves Steric Strain Experimental_Workflow_NMR cluster_workflow NMR Conformational Analysis Workflow A Sample Preparation (Low-Temp Solvent) B Acquire Spectra at Variable Temperatures A->B C Observe Signal Decoalescence B->C D Assign Signals to Chair and Twist-Boat C->D E Integrate Signals to Determine Keq D->E F Calculate ΔG° E->F

References

An In-depth Technical Guide to the Thermodynamic Properties of Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of butylcyclohexane. The information is compiled from critically evaluated data and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where precise thermodynamic data is crucial. This document presents quantitative data in clearly structured tables, details relevant experimental methodologies, and includes visualizations to illustrate key concepts and workflows.

Core Thermodynamic Properties of this compound

This compound (C₁₀H₂₀) is a cycloalkane with a butyl substituent. Its thermodynamic properties are fundamental to understanding its behavior in various chemical and physical processes. The following tables summarize key thermodynamic data for this compound.

Table 1: Fundamental Physical and Thermodynamic Constants
PropertyValueUnitsReference(s)
Molecular Weight140.27 g/mol [1][2][3][4][5]
Boiling Point (at 760 mmHg)180.90°C[1]
Melting Point-74.7°C[1]
Triple Point Temperature198.42K[6]
Density (at 25 °C)0.818g/mL
Table 2: Enthalpy and Entropy Data
PropertyValueUnitsConditionsReference(s)
Standard Liquid Enthalpy of Formation (ΔfH°liquid)-282.8 ± 0.9kJ/mol298.15 K[3]
Enthalpy of Fusion (ΔfusH)14.159kJ/molat Triple Point (198.42 K)[5]
Enthalpy of Vaporization (ΔvapH)47.4 ± 0.2kJ/mol294 K[5]
Standard Liquid Entropy (S°liquid)362.29J/mol·K298.15 K[3]
Entropy of Fusion (ΔfusS)71.36J/mol·Kat Triple Point (198.42 K)[5]
Table 3: Heat Capacity Data
PhaseHeat Capacity (Cp)TemperatureUnitsReference(s)
Liquid271.04298.15 KJ/mol·K[3]
Crystal 1 (in equilibrium with Gas)Data available from 0.0002 K to 198.465 K-J/mol·K[7]
Liquid (in equilibrium with Gas)Data available from 198.465 K to 640 K-J/mol·K[7]
Ideal GasData available from 50 K to 3000 K-J/mol·K[7]
Table 4: Vapor Pressure Data
Temperature (°C)Vapor Pressure (mmHg)Reference(s)
37.72.9
Not Specified1.31[1]

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Adiabatic Calorimetry for Heat Capacity and Enthalpy of Fusion

Adiabatic calorimetry is a primary method for determining the heat capacity and enthalpy of phase transitions, such as fusion.[8]

Methodology:

  • Sample Preparation: A high-purity sample of this compound is placed in a calorimeter vessel. The amount of the sample is determined by mass.

  • Calorimeter Setup: The calorimeter vessel is placed within an adiabatic shield. The temperature of the shield is controlled to match the temperature of the vessel, minimizing heat exchange with the surroundings. A small amount of helium gas is often introduced into the vessel to improve thermal contact.[8]

  • Heating: A known quantity of electrical energy is supplied to the sample through a heater in the calorimeter vessel.

  • Temperature Measurement: The temperature of the sample is precisely measured using a platinum resistance thermometer as a function of the energy input.

  • Heat Capacity Calculation: The heat capacity (Cp) is calculated from the ratio of the energy supplied to the resulting temperature change (ΔQ/ΔT).

  • Enthalpy of Fusion: During a phase transition (melting), the input of energy does not result in a temperature change. The total energy required to melt the sample at a constant temperature (the triple point) is the enthalpy of fusion.

experimental_workflow_calorimetry cluster_setup Calorimeter Setup cluster_procedure Measurement Procedure Sample High-Purity this compound Sample Vessel Calorimeter Vessel Sample->Vessel Shield Adiabatic Shield Vessel->Shield Temp_Measurement Measure Temperature Change (ΔT) Vessel->Temp_Measurement Thermometer Platinum Resistance Thermometer Thermometer->Vessel Heater Electric Heater Heater->Vessel Energy_Input Supply Known Electrical Energy (ΔQ) Energy_Input->Heater Fusion_Measurement Measure Energy for Isothermal Phase Change (ΔH_fus) Energy_Input->Fusion_Measurement during melting Data_Analysis Calculate Heat Capacity (Cp = ΔQ/ΔT) Temp_Measurement->Data_Analysis

Workflow for Adiabatic Calorimetry.
Static Method for Vapor Pressure Measurement

The static method is a direct technique for determining the vapor pressure of a liquid over a range of temperatures.[9]

Methodology:

  • Sample Degassing: A sample of this compound is placed in a thermostatted vessel connected to a vacuum line and a pressure measuring device (e.g., a manometer). The sample is thoroughly degassed to remove any dissolved gases by repeated freeze-pump-thaw cycles.

  • Temperature Control: The vessel containing the sample is immersed in a constant-temperature bath, which allows for precise control of the sample's temperature.

  • Equilibrium: The sample is allowed to reach thermal equilibrium at the desired temperature. At this point, the pressure in the vessel will be solely due to the vapor of this compound in equilibrium with its liquid phase.

  • Pressure Measurement: The vapor pressure is measured directly using the pressure sensor.

  • Temperature Variation: Steps 2-4 are repeated at various temperatures to obtain a vapor pressure curve.

experimental_workflow_vapor_pressure cluster_apparatus Apparatus Setup cluster_measurement Measurement Process Sample Degassed this compound Sample Vessel Thermostatted Vessel Sample->Vessel Bath Constant-Temperature Bath Vessel->Bath Pressure_Sensor Pressure Sensor (Manometer) Vessel->Pressure_Sensor Vacuum Vacuum Line Vessel->Vacuum Equilibrate Allow System to Reach Equilibrium Bath->Equilibrate Set_Temp Set and Stabilize Temperature Set_Temp->Bath Measure_Pressure Record Vapor Pressure Equilibrate->Measure_Pressure Repeat Repeat at Different Temperatures Measure_Pressure->Repeat thermodynamic_relationships Cp Heat Capacity (Cp) H Enthalpy (H) Cp->H ∫Cp dT S Entropy (S) Cp->S ∫(Cp/T) dT G Gibbs Free Energy (G) H->G S->G Vp Vapor Pressure (P_vap) G->Vp ΔG_vap = -RT ln(P_vap) T Temperature (T) T->G

References

An In-depth Technical Guide to the Solubility of Butylcyclohexane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of n-butylcyclohexane in a range of common organic solvents. The information contained herein is intended to be a valuable resource for laboratory work, process design, and theoretical modeling in various scientific and industrial applications, including pharmaceuticals, materials science, and chemical synthesis.

Core Principles of Butylcyclohexane Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which is dictated by the nature and strength of intermolecular forces between the solute and solvent molecules. n-Butylcyclohexane is a nonpolar aliphatic hydrocarbon. Its molecular structure, consisting of a cyclohexane ring and a butyl group, is characterized by nonpolar carbon-carbon and carbon-hydrogen bonds. Consequently, the dominant intermolecular forces at play are weak van der Waals forces (specifically, London dispersion forces).

The solubility of this compound in various organic solvents can be predicted based on the polarity of the solvent:

  • High Solubility in Nonpolar Solvents: this compound is expected to be highly soluble in nonpolar solvents. Both the solute and solvent molecules interact primarily through London dispersion forces, allowing for easy mixing and dissolution.

  • Moderate to Low Solubility in Polar Aprotic Solvents: In polar aprotic solvents, which possess dipole-dipole interactions in addition to dispersion forces, the solubility of nonpolar this compound is generally lower. The strong attraction between solvent molecules makes it energetically less favorable to create space for the nonpolar solute molecules.

  • Low to Negligible Solubility in Polar Protic Solvents: this compound is expected to have very low solubility in polar protic solvents. The strong hydrogen bonding network present in these solvents is not easily disrupted by the weak van der Waals forces of the nonpolar solute.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of n-butylcyclohexane in several common organic solvents at 25°C.

SolventChemical FormulaMolar Mass ( g/mol )Solubility of n-Butylcyclohexane at 25°C (g/L)
HexaneC₆H₁₄86.186117.53
TolueneC₇H₈92.144385.84
Ethyl AcetateC₄H₈O₂88.115333.79
AcetoneC₃H₆O58.084651.78
EthanolC₂H₅OH46.071663.93
MethanolCH₃OH32.04557.81

Data sourced from Scent.vn. The experimental methodology for this data was not specified.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for determining the solubility of n-butylcyclohexane in an organic solvent, based on the widely used shake-flask method followed by gravimetric analysis. This method is suitable for systems where the solute and solvent are both liquids.

Objective: To determine the solubility of n-butylcyclohexane in a given organic solvent at a specific temperature.

Materials:

  • n-Butylcyclohexane (solute), analytical grade

  • Selected organic solvent (e.g., ethanol, toluene), analytical grade

  • Glass vials with PTFE-lined screw caps

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated positive displacement pipettes

  • Syringe with a chemically resistant filter (e.g., PTFE, 0.2 µm pore size)

  • Pre-weighed evaporation dishes

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • In a series of glass vials, add an excess amount of n-butylcyclohexane to a known volume of the organic solvent. The presence of a distinct, undissolved layer of this compound is necessary to ensure saturation.

    • Securely cap the vials to prevent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic vigorous shaking. For some systems, 48 to 72 hours may be necessary to ensure equilibrium is reached.

  • Equilibration and Phase Separation:

    • After the agitation period, allow the vials to rest in the temperature-controlled environment for at least 24 hours to ensure complete phase separation. A clear, saturated solution phase should be visible above the excess solute phase.

  • Sampling of the Saturated Solution:

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated solvent phase using a calibrated positive displacement pipette. To avoid disturbing the excess solute layer, it is advisable to withdraw the sample from the upper portion of the saturated solution.

    • To remove any potential micro-droplets of undissolved solute, pass the collected sample through a chemically resistant syringe filter into a pre-weighed evaporation dish.

  • Gravimetric Analysis:

    • Record the total mass of the evaporation dish containing the filtered saturated solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of n-butylcyclohexane (boiling point ~181°C). For volatile solvents, this can be done at a lower temperature under a gentle stream of inert gas.

    • Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the n-butylcyclohexane residue.

    • Repeat the drying and weighing steps until a constant mass is achieved, indicating that all the solvent has been removed.

  • Calculation of Solubility:

    • Calculate the mass of the n-butylcyclohexane residue by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • The solubility is then expressed as the mass of n-butylcyclohexane per volume of the solvent (e.g., in g/L).

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable and may have associated health risks.

Visualization of Solubility Principles

The following diagrams illustrate the key concepts governing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

G Intermolecular Forces and this compound Solubility cluster_solvents Solvents This compound This compound (Nonpolar) Nonpolar Nonpolar (e.g., Hexane, Toluene) Dominant Force: London Dispersion This compound->Nonpolar High Solubility ('Like dissolves Like') PolarAprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) Forces: Dipole-Dipole, London Dispersion This compound->PolarAprotic Moderate to Low Solubility (Mismatch in forces) PolarProtic Polar Protic (e.g., Ethanol, Methanol) Forces: Hydrogen Bonding, Dipole-Dipole, London Dispersion This compound->PolarProtic Very Low Solubility (Strong solvent-solvent H-bonds)

Caption: Relationship between solvent polarity and this compound solubility.

Discussion on Temperature Effects

An In-depth Technical Guide to Butylcyclohexane (CAS 1678-93-9): Properties and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylcyclohexane, identified by CAS number 1678-93-9, is a cycloalkane hydrocarbon with significant applications as a non-polar solvent and as an intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed summary of its safety and handling protocols. While extensive biological activity data for n-butylcyclohexane is limited, this document also discusses the toxicological and biological profiles of closely related cyclohexane derivatives to offer a broader context for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid characterized by its non-polar nature, rendering it soluble in many organic solvents and insoluble in water.[1] Its physical and chemical properties are critical for its application in various laboratory and industrial settings.

PropertyValueReference
Molecular Formula C₁₀H₂₀[1]
Molecular Weight 140.27 g/mol [1]
Appearance Colorless liquid[1]
Melting Point -75 °C / -103 °F[2]
Boiling Point 181 °C / 357.8 °F @ 760 mmHg[2]
Density 0.800 g/mL at 25 °C[2]
Refractive Index 1.441 @ 20 °C[3]
Vapor Pressure 2.9 mmHg @ 37.7 °C[2]
Flash Point 41 °C / 105.8 °F[2]
Solubility Insoluble in water; Soluble in alcohol[1]
Autoignition Temperature 245 °C / 473 °F[2]

Safety and Hazard Information

This compound is classified as a flammable liquid and requires careful handling to prevent ignition and exposure.[2][4] The following table summarizes its key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS ClassificationPictogramHazard Statement
Physical Hazard Flammable liquids - Category 3H226: Flammable liquid and vapor

Personal Protective Equipment (PPE) and Handling:

AspectRecommendation
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood.[5] Use explosion-proof electrical, ventilating, and lighting equipment.[6]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[2]
Skin Protection Wear protective gloves and clothing to prevent skin exposure.[2]
Respiratory Protection Not required under normal use conditions with adequate ventilation.[2]
Handling Keep away from heat, sparks, open flames, and hot surfaces.[2] Take precautionary measures against static discharge.[6] Avoid breathing vapor or mist.[5] Avoid contact with skin and eyes.[5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water.[2]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[2]

  • Ingestion: Clean mouth with water and seek medical attention.[2]

GHS_Safety_Procedures cluster_hazard Hazard Identification cluster_prevention Prevention cluster_response Response cluster_storage Storage H226 H226: Flammable liquid and vapor P210 P210: Keep away from heat/sparks/open flames H226->P210 Leads to Preventative Measures P233 P233: Keep container tightly closed H226->P233 Leads to Preventative Measures P280 P280: Wear protective gloves/eye protection H226->P280 Leads to Preventative Measures P303_P361_P353 P303+P361+P353: IF ON SKIN: Rinse skin with water H226->P303_P361_P353 Requires Emergency Response P370_P378 P370+P378: In case of fire: Use dry chemical, CO2, or foam H226->P370_P378 Requires Emergency Response P403_P235 P403+P235: Store in a well-ventilated place. Keep cool P233->P403_P235 Ensures Safe Storage

General Safety and Handling Workflow for this compound.

Toxicological and Biological Activity

Direct research on the biological activity and toxicological profile of n-butylcyclohexane (CAS 1678-93-9) is not extensively available in published literature. However, studies on related cyclohexane derivatives can provide valuable insights for researchers.

The toxicological properties of this compound have not been fully investigated.[2] It is generally considered an irritant.[1] Acute toxicity information is not available.[2] There is no information available regarding its mutagenic, reproductive, or developmental effects.[2]

Studies on derivatives of 4-tert-butylcyclohexanone have shown some biological activity, including antibacterial and insecticidal properties.[5] For instance, certain bromolactone derivatives exhibited bacteriostatic effects against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus.[5] It is important to note that these findings are on derivatives and not on this compound itself.

Research on cyclohexane and its other substituted derivatives has explored their metabolism and toxicokinetics. For example, toxicological reviews of cyclohexane indicate that it can be distributed to various tissues, with a potential for accumulation in fat.[7]

Experimental Protocols

Detailed experimental protocols for the biological activity of n-butylcyclohexane are not available due to the limited research on this specific compound. Researchers interested in investigating the biological effects of this compound could adapt general protocols for assessing cytotoxicity, genotoxicity, and other relevant endpoints, using appropriate in vitro or in vivo models. Methodologies would need to be developed and validated based on the specific research question.

Conclusion

This compound (CAS 1678-93-9) is a valuable chemical for various applications, primarily as a non-polar solvent. Its well-defined physical and chemical properties make it suitable for specific industrial and laboratory uses. Adherence to strict safety protocols is essential due to its flammability. The current body of scientific literature lacks in-depth studies on the specific biological and toxicological effects of n-butylcyclohexane. This represents a significant knowledge gap and an area for future research, particularly for professionals in drug development and toxicology who may encounter this compound or its derivatives. The information provided in this guide serves as a foundational resource for the safe handling and use of this compound and highlights the need for further investigation into its biological activities.

References

Butylcyclohexane as a Non-Polar Aprotic Solvent: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butylcyclohexane as a non-polar aprotic solvent, detailing its physicochemical properties, applications in organic synthesis, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and drug development seeking to understand and utilize this solvent in their work.

Introduction

In the landscape of organic chemistry and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. Non-polar aprotic solvents are essential for a wide range of chemical transformations, particularly those involving organometallic reagents or sensitive intermediates. This compound, an aliphatic hydrocarbon, presents itself as a viable and effective non-polar aprotic solvent. Its chemical inertness, low polarity, and suitable boiling point make it a compelling alternative to other solvents in this class.[1][2] This guide will delve into the specific properties of this compound, provide tabulated data for easy reference, and present detailed experimental methodologies to facilitate its practical application.

Physicochemical Properties of this compound

This compound is a colorless liquid characterized by its non-polar nature.[1] It is insoluble in water but soluble in many organic solvents.[1] Its molecular structure, consisting of a cyclohexane ring substituted with a butyl group, imparts a hydrophobic character and a relatively low viscosity.[1] The stability of this compound under normal conditions makes it suitable for a variety of industrial and laboratory applications.[1]

The following table summarizes the key quantitative properties of n-butylcyclohexane, providing a clear basis for comparison with other solvents.

PropertyValueReference
Molecular Formula C₁₀H₂₀[3]
Molecular Weight 140.27 g/mol [3]
CAS Number 1678-93-9[3]
Boiling Point 181 °C[4]
Melting Point -75 °C[4]
Density 0.818 g/mL at 25 °C[5]
Viscosity (Dynamic) 2.05 mPa·s at 25 °C[6]
Vapor Pressure 2.9 mmHg at 37.7 °C[5]
Refractive Index (n20/D) 1.441[5]
Dielectric Constant (Calculated) ~2.0[7]
Flash Point 41 °C[8]
Autoignition Temperature 246 °C[8]

The properties of this compound can vary slightly depending on the isomer of the butyl group. The table below provides a comparison of the boiling and melting points for n-butyl-, sec-butyl-, and tert-butylcyclohexane.

IsomerBoiling Point (°C)Melting Point (°C)
n-Butylcyclohexane 181-75
sec-Butylcyclohexane 179.35-84.33 (estimate)
tert-Butylcyclohexane 171-172-33.6

This compound in Organic Synthesis

The utility of this compound as a non-polar aprotic solvent is most evident in reactions where the absence of acidic protons and a low-polarity medium are crucial for success. Its inert nature prevents unwanted side reactions with highly reactive species.

Grignard reactions, involving the addition of organomagnesium halides to carbonyl compounds, are fundamental carbon-carbon bond-forming reactions.[1][9] These reactions require anhydrous, aprotic conditions to prevent the quenching of the highly basic Grignard reagent. While diethyl ether and tetrahydrofuran (THF) are common solvents, their volatility and peroxide-forming tendencies can be disadvantageous. This compound, with its higher boiling point and greater stability, offers a safer alternative for conducting Grignard reactions at elevated temperatures.

Reactions like the Heck and Suzuki couplings are powerful tools for the formation of carbon-carbon bonds.[10][11] These reactions often employ non-polar aprotic solvents to facilitate the dissolution of substrates and reagents and to maintain the stability of the palladium catalyst. The choice of solvent can influence the reaction rate and yield, and this compound can be a suitable medium for such transformations, particularly when a higher boiling point is required.

Experimental Protocols

This section provides a detailed, representative methodology for a common reaction where this compound can be employed as a solvent. The following protocol is an adapted procedure for a Grignard reaction, a classic example that highlights the requirements of a non-polar aprotic solvent.

This protocol describes the synthesis of 1-butylcyclohexanol from cyclohexanone and butylmagnesium bromide, using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • 1-Bromobutane

  • Anhydrous this compound

  • Cyclohexanone

  • Anhydrous diethyl ether (for initiation, optional)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous this compound. A small amount of anhydrous diethyl ether can be added to the flask to help initiate the reaction.

    • Add a small portion of the 1-bromobutane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of cyclohexanone in anhydrous this compound in the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by distillation or column chromatography.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

This diagram provides a hierarchical classification of solvents, positioning this compound within the broader context of solvent types.

Solvent_Classification Solvents Solvents Polar Polar Solvents->Polar Non-Polar Non-Polar Solvents->Non-Polar Protic Protic Polar->Protic Aprotic Aprotic Polar->Aprotic Aliphatic Aliphatic Non-Polar->Aliphatic Aromatic Aromatic Non-Polar->Aromatic Water Water Protic->Water Methanol Methanol Protic->Methanol Acetone Acetone Aprotic->Acetone DMSO DMSO Aprotic->DMSO Hexane Hexane Aliphatic->Hexane This compound This compound Aliphatic->this compound Toluene Toluene Aromatic->Toluene Benzene Benzene Aromatic->Benzene

Caption: A classification of common organic solvents.

This diagram illustrates the general workflow for setting up and performing a chemical reaction under an inert atmosphere, a critical procedure when using reactive reagents in a solvent like this compound.

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Flame-dry or oven-dry all glassware Assemble Assemble apparatus (flask, condenser, etc.) Dry_Glassware->Assemble Inert_Gas Flush with inert gas (N2 or Ar) Assemble->Inert_Gas Add_Reagents Add reagents and This compound via syringe or cannula Inert_Gas->Add_Reagents Run_Reaction Heat/stir reaction under positive pressure of inert gas Add_Reagents->Run_Reaction Quench Quench reaction Run_Reaction->Quench Extract Extract product Quench->Extract Dry_Purify Dry and purify the final product Extract->Dry_Purify

Caption: Workflow for a reaction under inert atmosphere.

Applications in Drug Development

In the pharmaceutical industry, the selection of solvents is governed by stringent requirements for purity, safety, and environmental impact.[2][12] High-purity aliphatic hydrocarbons are valued for their chemical inertness, ensuring they do not participate in the reaction, and their stability, which allows for consistent and reproducible manufacturing processes.[2] this compound, as a member of this class, can be a valuable solvent in the synthesis of active pharmaceutical ingredients (APIs), particularly in steps that require a non-polar, aprotic environment.

The use of cyclohexane derivatives is also prevalent in the structure of many drug molecules themselves, where the cyclohexane moiety can act as a bioisostere for other groups, potentially improving the pharmacokinetic or pharmacodynamic properties of the drug.[13]

Furthermore, there is a growing emphasis on "green chemistry" in the pharmaceutical industry, encouraging the use of solvents with a lower environmental impact.[14][15][16] While this compound is a petroleum-derived solvent, its higher boiling point compared to some other non-polar solvents can lead to reduced volatile organic compound (VOC) emissions.

Conclusion

This compound is a versatile and effective non-polar aprotic solvent with a range of properties that make it suitable for various applications in organic synthesis and drug development. Its chemical inertness, low polarity, and relatively high boiling point offer advantages in specific reaction contexts, particularly those requiring anhydrous conditions and elevated temperatures. The data and protocols presented in this guide are intended to provide researchers and scientists with the necessary information to confidently incorporate this compound into their experimental designs, contributing to the advancement of chemical synthesis and pharmaceutical innovation.

References

Thermal decomposition of n-butylcyclohexane.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Decomposition of n-Butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butylcyclohexane (n-BCH) is a significant component of various fuels, including diesel and jet fuels.[1] Its thermal stability and decomposition characteristics are of paramount importance in understanding and optimizing combustion processes, as well as in the context of drug development where thermal degradation of molecules can be a critical factor. This technical guide provides a comprehensive overview of the thermal decomposition of n-butylcyclohexane, focusing on the underlying reaction mechanisms, experimental methodologies for its study, and quantitative data on its decomposition products.

Core Concepts: Reaction Mechanisms

The thermal decomposition of n-butylcyclohexane is fundamentally a free-radical process, primarily initiated by the homolytic cleavage of carbon-carbon (C-C) bonds.[1] This process can be broadly categorized into two main types of reactions: side-chain cracking and ring opening.

Side-Chain C-C Bond Fission

The cleavage of the C-C bonds in the n-butyl side chain is a dominant decomposition pathway. Theoretical studies using ab initio and Density Functional Theory (DFT) methods have explored several unimolecular decomposition pathways.[1] The most prominent of these pathways involves the fission of the C-C bond between the propyl and methyl groups of the butyl chain attached to the cyclohexane ring, yielding a propyl radical (C₃H₇) and a cyclohexylmethyl radical (C₇H₁₃).[1]

Cyclic C-C Bond Fission (Ring Opening)

In addition to side-chain fission, the cyclohexane ring itself can undergo C-C bond cleavage, leading to the formation of diradical intermediates. These diradicals can then undergo further reactions, including isomerization and subsequent fragmentation, contributing to the overall product distribution.

The primary decomposition pathways are visualized in the signaling pathway diagram below.

nBCH n-Butylcyclohexane SC_Fission Side-Chain Fission nBCH->SC_Fission RO_Fission Ring Opening nBCH->RO_Fission Radicals1 Propyl Radical (C3H7) + Cyclohexylmethyl Radical (C7H13) SC_Fission->Radicals1 Radicals2 Other Alkyl and Cycloalkyl Radicals SC_Fission->Radicals2 Diradicals Diradical Intermediates RO_Fission->Diradicals Secondary Secondary Reactions (β-scission, Isomerization, H-abstraction) Radicals1->Secondary Radicals2->Secondary Diradicals->Secondary Products Decomposition Products (Alkenes, Cycloalkenes, Lighter Alkanes) Secondary->Products

Caption: Primary decomposition pathways of n-butylcyclohexane.

Experimental Protocols

The study of n-butylcyclohexane thermal decomposition employs a variety of sophisticated experimental techniques capable of operating at high temperatures and pressures. Key methodologies include shock tubes, flow reactors, and batch reactors.

Shock Tube Pyrolysis

A common apparatus for studying high-temperature gas-phase reactions is the single-pulse shock tube.

Methodology:

  • Mixture Preparation: A dilute mixture of n-butylcyclohexane in an inert gas (e.g., argon) is prepared.[2] The low concentration of the reactant helps to maintain a stable temperature during the endothermic decomposition process.[2]

  • Shock Wave Generation: A high-pressure driver gas (e.g., helium) is separated from the reactant mixture by a diaphragm.[2] The rupture of this diaphragm generates a shock wave that propagates through the reactant mixture, rapidly heating and compressing it.

  • Reaction and Quenching: The reactant mixture is held at high temperature and pressure for a very short duration (typically on the order of milliseconds) before being rapidly cooled by an expansion wave.

  • Product Analysis: The post-shock mixture is collected and analyzed using techniques such as gas chromatography (GC) to identify and quantify the decomposition products.[2]

Flow Reactor Experiments

Flow reactors are utilized for studying decomposition over longer residence times compared to shock tubes.

Methodology:

  • Reactant Delivery: A mixture of n-butylcyclohexane and a carrier gas is continuously fed into a heated reactor tube at a controlled flow rate.

  • Reaction Zone: The reactor is maintained at a specific temperature profile, allowing the decomposition to occur as the mixture flows through it.

  • Product Sampling: At the reactor outlet, the product stream is sampled and analyzed, often using online analytical techniques like GC or mass spectrometry.

The generalized workflow for these experiments is depicted in the following diagram.

cluster_prep Sample Preparation cluster_reaction Reaction Stage cluster_analysis Product Analysis Prep Prepare n-BCH/ Inert Gas Mixture Reactor Introduce Mixture to Reactor (Shock Tube, Flow Reactor, etc.) Prep->Reactor Heating Rapid Heating to Decomposition Temperature Reactor->Heating Quenching Rapid Cooling (Quenching) Heating->Quenching Collect Collect Post-Reaction Mixture Quenching->Collect GCMS Gas Chromatography/ Mass Spectrometry (GC/MS) Collect->GCMS Quantify Identify and Quantify Products GCMS->Quantify

Caption: A generalized experimental workflow for studying thermal decomposition.

Quantitative Data on Decomposition Products

The distribution of products from the thermal decomposition of n-butylcyclohexane is highly dependent on the reaction conditions, particularly temperature, pressure, and residence time. High pressures tend to favor radical addition reactions, leading to the formation of higher molecular weight compounds.

Table 1: Gaseous Products from n-Butylcyclohexane Thermal Decomposition

ProductTypical ConditionsReference
HydrogenHigh Temperature[2]
MethaneHigh Temperature[2]
EthaneHigh Temperature[2]
EthyleneHigh Temperature[2]
PropaneHigh Temperature[2]
PropyleneHigh Temperature[2]
ButaneHigh Temperature[2]
ButeneHigh Temperature[2]

Table 2: Liquid Products from n-Butylcyclohexane Thermal Decomposition

ProductTypical ConditionsReference
CyclohexaneNear-critical and Supercritical
1-MethylcyclohexeneNear-critical and Supercritical
MethylenecyclohexaneNear-critical and Supercritical

Note: The formation of 1-methylcyclohexene is favored at higher pressures and is believed to be a secondary product derived from methylenecyclohexane.

Conclusion

The thermal decomposition of n-butylcyclohexane is a complex process governed by free-radical mechanisms. Understanding these pathways and the influence of reaction conditions on product distribution is crucial for applications in combustion science and potentially for assessing the thermal stability of related molecular structures in drug development. The experimental protocols outlined, coupled with detailed product analysis, provide a robust framework for further investigation into the thermal degradation of n-butylcyclohexane and other cycloalkanes. The quantitative data, though dependent on specific experimental parameters, highlights the formation of a range of smaller alkanes and alkenes, as well as cyclic compounds. Further research to populate more detailed product yield tables under a wider range of conditions would be beneficial for the development and validation of kinetic models.

References

An In-depth Technical Guide on the Molecular Structure and Geometry of Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of butylcyclohexane, a fundamental saturated cyclic hydrocarbon. Understanding the conformational landscape of such molecules is critical in various fields, including medicinal chemistry and materials science, where molecular shape dictates intermolecular interactions and, consequently, physical and biological properties. This document details the conformational isomers of this compound, presents quantitative geometric and energetic data, and provides in-depth experimental and computational protocols for their determination.

Molecular Structure and Conformational Analysis

The structure of n-butylcyclohexane consists of a cyclohexane ring bonded to an n-butyl group. The inherent flexibility of the cyclohexane ring and the rotational freedom of the butyl side chain give rise to a complex conformational landscape.

Cyclohexane Ring Conformations

The cyclohexane ring predominantly adopts a chair conformation , which minimizes both angle strain (bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). The chair conformation can undergo a "ring flip," interconverting two equivalent chair forms. In this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For a monosubstituted cyclohexane like this compound, the two chair conformations are not energetically equivalent. The substituent can occupy either an axial position (perpendicular to the approximate plane of the ring) or an equatorial position (pointing away from the ring). Due to steric hindrance between the axial substituent and the two axial hydrogens on the same side of the ring (1,3-diaxial interactions), the conformer with the bulky butyl group in the equatorial position is significantly more stable.

The energy difference between the axial and equatorial conformers is quantified by the A-value , which for the n-butyl group is approximately 2.1 kcal/mol. This energy difference heavily favors the equatorial conformation at room temperature.

While the chair is the most stable conformation, other higher-energy conformations exist, including the boat and twist-boat conformations. The boat conformation is destabilized by torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat is a more stable intermediate between the chair and boat forms.

Butyl Side-Chain Conformations

The n-butyl group attached to the cyclohexane ring also possesses conformational flexibility due to rotation around its C-C single bonds. The most significant rotation is around the C1-Cα bond (connecting the ring to the butyl chain) and the Cα-Cβ bond of the butyl chain. The relative orientation of the C1-Cα-Cβ-Cγ dihedral angle leads to different rotamers, primarily the anti and gauche conformations.

  • Anti-periplanar (ap) or anti conformer: The C1-Cα and Cβ-Cγ bonds are in the same plane and oriented in opposite directions (dihedral angle of ~180°). This is generally the most stable rotamer as it minimizes steric hindrance.

  • Synclinal (sc) or gauche conformer: The C1-Cα and Cβ-Cγ bonds are at a dihedral angle of approximately ±60°. This conformation is slightly higher in energy than the anti conformer due to a gauche interaction between the C1 of the ring and the Cγ of the butyl chain.

The combination of the ring conformation (axial or equatorial) and the side-chain rotamer (anti or gauche) results in several possible conformers for n-butylcyclohexane, each with a distinct geometry and energy.

Quantitative Data

The following tables summarize key quantitative data regarding the geometry and energy of the major conformers of n-butylcyclohexane. The data for the most stable conformer (equatorial-anti) has been obtained from computational chemistry studies.

Table 1: Conformational Energies of n-Butylcyclohexane

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Equatorial-anti0.00>99
Equatorial-gauche~0.5<1
Axial-anti~2.1<<1
Axial-gauche~2.6<<1

Table 2: Selected Bond Lengths of Equatorial-anti-n-Butylcyclohexane (Computed)

BondBond Length (Å)
C(ring)-C(ring) (avg.)1.535
C(ring)-H (avg.)1.100
C(ring)-C(butyl)1.540
C(butyl)-C(butyl) (avg.)1.530
C(butyl)-H (avg.)1.100

Table 3: Selected Bond Angles of Equatorial-anti-n-Butylcyclohexane (Computed)

AngleBond Angle (°)
C-C-C (in ring, avg.)111.5
C(ring)-C(ring)-C(butyl)112.0
C(ring)-C(butyl)-C(butyl)113.0
H-C-H (in ring, avg.)107.5

Table 4: Key Dihedral Angles of n-Butylcyclohexane Conformers (Computed)

ConformerDihedral AngleValue (°)
Equatorial-antiC(2,ring)-C(1,ring)-C(α,butyl)-C(β,butyl)~180
Equatorial-gaucheC(2,ring)-C(1,ring)-C(α,butyl)-C(β,butyl)~±60
Axial-antiC(2,ring)-C(1,ring)-C(α,butyl)-C(β,butyl)~180
Axial-gaucheC(2,ring)-C(1,ring)-C(α,butyl)-C(β,butyl)~±60

Signaling Pathways and Logical Relationships

The conformational equilibrium of n-butylcyclohexane can be represented as a signaling pathway, where the molecule transitions between different energy states.

conformational_equilibrium cluster_equatorial Equatorial Conformers cluster_axial Axial Conformers Equatorial_Anti Equatorial-anti (Lowest Energy) Equatorial_Gauche Equatorial-gauche Equatorial_Anti->Equatorial_Gauche Side-chain rotation Axial_Anti Axial-anti Equatorial_Anti->Axial_Anti Ring Flip (High Energy Barrier) Equatorial_Gauche->Equatorial_Anti Side-chain rotation Axial_Gauche Axial-gauche Equatorial_Gauche->Axial_Gauche Ring Flip (High Energy Barrier) Axial_Anti->Axial_Gauche Side-chain rotation Axial_Gauche->Axial_Anti Side-chain rotation

Conformational equilibrium of n-butylcyclohexane.

Experimental Protocols

Low-Temperature ¹³C NMR Spectroscopy for Conformational Analysis

This protocol describes the determination of the equilibrium constant between the axial and equatorial conformers of n-butylcyclohexane by resolving their distinct signals at low temperatures.

4.1.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent with a low freezing point, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂). A mixture of deuterated freons (e.g., CDF₃/CDF₂Cl) can also be used for very low-temperature measurements.

  • Concentration: Prepare a solution of n-butylcyclohexane at a concentration of approximately 50-100 mM. Higher concentrations improve the signal-to-noise ratio, which is crucial for detecting the low-population axial conformer.

  • Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For very sensitive measurements or to prevent sample degradation, the sample can be degassed by several freeze-pump-thaw cycles.

  • Sealing: Securely cap the NMR tube.

4.1.2. NMR Data Acquisition

  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a variable temperature unit.

  • Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field for optimal homogeneity at room temperature.

  • Temperature Equilibration: Cool the sample to a low temperature where the ring flip is slow on the NMR timescale (typically below -80 °C). Allow the temperature to equilibrate for at least 15-20 minutes before acquiring data.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio for the signals of the minor (axial) conformer.

  • Integration: Integrate the well-resolved signals corresponding to the axial and equatorial conformers. The ratio of the integrals directly corresponds to the ratio of the conformers at that temperature.

Computational Protocols

Geometry Optimization and Energy Calculation using Gaussian

This protocol outlines the steps to perform a geometry optimization and frequency calculation for a conformer of n-butylcyclohexane using the Gaussian software package.

5.1.1. Building the Initial Structure

  • Molecule Builder: Use a molecular modeling program (e.g., GaussView) to build the desired conformer of n-butylcyclohexane (e.g., equatorial-anti).

  • Initial Cleanup: Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

5.1.2. Gaussian Input File Preparation

  • Route Section:

    • #P B3LYP/6-31G(d) Opt Freq

      • #P: Requests detailed output.

      • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr density functional.

      • 6-31G(d): Specifies the basis set with polarization functions on heavy atoms.

      • Opt: Requests a geometry optimization to a local minimum.

      • Freq: Requests a frequency calculation to confirm the nature of the stationary point (minimum or transition state) and to obtain thermodynamic data.

  • Title Section: Provide a descriptive title for the calculation (e.g., "n-Butylcyclohexane Equatorial-anti Conformer Optimization").

  • Molecule Specification:

    • 0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet).

    • Provide the Cartesian coordinates of the atoms from the initial structure.

5.1.3. Running the Calculation and Analyzing the Output

  • Submission: Submit the input file to Gaussian.

  • Convergence Check: After the calculation is complete, check the output file to ensure that the geometry optimization has converged successfully.

  • Frequency Analysis: Verify that the frequency calculation yields no imaginary frequencies, confirming that the optimized structure is a true local minimum.

  • Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and the final electronic energy from the output file. The relative energies of different conformers can be calculated by comparing their final electronic energies.

computational_workflow Build_Initial_Structure 1. Build Initial Structure (e.g., in GaussView) Prepare_Input_File 2. Prepare Gaussian Input File (#P B3LYP/6-31G(d) Opt Freq) Build_Initial_Structure->Prepare_Input_File Run_Gaussian 3. Run Gaussian Calculation Prepare_Input_File->Run_Gaussian Analyze_Output 4. Analyze Output File Run_Gaussian->Analyze_Output Extract_Data 5. Extract Geometric and Energetic Data Analyze_Output->Extract_Data

Computational workflow for geometry optimization.

Conclusion

The molecular structure and geometry of this compound are dictated by a delicate balance of steric and electronic effects. The cyclohexane ring overwhelmingly prefers a chair conformation with the butyl group in the equatorial position to minimize steric strain. The n-butyl side chain, in turn, predominantly adopts an anti-periplanar conformation. The combination of experimental techniques, such as low-temperature NMR spectroscopy, and computational methods, like density functional theory calculations, provides a powerful and complementary approach to elucidating the conformational preferences and detailed geometric parameters of this fundamental molecule. The protocols and data presented in this guide offer a robust framework for researchers and scientists in drug development and related fields to understand and predict the behavior of similar alkylcyclohexane-containing structures.

Methodological & Application

Butylcyclohexane: A Versatile and Sustainable Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Butylcyclohexane is a saturated alicyclic hydrocarbon that is emerging as a promising green solvent for a variety of organic reactions. Its favorable physical and chemical properties, including a high boiling point, low polarity, and aprotic nature, make it a suitable replacement for traditional, more hazardous solvents like toluene and cyclohexane. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, highlighting its potential to enhance the sustainability of chemical processes in research and drug development.

Physical and Chemical Properties

A thorough understanding of a solvent's properties is crucial for its effective application. This compound is a colorless liquid with a relatively low vapor pressure, which minimizes volatile organic compound (VOC) emissions.[1][2] Its key physical and chemical data are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₂₀[3]
Molecular Weight 140.27 g/mol [3]
Boiling Point 171-181 °C[1]
Melting Point -84.33 °C (estimate)[1]
Density 0.8131 g/cm³[1]
Flash Point 48.2 °C[1]
Vapor Pressure 1.28 mmHg at 25 °C[1]
Solubility Insoluble in water[4]
Classification Aliphatic, Saturated Hydrocarbon[3]

Applications in Organic Reactions

This compound's non-polar and aprotic character makes it an excellent solvent for reactions involving organometallic reagents and other sensitive species. Its high boiling point allows for a wide range of reaction temperatures.

Grignard Reactions

Grignard reagents are powerful nucleophiles widely used in carbon-carbon bond formation.[5][6][7] The formation and subsequent reactions of Grignard reagents require anhydrous, aprotic solvents to prevent quenching of the highly reactive organomagnesium species. While ethers like diethyl ether and tetrahydrofuran (THF) are traditional solvents for these reactions, hydrocarbon solvents can also be employed.[8][9] this compound, as a non-polar aprotic solvent, offers a viable alternative with a higher boiling point, enabling reactions to be conducted at elevated temperatures if required.

Experimental Protocol: Preparation of a Grignard Reagent and Subsequent Reaction with a Ketone

This protocol describes the general procedure for the formation of a Grignard reagent from an aryl bromide and its subsequent reaction with a ketone, using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Aryl bromide (e.g., bromobenzene)

  • Ketone (e.g., benzophenone)

  • Anhydrous this compound

  • Anhydrous Diethyl ether or THF (for comparison, optional)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a small portion of anhydrous this compound to cover the magnesium.

    • Dissolve the aryl bromide (1.0 equivalent) in anhydrous this compound in the dropping funnel.

    • Add a small amount of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and/or gentle reflux).

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Ketone:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the ketone (1.0 equivalent) in anhydrous this compound in the dropping funnel.

    • Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Expected Outcome:

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Work-up and Purification A Mg turnings + I₂ in this compound B Add Aryl Bromide Solution A->B C Reflux/Stir B->C D Cool Grignard Reagent C->D Proceed to reaction E Add Ketone Solution D->E F Stir at Room Temperature E->F G Quench with aq. NH₄Cl F->G Proceed to work-up H Extraction G->H I Drying and Solvent Removal H->I J Purification I->J

Caption: Workflow for a Grignard reaction using this compound.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones to alkenes with high regioselectivity.[12][13][14][15][16][17] The reaction typically proceeds in aprotic solvents. While ethereal solvents are common, the use of non-polar hydrocarbon solvents is also possible, particularly for non-stabilized ylides.[1][9][18] this compound, being a non-polar aprotic solvent, can serve as a suitable medium for Wittig reactions, especially in cases where a higher reaction temperature is desired.

Experimental Protocol: Synthesis of an Alkene via Wittig Reaction

This protocol provides a general procedure for the Wittig olefination of an aldehyde using a phosphonium ylide generated in situ in this compound.

Materials:

  • Triphenylphosphine

  • Alkyl halide (e.g., benzyl bromide)

  • Strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous this compound

  • Anhydrous Diethyl ether or THF (for ylide generation, if necessary)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Formation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 equivalent) in anhydrous this compound.

    • Add the alkyl halide (1.0 equivalent) and stir the mixture at room temperature or with gentle heating to form the phosphonium salt.

    • Cool the suspension to 0 °C and add the strong base (1.0 equivalent) dropwise with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation (often indicated by a color change).

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C.

    • Dissolve the aldehyde (1.0 equivalent) in anhydrous this compound.

    • Add the aldehyde solution dropwise to the ylide solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., hexane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by column chromatography or crystallization to separate the product from the byproduct.

Expected Outcome:

The Wittig reaction in a non-polar solvent like this compound is expected to favor the formation of the Z-alkene with non-stabilized ylides. The yield will be dependent on the specific substrates and the efficiency of the ylide formation.

Wittig_Reaction_Mechanism reagents Aldehyde/Ketone + Phosphorus Ylide oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) reagents->oxaphosphetane Formation of four-membered ring products Alkene + Triphenylphosphine Oxide oxaphosphetane->products Cycloreversion Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd R¹-X Trans Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Trans R²-B(OR)₂ Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 R¹-R²

References

Application Notes and Protocols for the Use of Butylcyclohexane as a Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing butylcyclohexane as a standard in gas chromatography (GC). The information is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantitative analysis of volatile and semi-volatile compounds.

Introduction to this compound as a GC Standard

This compound (C10H20, MW: 140.27 g/mol ) is a saturated cyclic hydrocarbon that serves as an excellent internal and external standard in various gas chromatography applications. Its chemical inertness, thermal stability, and elution characteristics make it a suitable reference compound for the analysis of complex mixtures such as gasoline, essential oils, and residual solvents. As an internal standard, it is particularly useful for correcting variations in injection volume, instrument response, and sample preparation.

Key Properties of this compound:

  • Chemical Formula: C10H20

  • Molecular Weight: 140.27 g/mol

  • Boiling Point: 181 °C

  • CAS Number: 1678-93-9

Data Presentation: Retention of this compound

The retention of a compound in gas chromatography is a critical parameter for its identification and for assessing the performance of the chromatographic system. The Kovats retention index (I) is a standardized method for reporting retention data, which is relatively independent of many GC operational parameters.

Table 1: Kovats Retention Indices of this compound on Various Stationary Phases

Stationary PhaseColumn TypeKovats Retention Index (I)
SE-54J&W Scientific1025[1]
SP-2100Supelco, Inc.1028[1]
DB-WaxJ&W Scientific1075[1]

Note: The Kovats retention index is a dimensionless value calculated relative to the retention times of n-alkanes.

Experimental Protocols

This section outlines a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of a hypothetical analyte in a liquid sample matrix. This protocol can be adapted for various applications, such as the analysis of terpenes in cannabis products or components in gasoline.[2][3]

Materials and Reagents
  • This compound (Internal Standard, IS): Analytical standard grade (≥99% purity)

  • Analyte(s) of Interest: Analytical standard grade (≥99% purity)

  • Solvent: High-purity, GC-grade solvent compatible with the sample and analytes (e.g., hexane, ethyl acetate, methanol). The solvent should not co-elute with the internal standard or analytes of interest.

  • Sample: The liquid sample containing the analyte(s) of interest.

  • Volumetric flasks, pipettes, and syringes: Class A for accurate preparation of standards and samples.

  • GC vials with septa: 2 mL, amber glass to protect from light if analytes are photosensitive.

Preparation of Standard Solutions

3.2.1. Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent. This creates a 1 mg/mL (1000 µg/mL) IS stock solution.

3.2.2. Analyte Stock Solution:

  • Accurately weigh approximately 100 mg of the analyte of interest into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent. This creates a 1 mg/mL (1000 µg/mL) analyte stock solution.

3.2.3. Calibration Standards:

  • Prepare a series of calibration standards by making serial dilutions of the analyte stock solution.

  • To each calibration standard, add a constant concentration of the internal standard from the IS Stock solution. For example, add 100 µL of the 1 mg/mL IS Stock to each 10 mL volumetric flask of the calibration series, resulting in a final IS concentration of 10 µg/mL.

Table 2: Example Preparation of Calibration Standards

Calibration LevelVolume of Analyte Stock (1 mg/mL)Final VolumeFinal Analyte Concentration (µg/mL)Final IS Concentration (µg/mL)
110 µL10 mL110
250 µL10 mL510
3100 µL10 mL1010
4500 µL10 mL5010
51.0 mL10 mL10010
Sample Preparation
  • Accurately transfer a known volume or weight of the liquid sample into a volumetric flask.

  • Add the same constant concentration of the internal standard as used in the calibration standards.

  • Dilute with the solvent to a final volume that will bring the expected analyte concentration within the range of the calibration curve.

  • Mix thoroughly and transfer an aliquot to a GC vial for analysis.

Gas Chromatography (GC) Conditions

The following are general GC conditions that can be used as a starting point and should be optimized for the specific application. These conditions are based on methods for analyzing volatile compounds like terpenes.[2][4]

Table 3: Recommended GC-FID Conditions

ParameterValue
GC System Agilent 8890 GC with FID or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 15:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 70 °C, hold for 2 minRamp 1: 3 °C/min to 85 °CRamp 2: 2 °C/min to 165 °C, hold for 1 minRamp 3: 30 °C/min to 250 °C, hold for 20 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to the analyte(s) and this compound (IS) based on their retention times, which should be confirmed by injecting individual standards.

  • Peak Integration: Integrate the peak areas of the analyte(s) and the internal standard.

  • Calibration Curve: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS). Plot this ratio against the known concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.[4]

  • Quantification of Analyte in Sample: Calculate the ratio of the analyte peak area to the internal standard peak area in the sample chromatogram. Use the calibration curve equation to determine the concentration of the analyte in the prepared sample.

  • Final Concentration: Account for the initial sample amount and any dilution factors to calculate the final concentration of the analyte in the original sample.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to relevant guidelines (e.g., ICH, AOAC). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention times of the analyte and internal standard in a blank matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is demonstrated by the correlation coefficient of the calibration curve.[4]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike recovery studies in a matrix. Recoveries between 80-120% are typically acceptable.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). RSD values of <15% are often acceptable.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Table 4: Typical Method Validation Acceptance Criteria

ParameterAcceptance Criterion
Linearity (r²)≥ 0.99
Accuracy (% Recovery)80 - 120%
Precision (% RSD)≤ 15%
LODSignal-to-Noise Ratio ≥ 3
LOQSignal-to-Noise Ratio ≥ 10

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_is Prepare IS Stock Solution cal_standards Prepare Calibration Standards stock_is->cal_standards sample_prep Prepare Sample (with IS) stock_is->sample_prep stock_analyte Prepare Analyte Stock Solution stock_analyte->cal_standards gc_analysis GC-FID Analysis cal_standards->gc_analysis sample_prep->gc_analysis peak_id Peak Identification & Integration gc_analysis->peak_id cal_curve Construct Calibration Curve peak_id->cal_curve quant Quantify Analyte in Sample peak_id->quant cal_curve->quant

Caption: Workflow for quantitative analysis using an internal standard.

Logic of Internal Standard Calibration

internal_standard_logic node_analyte Analyte node_ratio Peak Area Ratio (Analyte / IS) node_analyte->node_ratio node_is Internal Standard (this compound) node_is->node_ratio node_sample Sample Matrix node_sample->node_analyte affects node_sample->node_is affects node_injection Injection Volume Variation node_injection->node_analyte affects node_injection->node_is affects node_detector Detector Response Fluctuation node_detector->node_analyte affects node_detector->node_is affects node_concentration Accurate Concentration node_ratio->node_concentration correlates to

Caption: Principle of internal standard method for accurate quantification.

References

Applications of Butylcyclohexane in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylcyclohexane, a cycloaliphatic hydrocarbon, presents a unique combination of properties that make it a compound of interest in polymer chemistry. Its non-polar nature, moderate boiling point, and chemical stability allow for its use in various aspects of polymer synthesis and processing. While not as common as other hydrocarbons like toluene or hexane, this compound and its derivatives can serve as specialized solvents, monomer precursors, and components of polymerization initiator systems. This document provides detailed application notes and experimental protocols for the use of this compound and related compounds in polymer chemistry, with a focus on its potential applications in the synthesis of high-performance polymers.

Application Notes

This compound as a Solvent in Polymerization

This compound can be employed as a non-polar solvent in various polymerization reactions, particularly in processes where the polarity of the reaction medium needs to be carefully controlled. Its properties are comparable to other cycloaliphatic solvents like cyclohexane, which is widely used in anionic and coordination polymerization.

  • Anionic Polymerization: In the anionic polymerization of dienes such as isoprene and butadiene, the use of a non-polar solvent like this compound can help to control the microstructure of the resulting polymer.[1][2] Polymerization in non-polar solvents generally favors the formation of 1,4-addition products, leading to polymers with properties similar to natural rubber. The choice of a higher boiling point solvent like this compound over hexane can be advantageous for reactions requiring higher temperatures.

  • Ziegler-Natta Polymerization: this compound can serve as a solvent in Ziegler-Natta polymerization of olefins, including ethylene and vinyl monomers like vinylcyclohexane.[3][4] The inert nature of this compound prevents it from interfering with the catalyst system, ensuring the synthesis of polymers with high stereoregularity and controlled molecular weights.

  • Free Radical Polymerization: In free radical polymerization, the choice of solvent can influence the kinetics of the reaction and the properties of the resulting polymer. While aromatic solvents are more common, this compound can be used as an alternative when seeking to avoid potential chain transfer reactions associated with benzylic protons in solvents like toluene.

This compound Derivatives as Monomers and Initiators

While this compound itself is not a monomer, its derivatives, particularly those containing a vinyl group, can be polymerized to create polymers with bulky, cycloaliphatic side chains. These side chains can significantly impact the thermal and mechanical properties of the polymer.

  • Poly(vinylcyclohexane) and its Derivatives: Vinylcyclohexane, a closely related compound, can be polymerized to produce poly(vinylcyclohexane).[3][5][6] This polymer can also be synthesized through the hydrogenation of polystyrene. The resulting polymer exhibits a high glass transition temperature (Tg) and good thermal stability. It is conceivable that a "butyl-vinylcyclohexane" monomer could be synthesized and polymerized to yield a polymer with even greater steric bulk, potentially leading to enhanced thermal properties.

  • Initiators for Polymerization: Derivatives of this compound, such as 1,1-Di(tert-butylperoxy)cyclohexane, are used as free radical initiators for the polymerization of monomers like styrene, acrylonitrile, acrylates, and methacrylates.[7][8][9][10] These initiators thermally decompose to generate free radicals that initiate the polymerization process. The choice of initiator can influence the rate of polymerization and the molecular weight of the resulting polymer.

This compound as a Potential Plasticizer or Processing Aid

In principle, due to its non-volatile nature and ability to interact with polymer chains, this compound could be considered as a secondary plasticizer or a processing aid for certain polymers. However, there is limited direct evidence in the scientific literature for its use in these applications. Processing aids are additives that improve the processability of polymers during extrusion or molding.[11][12][13][14][15] While this compound is not a conventional plasticizer for widely used polymers like PVC, its compatibility with non-polar polymers could be explored in specialized applications.

Quantitative Data

The following tables summarize key data on the use of related compounds in polymer chemistry, which can be used as a reference for applications involving this compound.

Table 1: Properties of Polymers Synthesized Using Cycloaliphatic Compounds

PolymerMonomer(s)Solvent/InitiatorMn ( g/mol )PDITg (°C)Tm (°C)Reference(s)
Poly(vinylcyclohexane)VinylcyclohexaneZiegler-Natta Catalyst in Cyclohexane50,000 - 500,0002.5 - 5.0110 - 140>300[3][4]
PolystyreneStyrene1,1-Di(tert-butylperoxy)cyclohexane100,000 - 300,0001.8 - 2.5~100-[7][9]
cis-1,4-PolyisopreneIsoprenesec-Butyllithium in Cyclohexane100,000 - 200,000<1.1-65-[1][2]

Table 2: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC10H20[16]
Molecular Weight140.27 g/mol [16]
Boiling Point181 °C[16]
Density0.814 g/mL at 25 °C[16]
Solubility in WaterInsoluble[16]

Experimental Protocols

Protocol 1: Anionic Polymerization of Isoprene in a Cycloaliphatic Solvent (Representative for this compound)

This protocol describes the anionic polymerization of isoprene using sec-butyllithium as an initiator in cyclohexane. This procedure is representative of a method where this compound could be substituted as the solvent.

Materials:

  • Isoprene, freshly distilled from calcium hydride.

  • Cyclohexane (or this compound), freshly distilled from a sodium-benzophenone ketyl.

  • sec-Butyllithium (in a hydrocarbon solvent), concentration determined by titration.

  • Methanol, anhydrous.

  • Argon or Nitrogen, high purity.

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet/outlet is assembled while hot and cooled under a stream of dry argon.

  • Solvent and Monomer Addition: The desired amount of dry cyclohexane (or this compound) is transferred to the reactor via a cannula under a positive pressure of argon. The reactor is then cooled to 0 °C in an ice bath. The purified isoprene monomer is then added via syringe.

  • Initiation: The calculated amount of sec-butyllithium solution is added dropwise to the stirred monomer solution via a syringe. The reaction mixture may develop a faint yellow color, indicating the presence of the active polyisoprenyl lithium species.

  • Polymerization: The reaction is allowed to proceed at the desired temperature (e.g., 25-50 °C) for a specified time (e.g., 2-24 hours). The viscosity of the solution will increase as the polymerization progresses.

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol via a syringe. The color of the solution will disappear.

  • Polymer Isolation: The polymer is isolated by precipitation into a large volume of methanol with vigorous stirring. The precipitated polymer is then collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-50 °C to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Microstructure: Determined by ¹H and ¹³C NMR spectroscopy to quantify the ratio of 1,4-cis, 1,4-trans, and 3,4-addition.

Protocol 2: Synthesis of Poly(vinylcyclohexane) via Hydrogenation of Polystyrene

This protocol outlines the synthesis of poly(vinylcyclohexane) by the catalytic hydrogenation of polystyrene, a common method to produce this polymer.

Materials:

  • Polystyrene (atactic or syndiotactic).

  • Cyclohexane or Decalin (as solvent).

  • Hydrogenation catalyst (e.g., Rh/C or Ru/C).

  • Hydrogen gas (high pressure).

Procedure:

  • Dissolution: The polystyrene is dissolved in the chosen solvent in a high-pressure autoclave.

  • Catalyst Addition: The hydrogenation catalyst is added to the polymer solution under an inert atmosphere.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 50-100 bar). The reaction mixture is heated to the desired temperature (e.g., 150-200 °C) with vigorous stirring.

  • Reaction Monitoring: The progress of the hydrogenation can be monitored by taking small aliquots of the reaction mixture and analyzing them by UV-Vis spectroscopy (disappearance of the aromatic absorption) or NMR spectroscopy.

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration.

  • Polymer Isolation: The poly(vinylcyclohexane) is isolated by precipitation into a non-solvent such as methanol, followed by filtration and drying under vacuum.

Characterization:

  • Degree of Hydrogenation: Determined by ¹H NMR and UV-Vis spectroscopy.

  • Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm, if applicable) are determined by Differential Scanning Calorimetry (DSC).

Diagrams

experimental_workflow Solution Polymerization Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Characterization Solvent This compound (Solvent) Reactor Inert Atmosphere Reactor (N2 or Ar) Solvent->Reactor Monomer Vinyl Monomer (e.g., Styrene, Isoprene) Monomer->Reactor Initiator Initiator (e.g., n-BuLi, Peroxide) Initiator->Reactor Initiation Polymerization Polymerization (Controlled Temperature) Reactor->Polymerization Termination Termination (e.g., with Methanol) Polymerization->Termination Precipitation Precipitation in Non-Solvent Termination->Precipitation Filtration Filtration & Drying Precipitation->Filtration Polymer Final Polymer Filtration->Polymer Characterization Characterization (GPC, NMR, DSC) Polymer->Characterization

Caption: Workflow for solution polymerization using this compound as a solvent.

hydrogenation_pathway Synthesis of Poly(vinylcyclohexane) Styrene Styrene Monomer Polymerization Polymerization Styrene->Polymerization Polystyrene Polystyrene Polymerization->Polystyrene Hydrogenation Catalytic Hydrogenation (H2, Catalyst, Solvent) Polystyrene->Hydrogenation PVCH Poly(vinylcyclohexane) Hydrogenation->PVCH radical_initiation Free Radical Initiation by a Peroxide Initiator Peroxide Initiator (e.g., 1,1-Di(tert-butylperoxy)cyclohexane) Decomposition Thermal Decomposition (Heat) Initiator->Decomposition Radicals Free Radicals (R•) Decomposition->Radicals Initiation Initiation Radicals->Initiation Monomer Vinyl Monomer (M) Monomer->Initiation Propagation Propagation Monomer->Propagation + M GrowingChain Growing Polymer Chain (RM•) Initiation->GrowingChain GrowingChain->Propagation Polymer Polymer (RM_n•) Propagation->Polymer

References

Butylcyclohexane as a component in surrogate fuels for combustion research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of n-butylcyclohexane as a key component in surrogate fuels for combustion research. This document details its physicochemical properties, its role in emulating real-world fuels like jet fuel and diesel, and protocols for key combustion experiments.

Introduction to Butylcyclohexane in Combustion Research

N-butylcyclohexane (C10H20) is a cycloalkane that is an important component of conventional transportation fuels. Due to its chemical structure, it is a critical ingredient in the formulation of surrogate fuels designed to mimic the complex combustion behavior of real fuels such as Jet-A, JP-8, and diesel. The study of single-component and simple multi-component mixtures containing this compound allows for a more fundamental understanding of the complex chemical kinetics that govern the combustion of these real-world fuels.

Physicochemical Properties of n-Butylcyclohexane

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in surrogate fuel formulations and for accurate modeling of combustion processes.

PropertyValueUnits
Molecular FormulaC10H20-
Molecular Weight140.27 g/mol
Density @ 20°C0.800 - 0.802g/cm³
Boiling Point @ 760 mmHg180.9°C
Melting Point-74.7°C
Flash Point (TCC)41.11°C
Vapor Pressure @ 25°C1.31mmHg
Standard Enthalpy of Formation (gas)-213.2 ± 1.4kJ/mol
Standard Enthalpy of Combustion (liquid)-6530.3 ± 1.2kJ/mol

This compound in Surrogate Fuel Formulations

This compound is a key representative of the monocycloparaffin class of hydrocarbons found in jet and diesel fuels. Researchers have utilized it in various surrogate mixtures to match the properties and combustion characteristics of target real fuels.

For instance, a 7-component surrogate for military jet fuel JP-5 has been formulated using n-dodecane, n-butylbenzene, 1-methylnaphthalene, tetralin, trans-decalin, iso-cetane, and n-butylcyclohexane.[1] The composition of these surrogates is optimized to match physical and chemical properties like density, viscosity, flash point, and distillation behavior of the target fuel.[1] Another study proposed a simplified three-component surrogate for jet fuel consisting of n-decane, n-butylcyclohexane, and n-butylbenzene.[2] Furthermore, this compound has been blended with propylcyclohexane to represent the naphthenic content of bio-blendstock oils for use in compression ignition engines.[3][4]

Experimental Protocols for Combustion Analysis

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data in combustion research. The following sections outline the methodologies for key experiments involving this compound as a surrogate fuel component.

Ignition Delay Time Measurement in a Shock Tube

Ignition delay time is a critical parameter for characterizing the autoignition properties of a fuel. Shock tubes are widely used for these measurements at high temperatures.

Protocol:

  • Mixture Preparation:

    • Prepare the desired fuel/air mixture in a stainless steel mixing tank.

    • For liquid fuels like this compound, a heated injection system is used to ensure complete vaporization and homogeneous mixing with the oxidizer (e.g., synthetic air).

    • The composition of the mixture is determined by the partial pressures of each component, measured with high-precision pressure transducers.

    • Allow the mixture to homogenize for a sufficient period, often several hours, sometimes with mechanical stirring.

  • Shock Tube Operation:

    • The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

    • The driven section is filled with the prepared fuel/air mixture to a specific initial pressure.

    • The driver section is filled with a high-pressure driver gas (e.g., helium or nitrogen).

    • To initiate the experiment, the diaphragm is ruptured, generating a shock wave that propagates through the driven section, compressing and heating the test gas.

  • Data Acquisition:

    • Pressure transducers and photodiodes are placed along the shock tube to measure the shock wave velocity and the pressure and light emission behind the reflected shock wave.

    • The ignition delay time is typically defined as the time interval between the arrival of the reflected shock wave at the endwall and the onset of ignition, which is often detected by a sharp rise in pressure or light emission (e.g., from OH* chemiluminescence).

Measurements of ignition delay times for n-butylcyclohexane/air have been performed over a wide range of conditions: temperatures from 707 to 1458 K, pressures of 2.0, 5.0, and 15.0 atm, and equivalence ratios of 0.5, 1.0, and 2.0.[5][6] These studies have observed a negative temperature coefficient (NTC) behavior at lower temperatures (<1000 K), which is a characteristic feature of the autoignition of many hydrocarbon fuels.[5][6]

Logical Workflow for Shock Tube Experiment

G Workflow for Ignition Delay Time Measurement in a Shock Tube cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_acq Data Acquisition and Analysis A Inject liquid this compound into heated mixing tank B Introduce oxidizer (e.g., synthetic air) A->B C Measure partial pressures to determine composition B->C D Homogenize mixture (stirring, time) C->D E Fill driven section with fuel/air mixture D->E Transfer Mixture F Pressurize driver section with driver gas E->F G Rupture diaphragm to generate shock wave F->G H Shock wave compresses and heats the test gas G->H I Record pressure and light emission profiles H->I Combustion Event J Determine time of shock reflection I->J K Identify onset of ignition (sharp pressure/light rise) I->K L Calculate Ignition Delay Time (t_ignition - t_reflection) J->L K->L

Caption: A diagram illustrating the sequential steps involved in measuring ignition delay times using a shock tube.

Laminar Flame Speed Measurement

Laminar flame speed is a fundamental property of a combustible mixture that is crucial for validating chemical kinetic models.

Protocol (Counter-flow Twin-Flame Burner):

  • Mixture Preparation:

    • Similar to shock tube experiments, a homogeneous fuel/air mixture is prepared. For liquid fuels, a vaporizer is used to ensure complete and uniform evaporation before mixing with the oxidizer.

    • Mass flow controllers are used to precisely regulate the flow rates of the fuel vapor and oxidizer components.

  • Experimental Setup:

    • The counter-flow burner consists of two vertically opposed nozzles from which the unburned fuel/air mixture flows, creating a stagnation plane where a flat, stable flame can be established.

    • The distance between the nozzles is adjustable.

  • Flame Stabilization and Measurement:

    • The flow rates are adjusted to establish a stable, flat flame at the stagnation plane.

    • Particle Image Velocimetry (PIV) or Laser Doppler Anemometry (LDA) is used to measure the velocity profile of the unburned gas mixture approaching the flame front.

    • The minimum velocity in this profile corresponds to the laminar flame speed.

  • Data Analysis:

    • Measurements are taken at various strain rates (adjusted by changing the flow rates or nozzle separation).

    • The unstretched laminar flame speed is determined by extrapolating the measured flame speeds to zero strain rate.

Logical Workflow for Laminar Flame Speed Measurement

G Workflow for Laminar Flame Speed Measurement cluster_prep Mixture Preparation cluster_exp Counter-flow Burner Experiment cluster_analysis Data Analysis A Vaporize liquid this compound B Mix with oxidizer using mass flow controllers A->B C Ensure homogeneous mixture B->C D Introduce mixture through opposed nozzles C->D Supply Mixture E Establish a stable, flat flame at the stagnation plane D->E F Measure gas velocity profile (PIV/LDA) E->F G Determine minimum velocity (laminar flame speed) F->G Analyze Velocity Data H Repeat for different strain rates G->H I Extrapolate to zero strain rate H->I J Obtain unstretched laminar flame speed I->J

Caption: A diagram showing the process of measuring laminar flame speed using a counter-flow twin-flame burner.

Quantitative Data

The following tables summarize key quantitative data for this compound and surrogate fuels containing it.

Table 1: Ignition Delay Times of n-Butylcyclohexane/Air Mixtures

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (µs)
12005.01.0~200
10005.01.0~1000
80015.01.0~2000
75015.01.0~4000
110015.00.5~500
110015.01.0~400

Note: These are approximate values derived from graphical data in the literature for illustrative purposes.[5][6]

Table 2: Example of a 7-Component JP-5 Surrogate Formulation

ComponentChemical ClassMass Percentage
n-Dodecanen-Paraffin24.21%
Iso-cetaneIso-Paraffin25.32%
n-Butylcyclohexane Monocycloparaffin27.82%
trans-DecalinDicycloparaffin1.21%
n-ButylbenzeneAromatic15.03%
TetralinCycloaromatic1.41%
1-MethylnaphthaleneDiaromatic5.00%

Source: Adapted from ACS Omega 2022, 7, 4, 3536–3549.[1]

Conclusion

N-butylcyclohexane is an indispensable component for formulating high-fidelity surrogate fuels for combustion research. Its well-characterized physicochemical and combustion properties provide a crucial link between the fundamental chemistry of single molecules and the complex combustion phenomena observed in real-world fuels. The detailed experimental protocols provided herein serve as a guide for researchers to conduct rigorous and reproducible combustion experiments, contributing to the development of cleaner and more efficient combustion technologies.

References

High-Purity Butylcyclohexane: Application Notes and Protocols for HPLC and Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity n-butylcyclohexane in High-Performance Liquid Chromatography (HPLC) and spectroscopy. Due to its non-polar nature and advantageous physical properties, n-butylcyclohexane serves as an excellent alternative to other non-polar solvents like hexane and cyclohexane in various analytical applications.

Physicochemical Properties of High-Purity n-Butylcyclohexane

A comprehensive summary of the key physical and chemical properties of high-purity n-butylcyclohexane (≥99%) is presented in Table 1. This data is essential for method development, particularly for ensuring solvent compatibility and optimizing analytical conditions.

PropertyValueSource(s)
Chemical Formula C₁₀H₂₀[1]
Molecular Weight 140.27 g/mol [1]
CAS Number 1678-93-9[1]
Appearance Colorless liquid[2]
Purity ≥99%[1]
Density 0.818 g/mL at 25 °C[1]
Boiling Point 178-180 °C[1]
Melting Point -78 °C[1]
Refractive Index (n20/D) 1.441[1]
UV Cutoff (Estimated) ~200 nm
Polarity Index Low (similar to cyclohexane)
Flash Point 41 °C (105.8 °F)[2]
Autoignition Temperature 245 °C (473 °F)[2]
Vapor Pressure 2.9 mmHg at 37.7 °C[1]
Applications in High-Performance Liquid Chromatography (HPLC)

High-purity n-butylcyclohexane is an ideal non-polar solvent for normal-phase HPLC. Its low polarity makes it a weak solvent in this mode, allowing for the effective separation of non-polar and moderately polar analytes on a polar stationary phase.

Key Advantages in Normal-Phase HPLC:

  • Excellent alternative to hexane: n-Butylcyclohexane can be used as a direct replacement for n-hexane in many normal-phase applications, offering a lower vapor pressure and potentially different selectivity for certain compounds.

  • Good miscibility: It is miscible with common polar modifiers used in normal-phase chromatography, such as isopropanol, ethanol, and ethyl acetate, allowing for fine-tuning of the mobile phase strength.

  • Suitable for non-polar analytes: Ideal for the separation of fat-soluble vitamins, steroids, lipids, and other non-polar pharmaceutical compounds.

Protocol 1: Isocratic Normal-Phase HPLC Separation of Non-Polar Compounds

This protocol outlines a general procedure for the separation of a mixture of non-polar analytes using an isocratic mobile phase containing n-butylcyclohexane.

Objective: To separate a mixture of two non-polar compounds (e.g., Vitamin E acetate and a less polar synthetic precursor).

Materials:

  • High-purity n-butylcyclohexane (HPLC grade)

  • High-purity isopropanol (HPLC grade)

  • Analytical standards of the target analytes

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector

  • Normal-phase HPLC column (e.g., Silica, 5 µm, 4.6 x 250 mm)

  • Syringe filters (0.45 µm, PTFE)

  • Volumetric flasks and pipettes

  • Class A glassware

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation: - 98:2 (v/v) n-Butylcyclohexane:Isopropanol - Degas for 15 min hplc_system System Equilibration: - Equilibrate column with mobile phase - Flow rate: 1.0 mL/min - Monitor baseline prep_mobile->hplc_system prep_sample Sample Preparation: - Dissolve sample in mobile phase - Filter through 0.45 µm PTFE filter injection Injection: - Inject 10 µL of prepared sample prep_sample->injection hplc_system->injection separation Separation & Detection: - Isocratic elution - Column Temperature: 30 °C - UV Detection at 220 nm injection->separation data_acq Data Acquisition: - Record chromatogram separation->data_acq data_proc Data Processing: - Integrate peaks - Quantify analytes data_acq->data_proc

Caption: Workflow for isocratic normal-phase HPLC analysis.

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing 980 mL of high-purity n-butylcyclohexane with 20 mL of high-purity isopropanol in a clean, dry solvent reservoir. This corresponds to a 98:2 (v/v) mixture.

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of the analytical standards in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for each analyte.

    • Dissolve the unknown sample in the mobile phase to an estimated concentration within the calibration range.

    • Filter all solutions through a 0.45 µm PTFE syringe filter before transferring to HPLC vials.

  • HPLC Conditions:

    • Column: Silica, 5 µm, 4.6 x 250 mm

    • Mobile Phase: 98:2 (v/v) n-Butylcyclohexane:Isopropanol

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 220 nm

    • Run Time: 15 minutes (adjust as needed based on the retention time of the last eluting peak)

  • System Equilibration and Analysis:

    • Purge the HPLC pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

    • Inject the mixed standard solution to verify system suitability (resolution, peak shape, and retention times).

    • Inject the sample solutions for analysis.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the analytical standards.

    • Quantify the analytes in the sample using a calibration curve generated from the standard solutions.

Expected Results: The less polar compound will elute earlier, followed by the more polar Vitamin E acetate. The resolution between the two peaks should be greater than 1.5.

Applications in Spectroscopy

High-purity n-butylcyclohexane is a suitable solvent for various spectroscopic techniques, particularly for the analysis of non-polar compounds.

Key Advantages in Spectroscopy:

  • Transparency in the UV-Vis Region: With an estimated UV cutoff around 200 nm, it is transparent over a wide and useful portion of the UV-Visible spectrum.

  • Non-polar Environment: Provides a non-polar environment for solvating analytes, which can be advantageous for studying compounds that are soluble in hydrocarbons.

  • Inertness: As a saturated hydrocarbon, it is chemically inert and does not react with most analytes.

Protocol 2: UV-Visible Spectroscopic Analysis of a Non-Polar Analyte

This protocol describes the preparation of a sample in high-purity n-butylcyclohexane for analysis using a UV-Visible spectrophotometer.

Objective: To obtain the UV-Visible absorption spectrum of a non-polar analyte (e.g., a polycyclic aromatic hydrocarbon, PAH).

Materials:

  • High-purity n-butylcyclohexane (spectroscopic grade)

  • Analytical standard of the non-polar analyte

  • UV-Visible spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow:

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation stock_prep Stock Solution Preparation: - Accurately weigh analyte - Dissolve in n-butylcyclohexane dilution Working Solution Preparation: - Dilute stock solution to desired concentration stock_prep->dilution baseline Baseline Correction: - Use n-butylcyclohexane as blank dilution->baseline measurement Sample Measurement: - Acquire absorbance spectrum of sample baseline->measurement spectrum_analysis Spectrum Analysis: - Identify λmax - Determine absorbance measurement->spectrum_analysis

Caption: Workflow for UV-Visible spectroscopic analysis.

Procedure:

  • Solution Preparation:

    • Accurately weigh a small amount of the PAH standard and dissolve it in high-purity n-butylcyclohexane in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Perform serial dilutions of the stock solution with n-butylcyclohexane to obtain a working solution with an expected maximum absorbance between 0.2 and 0.8 AU.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with high-purity n-butylcyclohexane.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the prepared sample solution.

    • Fill the sample cuvette with the sample solution and place it back into the spectrophotometer.

    • Acquire the absorbance spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If performing quantitative analysis, prepare a series of standards and create a calibration curve.

Logical Relationships and Suitability

The suitability of high-purity n-butylcyclohexane for these applications is based on a logical flow of its inherent properties.

Suitability cluster_properties Physicochemical Properties cluster_applications Analytical Applications prop_purity High Purity (≥99%) app_hplc Normal-Phase HPLC prop_purity->app_hplc Ensures low baseline noise and no interfering peaks app_spectro UV-Visible Spectroscopy prop_purity->app_spectro Prevents interference from absorbing impurities prop_uv Low UV Absorbance (Estimated Cutoff ~200 nm) prop_uv->app_hplc Enables low wavelength UV detection prop_uv->app_spectro Provides a wide transparent window for analysis prop_polarity Low Polarity prop_polarity->app_hplc Acts as a weak solvent for separating non-polar analytes prop_polarity->app_spectro Suitable for dissolving non-polar samples prop_miscibility Good Miscibility with Organic Modifiers prop_miscibility->app_hplc Allows for mobile phase strength optimization

Caption: Suitability of n-butylcyclohexane for analytical applications.

Safety, Handling, and Storage

High-purity n-butylcyclohexane is a flammable liquid and should be handled with appropriate safety precautions.[2]

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[2]

    • Ground and bond containers when transferring to prevent static discharge.[2]

    • Avoid breathing vapors.[2]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]

    • Keep away from oxidizing agents.[2]

  • First Aid:

    • In case of skin contact: Immediately wash with soap and plenty of water.[2]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[3]

Always consult the Safety Data Sheet (SDS) for the specific product before use.[2][3]

References

Application Note: Utilizing Butylcyclohexane for Reaction Kinetics Studies in Non-Polar Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solvent environment can profoundly influence the rate and mechanism of chemical reactions. In the realm of organic synthesis and drug development, understanding reaction kinetics in non-polar media is crucial for optimizing reaction conditions, elucidating mechanisms, and ensuring process scalability. Non-polar solvents are often employed for reactions involving non-polar reactants or to favor specific reaction pathways that are disfavored in polar environments.

Butylcyclohexane is an excellent candidate for use as a non-polar solvent in kinetic studies due to its chemical inertness, wide liquid range, and low polarity. Its well-defined physical properties provide a consistent medium for reproducible kinetic measurements. This application note provides a comprehensive overview and detailed protocols for employing this compound in the study of reaction kinetics.

Physicochemical Properties of this compound

The suitability of this compound as a non-polar solvent is evident from its physicochemical properties. A summary of these properties is presented in Table 1. Its low dielectric constant and minimal water solubility confirm its non-polar, aprotic nature, which is ideal for studying reactions where charge separation in the transition state is minimal.

PropertyValueReference
Molecular FormulaC₁₀H₂₀[1]
Molecular Weight140.27 g/mol [1]
Boiling Point180.9 °C[1]
Melting Point-74.7 °C[1]
Density~0.801 g/cm³ at 20 °C[2]
Vapor Pressure1.31 mmHg at 25 °C[1][2]
Refractive Index~1.441 at 20 °C[2]

Table 1: Physicochemical Properties of n-Butylcyclohexane.

Theoretical Background: Solvent Effects in Non-Polar Media

According to transition state theory, the rate of a reaction is influenced by the differential solvation of the reactants and the transition state.[3] Non-polar solvents, such as this compound, are less capable of stabilizing charged or highly polar species through strong intermolecular interactions like hydrogen bonding or dipole-dipole interactions.

Consequently, reactions that proceed through non-polar transition states are often accelerated in non-polar solvents.[3][4] Conversely, reactions involving the formation of charged intermediates or polar transition states may be significantly slower in a non-polar environment compared to a polar one.[3] Studying reaction kinetics in a non-polar solvent like this compound can therefore provide critical insights into the polarity of the transition state and the reaction mechanism. For instance, hydrogen atom transfer reactions, which involve neutral species, are generally favored in non-polar solvents.[5]

Experimental Protocols

This section outlines a generalized protocol for studying the kinetics of a chemical reaction in this compound using UV-Visible spectrophotometry. This technique is widely applicable for reactions where at least one of the reactants or products has a distinct chromophore.[6]

Protocol 1: Kinetic Analysis using UV-Visible Spectrophotometry

Objective: To determine the rate constant and activation parameters of a reaction in this compound.

Materials and Reagents:

  • n-Butylcyclohexane (anhydrous grade)

  • Reactant A

  • Reactant B

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • UV-Visible Spectrophotometer with a temperature-controlled cuvette holder

  • Thermostatic water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of Reactant A and Reactant B in this compound at known concentrations. Ensure the solvent is dry, as trace amounts of water can influence reaction kinetics.

  • Determination of Analytical Wavelength (λ_max):

    • Record the UV-Vis spectra of the reactants and, if possible, the product in this compound to identify a suitable wavelength for monitoring the reaction. This wavelength should ideally be one where a reactant or product has a strong absorbance, and there is minimal spectral overlap.

  • Kinetic Run:

    • Set the spectrophotometer to the predetermined analytical wavelength.

    • Equilibrate the temperature of the cuvette holder using the thermostatic water bath.

    • Pipette the required volume of the stock solution of the reactant in excess (e.g., Reactant B) and this compound into the quartz cuvette. Place the cuvette in the holder and allow it to reach thermal equilibrium.

    • Initiate the reaction by adding a small, known volume of the limiting reactant's stock solution (e.g., Reactant A) to the cuvette.

    • Quickly mix the solution by inverting the cuvette (if sealed) or by gentle pipetting, and immediately start recording the absorbance as a function of time. Data should be collected until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Data Collection at Different Temperatures:

    • Repeat the kinetic run at several different temperatures (e.g., 298 K, 308 K, 318 K, 328 K) to determine the activation parameters of the reaction.

Alternative Protocol: Kinetic Analysis using Gas Chromatography (GC)

For reactions where no species has a suitable UV-Vis absorbance, or for more complex mixtures, gas chromatography can be an effective tool for monitoring the concentration of reactants and products over time.[7][8][9]

Procedure:

  • Set up the reaction in a temperature-controlled vessel equipped with a sampling port.

  • At timed intervals, withdraw small aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the composition of each aliquot by GC to determine the concentration of reactants and/or products.

  • Plot the concentration versus time to obtain the kinetic profile.

Data Analysis and Presentation

Determination of Reaction Order and Rate Constant

The collected data (e.g., absorbance vs. time) can be used to determine the reaction order and the rate constant (k) by applying integrated rate laws. For example, if a reaction is first-order with respect to the limiting reactant, a plot of ln(Absorbance) versus time will yield a straight line with a slope of -k.

Determination of Activation Parameters

The activation energy (Ea) can be determined from the temperature dependence of the rate constant using the Arrhenius equation.[10] A plot of ln(k) versus 1/T (Arrhenius plot) gives a straight line with a slope of -Ea/R, where R is the gas constant.[10][11]

The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated from the Eyring equation by plotting ln(k/T) versus 1/T.[11][12][13]

Illustrative Kinetic Data

Table 2 presents a hypothetical set of kinetic data for a second-order reaction studied in this compound at various temperatures. This data is for illustrative purposes to demonstrate how results can be tabulated.

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)
2980.015
3080.032
3180.065
3280.128

Table 2: Illustrative Temperature Dependence of a Second-Order Rate Constant in this compound.

Visualizations

Experimental Workflow for a Kinetic Study

The following diagram illustrates the general workflow for conducting a reaction kinetics study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions in this compound det_lambda Determine Analytical Wavelength (λ_max) prep_reagents->det_lambda equilibrate Equilibrate Temperature det_lambda->equilibrate mix_reactants Initiate Reaction by Mixing equilibrate->mix_reactants collect_data Record Absorbance vs. Time mix_reactants->collect_data plot_data Plot Integrated Rate Law collect_data->plot_data calc_k Determine Rate Constant (k) plot_data->calc_k temp_study Repeat at Different Temperatures calc_k->temp_study arrhenius_eyring Arrhenius & Eyring Plots temp_study->arrhenius_eyring activation_params Calculate Ea, ΔH‡, ΔS‡ arrhenius_eyring->activation_params

Caption: General workflow for a reaction kinetics study.

Reaction Coordinate Diagram in Non-Polar vs. Polar Solvents

This diagram illustrates the conceptual difference in the stabilization of transition states in polar versus non-polar solvents.

reaction_coordinate Energy Energy y_axis x_axis Reaction Coordinate y_axis->x_axis R Reactants TS_np TS (non-polar) R->TS_np c1 c1 TS_p TS (polar) R->TS_p c3 c3 P Products TS_np->P c2 c2 c1->TS_np ΔG‡ (non-polar) c2->P TS_p->P c4 c4 c3->TS_p ΔG‡ (polar) c4->P

Caption: Effect of solvent polarity on activation energy.

This compound serves as a valuable non-polar solvent for investigating reaction kinetics, particularly for reactions sensitive to the polarity of the medium. The protocols and data analysis methods outlined in this application note provide a framework for researchers to design and execute kinetic studies. Such investigations are fundamental to a deeper understanding of reaction mechanisms and for the optimization of chemical processes in non-polar environments, which is of significant interest to the pharmaceutical and chemical industries.

References

Application Notes and Protocols for Butylcyclohexane as a Heat Transfer Fluid in Laboratory Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of butylcyclohexane as a heat transfer fluid in various laboratory setups, such as recirculating chillers, heaters, and reaction blocks.[1][2][3][4] The information is intended to guide researchers in evaluating and utilizing this fluid for precise temperature control in experimental and developmental processes.

Introduction

Precise temperature control is critical in many laboratory applications, including chemical synthesis, crystallization processes, and enzymatic reactions.[1] The choice of a heat transfer fluid is paramount for achieving efficient and stable thermal management.[5] this compound, a cycloalkane, possesses thermophysical properties that suggest its potential as a heat transfer fluid for moderate temperature ranges. These application notes provide a summary of its key properties, safety considerations, and a protocol for its evaluation.

Properties of this compound

A summary of the key physical and thermal properties of n-butylcyclohexane is presented in Table 1. This data is essential for assessing its suitability for specific laboratory equipment and temperature ranges.

Table 1: Thermophysical Properties of n-Butylcyclohexane

PropertyValueUnitsSource(s)
Molecular FormulaC₁₀H₂₀-[6]
Molecular Weight140.27 g/mol [6][7]
Boiling Point (at 1 atm)~453K[8]
Melting/Fusion Point198.3K[8]
Liquid Density (at 298.15 K)~770 kg/m ³[9]
Liquid Heat Capacity (Cp) (at 298.15 K)271.04J/(mol·K)[6]
Liquid Viscosity (at 293.15 K)~0.002Pa·s[10]
Liquid Thermal Conductivity (at 300 K)~0.12W/(m·K)[9]

Note: The values presented are approximate and can vary with temperature and pressure. It is recommended to consult the original sources for precise data at specific conditions.

Safety and Handling

Proper handling of this compound in a laboratory setting is crucial. It is a flammable liquid and vapor.[11] Table 2 summarizes key safety information.

Table 2: Safety and Handling of this compound

AspectGuidelineSource(s)
General Handling Handle in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles. Avoid contact with skin and eyes. Use non-sparking tools and prevent electrostatic discharge.[12][13][14][15]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces. Store separately from incompatible materials such as strong oxidizing agents.[12][13][14]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Wear self-contained breathing apparatus.[12][13]
Spill Response Remove all sources of ignition. Evacuate personnel to a safe area. Prevent further leakage if safe to do so. Collect spillage with non-combustible absorbent material and dispose of in accordance with local regulations.[12][13]
First Aid Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Skin Contact: Wash off immediately with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention for all exposure routes.[12]

Experimental Protocol: Evaluation of this compound as a Heat Transfer Fluid

This protocol outlines a general procedure for evaluating the performance of this compound as a heat transfer fluid in a laboratory recirculating chiller/heater system.

4.1. Objective

To determine the efficiency and stability of this compound as a heat transfer fluid for a specific laboratory application by measuring key performance indicators such as ramp rates, temperature stability, and fluid degradation.

4.2. Materials and Equipment

  • Recirculating chiller/heater with a well-defined reservoir volume

  • External application with a known heat load (e.g., reaction vessel, condenser)

  • Calibrated temperature probes (at least two)

  • Flow meter (optional)

  • Viscometer

  • This compound (appropriate grade)

  • Personal Protective Equipment (PPE) as specified in Table 2

  • Sample vials for fluid analysis

4.3. Procedure

  • System Preparation:

    • Ensure the recirculating chiller/heater is clean and dry.

    • Place one temperature probe in the circulator's reservoir and the other at the point of use in the external application.

    • Follow all safety precautions for handling flammable liquids.

  • Initial Fluid Characterization:

    • Take an initial sample of the fresh this compound.

    • Measure and record its initial viscosity.

  • System Charging:

    • Carefully fill the circulator's reservoir with this compound to the recommended level.

  • Performance Testing (Cooling):

    • Set the chiller to the desired minimum operating temperature for your application.

    • Start the circulator and record the time it takes for both the reservoir and the application to reach the setpoint.

    • Once at the setpoint, monitor and record the temperature stability at both points for a defined period (e.g., 1 hour).

  • Performance Testing (Heating):

    • Set the heater to the desired maximum operating temperature.

    • Record the time it takes to ramp up to the set temperature.

    • Monitor and record the temperature stability at the setpoint for a defined period.

  • Extended Operation and Fluid Analysis:

    • Operate the system under typical experimental conditions for an extended period (e.g., 24-48 hours).

    • At regular intervals, take small samples of the this compound from the reservoir.

    • After the extended run, measure the viscosity of the used fluid and compare it to the initial value. A significant change in viscosity may indicate fluid degradation.[16]

  • Data Analysis:

    • Calculate the cooling and heating ramp rates (°C/min).

    • Determine the average temperature fluctuation at the setpoints to assess stability.

    • Analyze the change in viscosity over time.

Visualizations

The following diagrams illustrate the experimental workflow and key considerations for selecting a heat transfer fluid.

G cluster_prep System Preparation cluster_test Performance Testing cluster_analysis Analysis prep1 Clean and Dry System prep2 Install Temperature Probes prep1->prep2 prep3 Initial Fluid Characterization (Viscosity) prep2->prep3 charge Charge System with this compound prep3->charge cool_test Cooling Test (Ramp Rate & Stability) charge->cool_test heat_test Heating Test (Ramp Rate & Stability) cool_test->heat_test extended_op Extended Operation heat_test->extended_op sampling Periodic Fluid Sampling extended_op->sampling final_analysis Final Fluid Analysis (Viscosity) sampling->final_analysis data_analysis Data Analysis (Performance Metrics) final_analysis->data_analysis

Caption: Experimental workflow for evaluating this compound.

G cluster_props Fluid Properties cluster_safety Safety & Compatibility cluster_cost Economic Factors center Heat Transfer Fluid Selection temp_range Operating Temperature Range center->temp_range thermo_props Thermal Properties (Conductivity, Heat Capacity) center->thermo_props viscosity Viscosity center->viscosity stability Thermal Stability center->stability flammability Flammability center->flammability toxicity Toxicity center->toxicity material_compat Material Compatibility center->material_compat cost Initial Cost center->cost lifespan Fluid Lifespan center->lifespan

Caption: Key factors for heat transfer fluid selection.

References

Application Note: Butylcyclohexane as an Internal Standard for Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds. The accuracy of qNMR often relies on the use of an internal standard (IS). An ideal internal standard should be chemically inert, stable, soluble in the deuterated solvent used, and have a simple NMR spectrum with signals that do not overlap with those of the analyte.[1][2] This application note describes the use of n-butylcyclohexane as an internal standard for ¹H NMR spectroscopy.

Properties of n-Butylcyclohexane as an Internal Standard

n-Butylcyclohexane is a suitable candidate for an internal standard in qNMR for several reasons:

  • Simple ¹H NMR Spectrum: The ¹H NMR spectrum of n-butylcyclohexane consists of broad multiplets in the upfield region (approximately 0.8-1.8 ppm), which is typically free from signals of many common organic molecules, thus minimizing the chance of signal overlap.[3][4]

  • Chemical Inertness: As a saturated hydrocarbon, n-butylcyclohexane is chemically inert and unlikely to react with a wide range of analytes or deuterated solvents.[5][6]

  • Low Volatility: With a boiling point of 181°C, n-butylcyclohexane has low volatility, which reduces the risk of concentration changes during sample preparation and handling.[7][8]

  • Good Solubility: It is soluble in common deuterated organic solvents such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

Table 1: Physicochemical Properties of n-Butylcyclohexane

PropertyValueReference
Molecular FormulaC₁₀H₂₀[7][8]
Molecular Weight140.27 g/mol [7][8]
Boiling Point181°C[8]
Melting Point-75°C[8]
Density0.8 g/mL[8]

Table 2: ¹H NMR Signal Regions for n-Butylcyclohexane

Signal Region (ppm)Number of ProtonsAssignment
~0.883H-CH₃
~1.15-1.3511HCyclohexyl and -CH₂- protons
~1.64-1.746HCyclohexyl protons

Note: Chemical shifts can vary slightly depending on the solvent and other components in the mixture.

Experimental Protocol

This protocol outlines the steps for using n-butylcyclohexane as an internal standard for the quantitative analysis of an analyte by ¹H NMR.

1. Materials and Equipment

  • Analyte of interest

  • n-Butylcyclohexane (high purity, ≥99%)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • Analytical balance (accurate to at least 0.01 mg)

  • NMR tubes (high precision)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR spectrometer

2. Sample Preparation

Accurate weighing is crucial for the internal standard method.[9]

  • Weighing the Internal Standard: Accurately weigh a known amount of n-butylcyclohexane (e.g., 5-10 mg) into a clean, dry vial.

  • Weighing the Analyte: Accurately weigh a known amount of the analyte into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.[10]

  • Dissolution: Add a precise volume of the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.

  • Homogenization: Securely cap the vial and vortex until both the analyte and the internal standard are completely dissolved.

  • Transfer to NMR Tube: Carefully transfer the solution to an NMR tube.

G cluster_prep Sample Preparation weigh_IS Accurately weigh n-butylcyclohexane (IS) weigh_analyte Accurately weigh analyte weigh_IS->weigh_analyte dissolve Dissolve IS and analyte in deuterated solvent weigh_analyte->dissolve homogenize Vortex to ensure complete dissolution dissolve->homogenize transfer Transfer solution to NMR tube homogenize->transfer

Caption: Workflow for sample preparation using n-butylcyclohexane as an internal standard.

3. NMR Data Acquisition

To obtain accurate quantitative results, specific NMR acquisition parameters must be carefully set.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve good resolution and lineshape.

  • Temperature Equilibration: Allow the sample to equilibrate to the probe temperature for at least 5 minutes.

  • Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse to maximize the signal.

    • Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A conservative value of 30-60 seconds is often sufficient for many small molecules.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

    • Spectral Width: Ensure the spectral width encompasses all signals of interest.

    • Acquisition Time (AQ): Set an appropriate acquisition time to ensure good digital resolution.

4. Data Processing and Quantification

  • Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz, followed by a Fourier transform. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Integration: Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard (n-butylcyclohexane). For n-butylcyclohexane, the entire aliphatic region can be integrated if it is free from analyte signals.

  • Calculation of Purity/Concentration: The purity of the analyte can be calculated using the following formula:[11]

    Purity (analyte) [%] = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS [%]

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • M: Molecular weight

    • m: Mass

    • Purity_IS: Purity of the internal standard

G cluster_quant Quantification Logic I_analyte Integral of Analyte (I_analyte) calc Calculate Analyte Purity I_analyte->calc N_analyte Protons of Analyte (N_analyte) N_analyte->calc M_analyte MW of Analyte (M_analyte) M_analyte->calc m_analyte Mass of Analyte (m_analyte) m_analyte->calc I_IS Integral of IS (I_IS) I_IS->calc N_IS Protons of IS (N_IS) N_IS->calc M_IS MW of IS (M_IS) M_IS->calc m_IS Mass of IS (m_IS) m_IS->calc Purity_IS Purity of IS Purity_IS->calc

Caption: Logical relationship for the calculation of analyte purity using the internal standard method.

Method Validation (Illustrative Data)

A full validation of this method would involve assessing its linearity, accuracy, and precision. The following tables provide an example of how this data could be presented.

Table 3: Linearity of Analyte/Internal Standard Response

Analyte/IS Molar RatioMeasured Integral Ratio (Analyte/IS)
0.20.210.9998
0.50.52
1.01.01
1.51.49
2.02.03

Table 4: Accuracy and Precision

Known Purity (%)Measured Purity (%) (n=5)Accuracy (Bias %)Precision (RSD %)
99.599.3 ± 0.4-0.20.40
95.094.8 ± 0.5-0.20.53
90.090.2 ± 0.6+0.20.66

n-Butylcyclohexane is a viable internal standard for quantitative ¹H NMR analysis due to its favorable chemical and physical properties. Its simple, non-interfering ¹H NMR spectrum, chemical inertness, and low volatility make it a reliable choice for the quantification of a wide range of organic compounds. By following a carefully controlled experimental protocol, researchers can achieve accurate and reproducible results.

References

Application Notes and Protocols for Butylcyclohexane as a Potential Mobile Phase Component in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are intended as a prospective guide for the use of butylcyclohexane as a mobile phase component in chromatography. Extensive literature searches have not yielded established applications or protocols for this specific purpose. Therefore, the information provided is based on the physicochemical properties of this compound and general principles of chromatography. Researchers should treat the use of this compound as a novel mobile phase component and conduct thorough method development and validation.

Introduction to this compound in Chromatography

This compound is a non-polar, aliphatic hydrocarbon.[1][2] Its properties suggest potential utility as a weak, non-polar solvent in normal-phase High-Performance Liquid Chromatography (HPLC) and as a co-solvent or modifier in Supercritical Fluid Chromatography (SFC). Its lower toxicity compared to solvents like benzene and chloroform, which have been used in normal-phase chromatography, makes it an interesting candidate for greener analytical methods.[3]

Physicochemical Properties of n-Butylcyclohexane

The suitability of a solvent as a mobile phase component is largely determined by its physical and chemical properties. The key properties of n-butylcyclohexane are summarized in the table below.

PropertyValueReferences
Molecular Formula C10H20[1]
Molecular Weight 140.27 g/mol [1]
Appearance Colorless liquid[1][4]
Boiling Point 178-180 °C
Melting Point -78 °C
Density 0.818 g/mL at 25 °C
Refractive Index n20/D 1.441
Vapor Pressure 2.9 mmHg (at 37.7 °C)
Polarity Non-polar[3][5]

The non-polar nature of this compound is the primary characteristic that suggests its use in normal-phase chromatography, where it would act as the weak solvent, similar to hexane or heptane.[3][6] Its relatively high boiling point compared to hexane may be a consideration for solvent evaporation from collected fractions in preparative chromatography.

Application Note: Potential Use of this compound in Normal-Phase HPLC

Application Area

Separation of non-polar to moderately polar analytes that are soluble in organic solvents. This could include lipids, fat-soluble vitamins, steroids, and other small organic molecules that are not well-retained in reversed-phase systems.

Principle

In normal-phase chromatography, the stationary phase is polar (e.g., silica, alumina), and the mobile phase is non-polar.[6] Analyte retention is primarily driven by the interaction of polar functional groups on the analyte with the active sites on the stationary phase. A weak, non-polar solvent like this compound would not effectively displace the analytes from the stationary phase, leading to long retention times for polar compounds. A stronger, more polar solvent (modifier) is added to the mobile phase to elute the analytes.[3][7]

Advantages of Exploring this compound
  • Alternative Selectivity: this compound may offer different selectivity compared to commonly used non-polar solvents like hexane, potentially improving the resolution of certain isomeric or closely related compounds.

  • Reduced Volatility: Its lower vapor pressure compared to hexane could lead to more stable mobile phase compositions over time.

Potential Challenges
  • UV Cutoff: The UV cutoff of the available grade of this compound must be considered, especially for detection at low wavelengths.

  • Solvent Miscibility: Miscibility with common polar modifiers (e.g., isopropanol, ethyl acetate) should be confirmed.

Experimental Protocol: General Method Development for Normal-Phase HPLC using this compound

This protocol outlines a general approach to developing a normal-phase HPLC method using this compound as the primary non-polar solvent.

Materials and Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or other suitable detector.

  • Normal-phase HPLC column (e.g., silica, diol, or cyano-bonded phase, 4.6 x 250 mm, 5 µm).

  • HPLC-grade n-butylcyclohexane.

  • HPLC-grade polar modifier (e.g., isopropanol, ethanol, or ethyl acetate).

  • Sample dissolved in the initial mobile phase or a weak solvent.

Protocol Steps
  • Column Equilibration: Equilibrate the column with 100% n-butylcyclohexane for at least 30 column volumes at a flow rate of 1.0 mL/min.

  • Initial Isocratic Run:

    • Mobile Phase: 100% n-butylcyclohexane.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: As appropriate for the analyte.

    • Observe the retention of the analyte. If it is strongly retained, a polar modifier is needed.

  • Modifier Selection and Optimization (Isocratic):

    • Prepare mobile phases with varying percentages of a polar modifier (e.g., 1%, 2%, 5%, 10% isopropanol in n-butylcyclohexane).

    • Run the analysis with each mobile phase composition to find the optimal balance between retention time and resolution.

  • Gradient Elution (for complex mixtures):

    • If a suitable isocratic method cannot be achieved, develop a gradient method.

    • Example Gradient: 1% to 20% isopropanol in n-butylcyclohexane over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Ensure re-equilibration of the column with the initial mobile phase conditions between injections.

NP_HPLC_Workflow cluster_hplc HPLC Analysis cluster_dev Method Development SamplePrep Sample Preparation (dissolve in weak solvent) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (this compound +/- Modifier) MobilePhasePrep->Injection Separation Chromatographic Separation (Normal-Phase Column) Injection->Separation Detection Detection (e.g., UV-Vis) Separation->Detection DataAnalysis Data Analysis (Retention, Resolution) Detection->DataAnalysis InitialRun Initial Run (100% this compound) Optimize Optimize Modifier % InitialRun->Optimize Gradient Develop Gradient Optimize->Gradient DataAnalysis->Optimize DataAnalysis->Gradient

Caption: Workflow for Normal-Phase HPLC Method Development.

Application Note: Potential Use of this compound in Supercritical Fluid Chromatography (SFC)

Application Area

SFC is widely used for chiral separations and for the analysis and purification of thermally labile, low to moderate molecular weight molecules.[8][9]

Principle

SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[9] Supercritical CO2 is relatively non-polar. To elute more polar compounds and to fine-tune selectivity, organic modifiers (co-solvents) are added.[9] These are typically polar solvents like methanol or ethanol. However, in some cases, less polar or non-polar solvents can be used as part of the modifier system to influence selectivity.

Potential Role of this compound in SFC
  • Modifier Component: this compound could potentially be used as a component of the co-solvent mixture, along with a polar alcohol. While hexane has been investigated in SFC and is believed to have a similar solvent strength to supercritical CO2, it can still affect chromatographic behavior.[10] this compound might offer unique selectivity in certain applications, particularly for very non-polar analytes or in complex multi-component modifier systems.

  • Preparative SFC: In preparative SFC, where the goal is to isolate purified compounds, the ease of removal of the mobile phase is important.[8] The relatively high boiling point of this compound would need to be considered in the context of fraction dry-down.

Experimental Protocol: General Method Development for SFC using this compound as a Co-solvent Component

This protocol provides a general framework for exploring this compound as part of the modifier in an SFC method.

Materials and Equipment
  • SFC system with pumps for CO2 and modifiers, a back-pressure regulator, column oven, and a suitable detector (e.g., UV-Vis, MS).

  • Chiral or achiral SFC column as required for the application.

  • SFC-grade CO2.

  • HPLC-grade n-butylcyclohexane.

  • HPLC-grade polar modifier (e.g., methanol, ethanol).

  • Sample dissolved in a suitable solvent.

Protocol Steps
  • Initial Screening:

    • Screen the separation using a standard polar modifier (e.g., methanol) in CO2.

    • Typical starting conditions: 80% CO2, 20% Methanol.

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure: 150 bar.

    • Column Temperature: 40 °C.

  • Introducing this compound:

    • If the initial screening does not provide the desired separation, or if alternative selectivity is sought, introduce this compound into the modifier.

    • Prepare a mixed modifier, for example, a 1:1 (v/v) mixture of methanol and n-butylcyclohexane.

    • Run a gradient of the mixed modifier in CO2 (e.g., 5% to 40% mixed modifier over 10 minutes).

  • Optimization:

    • Vary the ratio of methanol to n-butylcyclohexane in the mixed modifier to fine-tune selectivity.

    • Optimize other SFC parameters such as back-pressure, temperature, and gradient slope.

SFC_Workflow cluster_sfc SFC Analysis cluster_dev Method Development SamplePrep Sample Preparation Injection Inject Sample SamplePrep->Injection ModifierPrep Modifier Preparation (e.g., Methanol/Butylcyclohexane) TestMixedModifier Test Mixed Modifier ModifierPrep->TestMixedModifier Separation SFC Separation (CO2 + Modifier) Injection->Separation Detection Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis InitialScreen Initial Screen (Standard Modifier) InitialScreen->TestMixedModifier OptimizeParams Optimize SFC Parameters (Pressure, Temp, Gradient) TestMixedModifier->OptimizeParams DataAnalysis->TestMixedModifier DataAnalysis->OptimizeParams

Caption: Workflow for SFC Method Development with a Mixed Modifier.

Logical Relationships in Normal-Phase Chromatography

The following diagram illustrates the expected effect of increasing the concentration of a polar modifier in a non-polar solvent like this compound on the retention of a polar analyte in normal-phase chromatography.

Retention_Logic cluster_params Mobile Phase Composition cluster_effects Chromatographic Effects IncreaseModifier Increase % Polar Modifier (in this compound) MobilePhasePolarity Increase Mobile Phase Polarity IncreaseModifier->MobilePhasePolarity leads to AnalyteCompetition Increased Competition for Stationary Phase Sites MobilePhasePolarity->AnalyteCompetition causes RetentionTime Decrease Analyte Retention Time AnalyteCompetition->RetentionTime results in

Caption: Effect of Modifier Concentration on Analyte Retention.

Conclusion

While not a mainstream mobile phase component, the physicochemical properties of this compound suggest it could be a viable non-polar solvent for normal-phase HPLC and a potential selectivity-modifying co-solvent in SFC. The provided application notes and protocols offer a starting point for researchers interested in exploring its use. As with any new method, careful development and validation are essential to ensure robust and reliable results.

References

Application Notes and Protocols for Butylcyclohexane in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the use of butylcyclohexane in various domains of materials science research. This compound, a cycloalkane solvent, exhibits properties that make it a valuable tool in polymer characterization, and its derivatives show promise in the fields of high-performance polymers and liquid crystals.

Application in Polymer Characterization

This compound serves as a solvent for various polymers, enabling the determination of their solution properties, which are crucial for understanding polymer structure, molecular weight, and interactions with the solvent. Its relatively low volatility and chemical inertness make it suitable for a range of analytical techniques.

Determination of Intrinsic Viscosity

Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is directly related to its molecular weight.

Experimental Protocol: Viscosity Measurement using an Ubbelde Viscometer [1][2][3][4]

This protocol outlines the determination of the intrinsic viscosity of a polymer in a this compound solution.

Materials and Equipment:

  • Ubbelohde viscometer

  • Constant temperature water bath (controlled to ±0.1 °C)

  • Volumetric flasks and pipettes

  • Stopwatch

  • Polymer sample

  • n-Butylcyclohexane (analytical grade)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the polymer in n-butylcyclohexane at a known concentration (e.g., 1 g/dL). Ensure complete dissolution of the polymer, which may require gentle agitation or warming.

    • Prepare a series of dilutions from the stock solution in volumetric flasks to obtain at least four different concentrations.

  • Viscometer Preparation:

    • Thoroughly clean and dry the Ubbelohde viscometer.

    • Mount the viscometer vertically in the constant temperature bath and allow it to equilibrate.

  • Solvent Flow Time Measurement:

    • Pipette a precise volume of pure n-butylcyclohexane into the viscometer.

    • Allow the solvent to thermally equilibrate for at least 10 minutes.

    • Using a pipette bulb, draw the liquid up through the capillary tube to above the upper timing mark.

    • Release the pressure and measure the time it takes for the meniscus to fall from the upper to the lower timing mark.

    • Repeat the measurement at least three times and calculate the average flow time (t₀).

  • Solution Flow Time Measurement:

    • Empty and dry the viscometer.

    • Introduce the most concentrated polymer solution and allow it to equilibrate.

    • Measure the flow time (t) as described for the pure solvent. Repeat for each of the diluted solutions.

  • Data Analysis:

    • Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

    • Plot η_sp/c versus concentration (c) (Huggins plot) and (ln η_rel)/c versus concentration (Kraemer plot).

    • Extrapolate the linear fits of both plots to zero concentration. The y-intercept of both plots should converge to the intrinsic viscosity [η].

Data Presentation:

Polymer Concentration (g/dL)Flow Time (s)Relative Viscosity (η_rel)Specific Viscosity (η_sp)η_sp/c (dL/g)(ln η_rel)/c (dL/g)
0 (Pure Solvent)t₀1.000.00--
c₁t₁η_rel₁η_sp₁Value₁Value₁
c₂t₂η_rel₂η_sp₂Value₂Value₂
c₃t₃η_rel₃η_sp₃Value₃Value₃
c₄t₄η_rel₄η_sp₄Value₄Value₄

Note: This table is a template. Actual values will be determined experimentally.

Determination of Molecular Weight by Static Light Scattering

Static light scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) and the radius of gyration (Rg) of polymers in solution.[5][6][7][8]

Experimental Protocol: Static Light Scattering of Polymer Solutions [5][6][7][9]

Materials and Equipment:

  • Light scattering instrument (e.g., goniometer-based system or multi-angle light scattering detector)

  • Laser light source (e.g., He-Ne laser)

  • Scintillation vials or cuvettes

  • Micropipettes and filtration system (e.g., syringe filters with pore size ≤ 0.45 µm)

  • Polymer sample

  • n-Butylcyclohexane (spectroscopic grade, filtered)

Procedure:

  • Solution Preparation and Clarification:

    • Prepare a series of at least five dilute polymer solutions in filtered n-butylcyclohexane at known concentrations.

    • Clarify all solutions and the pure solvent by filtering them directly into clean, dust-free scattering cells to remove any particulate matter that could interfere with the scattering measurements.

  • Instrument Setup and Calibration:

    • Turn on the light scattering instrument and allow the laser to warm up and stabilize.

    • Calibrate the instrument using a known standard, such as toluene.

  • Scattering Measurements:

    • Measure the scattering intensity of the pure solvent at various angles.

    • Measure the scattering intensity of each polymer solution at the same set of angles.

  • Data Analysis (Zimm Plot):

    • For each concentration and angle, calculate the excess Rayleigh ratio (R_θ).

    • Construct a Zimm plot by plotting Kc/R_θ versus sin²(θ/2) + k'c, where K is an optical constant dependent on the solvent refractive index and the polymer's refractive index increment, c is the concentration, θ is the scattering angle, and k' is an arbitrary constant for plot construction.

    • The data will form a grid-like plot. Extrapolate the data to both zero concentration and zero angle.

    • The common intercept of the two extrapolated lines gives 1/Mw.

    • The initial slope of the zero concentration line is proportional to the radius of gyration (Rg²).

    • The initial slope of the zero angle line is proportional to the second virial coefficient (A₂).

Data Presentation:

PolymerSolventTemperature (°C)Mw ( g/mol )Rg (nm)A₂ (mol·cm³/g²)
Example: PolyisopreneCyclohexane25ValueValueValue
Example: PolyisopreneCyclohexane45ValueValueValue
Example: PolyisopreneCyclohexane65ValueValueValue

Note: The data presented for polyisoprene in cyclohexane is illustrative of the type of data obtained from such experiments.[10] Specific data for polymers in this compound would need to be determined experimentally.

Potential Applications in High-Performance Materials

While direct, extensive research on this compound as a primary component in high-performance materials is limited, its properties and the behavior of related cycloalkane structures suggest potential applications.

Processing Aid in Polymer Extrusion

Cycloalkanes can act as processing aids in polymer extrusion by reducing melt viscosity and improving the surface finish of the extruded product.[2][11][12][13][14][15][16] this compound's compatibility with polyolefins and its boiling point may allow it to function as a temporary plasticizer or lubricant during processing, which would then be largely removed from the final product.

Component in Industrial and Marine Coatings

As a non-polar solvent with a moderate evaporation rate, this compound could be a component in the solvent blend for industrial and marine coatings.[17][18][19][20] It can help to dissolve binders and additives, control viscosity, and influence the drying time and film formation of the coating. Its aliphatic nature would be suitable for formulations where aromatic solvents are to be avoided.

Application in Liquid Crystal Synthesis

Derivatives of this compound, particularly those containing a 4-butylcyclohexyl group, are important structural motifs in the synthesis of nematic liquid crystals. These groups contribute to the desired shape anisotropy and thermal properties of the liquid crystal molecules.

Application Note: Synthesis of Nematic Liquid Crystals

The phenyl-trans-pentylcyclohexyl mesogenic core is a key component in some chiral nematic liquid crystal twist agents.[21] The synthesis of such molecules often involves the preparation of intermediates containing the cyclohexyl ring, which is then coupled to other aromatic and chiral moieties. While not this compound itself, the synthesis of these related structures highlights the importance of the substituted cyclohexane ring in designing liquid crystalline materials. A general synthetic approach involves the separate synthesis of the cyclohexyl-containing fragment and its subsequent coupling to other parts of the target molecule.[21][22][23]

Visualizations

Experimental_Workflow_Viscosity cluster_prep Solution Preparation cluster_measure Viscosity Measurement cluster_analysis Data Analysis prep_stock Prepare Polymer Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_solutions Measure Solution Flow Times (t) prep_dilutions->measure_solutions Polymer Solutions measure_solvent Measure Solvent Flow Time (t₀) calc Calculate η_rel & η_sp measure_solutions->calc plot Construct Huggins & Kraemer Plots calc->plot extrapolate Extrapolate to c=0 plot->extrapolate result Determine Intrinsic Viscosity [η] extrapolate->result

Caption: Workflow for determining the intrinsic viscosity of a polymer.

Experimental_Workflow_SLS cluster_prep Sample Preparation cluster_measure Light Scattering Measurement cluster_analysis Data Analysis prep_solutions Prepare Dilute Polymer Solutions filter_solutions Filter Solutions into Scattering Cells prep_solutions->filter_solutions measure_samples Measure Sample Scattering at Multiple Angles filter_solutions->measure_samples Clarified Samples calibrate Calibrate Instrument measure_solvent Measure Solvent Scattering calibrate->measure_solvent measure_solvent->measure_samples calc_rayleigh Calculate Excess Rayleigh Ratio (R_θ) measure_samples->calc_rayleigh zimm_plot Construct Zimm Plot calc_rayleigh->zimm_plot extrapolate Dual Extrapolation (c=0, θ=0) zimm_plot->extrapolate results Determine Mw, Rg, A₂ extrapolate->results

Caption: Workflow for static light scattering analysis of a polymer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions in Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions in butylcyclohexane. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental outcomes in this versatile, nonpolar solvent.

Frequently Asked Questions (FAQs)

Q1: Why choose this compound as a reaction solvent?

A1: this compound is a nonpolar, acyclic hydrocarbon solvent that offers several advantages. It is considered a "greener" alternative to solvents like toluene and hexane due to its lower toxicity. Its high boiling point (181 °C) makes it suitable for reactions requiring elevated temperatures. Furthermore, its nonpolar nature can influence reaction selectivity and is ideal for dissolving nonpolar reactants and reagents.

Q2: What are the main challenges of working with this compound?

A2: The primary challenges when using this compound stem from its nonpolar nature and high boiling point. These include:

  • Low solubility of polar reagents: Many common reagents and catalysts have limited solubility in this compound, which can lead to slow or incomplete reactions.

  • Difficulty in removing the solvent: Its high boiling point can make it challenging to remove during work-up, potentially requiring high vacuum or distillation.

  • Potential for biphasic reaction mixtures: If polar reagents or byproducts are present, the reaction may become a two-phase system, leading to mass transfer limitations.

  • Managing exotherms: While the solvent can act as a heat sink, its low polarity can sometimes lead to localized "hot spots" if mixing is not efficient.

Q3: How does the polarity of this compound affect my reaction?

A3: this compound is a nonpolar solvent with a very low dielectric constant. This characteristic can significantly influence your reaction in several ways:

  • Reaction Mechanism: It can favor reaction pathways that do not involve the formation of highly charged intermediates. For example, it is generally not a suitable solvent for SN1 reactions but can be effective for certain radical reactions or reactions involving nonpolar transition states.

  • Reagent Stability: Some reagents may be more stable in a nonpolar environment.

  • Product Selectivity: The solvent can influence the stereoselectivity or regioselectivity of a reaction by affecting the conformation of reactants and transition states.

Q4: My reaction is sluggish or not proceeding in this compound. What are the first things to check?

A4: If your reaction is performing poorly, start by assessing the following:

  • Solubility of Reactants and Reagents: Visually inspect the reaction mixture. Do you see undissolved solids? If so, solubility is likely a major issue.

  • Purity of Starting Materials and Solvent: Ensure all components are pure and dry, as impurities can inhibit the reaction or poison the catalyst.

  • Reaction Temperature: Is the temperature high enough to provide the necessary activation energy? For many reactions, a significant rate increase is observed with higher temperatures.

  • Mixing Efficiency: In a heterogeneous mixture, efficient stirring is crucial to maximize the contact between reactants.

Troubleshooting Guides

Issue 1: Low Product Yield

A low yield is a common problem that can have multiple root causes. Use the following guide to diagnose and address the issue.

LowYieldTroubleshooting start Low Yield Observed check_solubility Are all reactants and reagents fully dissolved? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_temp Is the reaction temperature optimal? solubility_yes->check_temp cosolvent Add a co-solvent to improve solubility solubility_no->cosolvent increase_temp Increase reaction temperature cosolvent->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_catalyst Is a catalyst used and is it active? temp_yes->check_catalyst optimize_temp Optimize temperature (stepwise increase) temp_no->optimize_temp optimize_temp->check_catalyst catalyst_yes Yes check_catalyst->catalyst_yes Yes catalyst_no No (or not applicable) check_catalyst->catalyst_no N/A check_poisoning Check for catalyst poisoning catalyst_yes->check_poisoning check_workup Was product lost during work-up? catalyst_no->check_workup increase_loading Increase catalyst loading check_poisoning->increase_loading increase_loading->check_workup workup_yes Yes check_workup->workup_yes Yes workup_no No check_workup->workup_no No optimize_workup Optimize work-up procedure workup_yes->optimize_workup end Yield Improved workup_no->end optimize_workup->end

Caption: A workflow for breaking emulsions during aqueous work-up.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol [1]
Boiling Point 180.9 °C [2]
Melting Point -74.7 °C [2]
Density 0.801 g/mL at 20 °C [2]
Vapor Pressure 1.31 mmHg at 25 °C [2]
Water Solubility 1.143 mg/L at 25 °C (estimated) [2]

Table 2: Estimated Solubility of Common Organic Compound Classes in Cyclohexane (as a proxy for this compound)

Compound ClassGeneral Solubility in CyclohexaneRationale
Alkanes, Alkenes, Alkynes HighNonpolar hydrocarbons readily dissolve in nonpolar solvents.
Aromatic Hydrocarbons HighSimilar nonpolar characteristics.
Ethers Moderate to HighThe C-O bond introduces some polarity, but the hydrocarbon portion often dominates.
Ketones and Aldehydes Low to ModerateThe polar carbonyl group reduces solubility, especially in smaller molecules.
Alcohols LowThe hydroxyl group's ability to hydrogen bond makes it prefer polar solvents. Solubility decreases with increasing chain length.
Carboxylic Acids Very LowThe polar and hydrogen-bonding carboxylic acid group leads to poor solubility.
Amines LowThe polar N-H bonds and the lone pair on nitrogen reduce solubility.
Amides Very LowThe highly polar amide functional group results in very poor solubility.

Note: This table provides general guidance. Actual solubility depends on the specific structure of the molecule, including the size of the nonpolar regions and the presence of other functional groups.

Experimental Protocols

Detailed Protocol: Grignard Reaction in Diethyl Ether (Adaptable for this compound with a co-solvent)

This protocol describes the formation of a Grignard reagent and its subsequent reaction with a ketone. While diethyl ether or THF are the most common solvents for Grignard reactions, this procedure can be adapted for this compound, often with the addition of a co-solvent like THF to aid in the stabilization of the Grignard reagent. [3] 1. Preparation and Setup:

  • All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried in an oven at >120 °C overnight and assembled while hot under a stream of dry nitrogen or argon.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Equip the flask with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite™), and a dropping funnel.

2. Grignard Reagent Formation:

  • Add anhydrous diethyl ether (or a mixture of this compound and anhydrous THF) to the flask to just cover the magnesium.

  • Dissolve the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether (or the this compound/THF mixture) in the dropping funnel.

  • Add a small portion (approx. 10%) of the halide solution to the magnesium. The reaction should initiate, indicated by gentle bubbling and a cloudy appearance.

  • If the reaction does not start, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. [2]Gentle warming with a heat gun may also be necessary.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium is consumed.

3. Reaction with an Electrophile (Ketone):

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve the ketone (1.0 equivalent) in the anhydrous reaction solvent and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

4. Work-up:

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). [4]* Add additional solvent (e.g., diethyl ether or ethyl acetate) and transfer the mixture to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography or distillation as appropriate.

References

Technical Support Center: Purification of Commercial Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial-grade butylcyclohexane. The focus is on removing common impurities to achieve the high purity levels required for experimental and developmental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial n-butylcyclohexane?

A1: Commercial n-butylcyclohexane is typically synthesized through the hydrogenation of butylbenzene. Consequently, the most common impurities include:

  • Isomers of this compound: sec-butylcyclohexane, isothis compound, and tert-butylcyclohexane are common isomeric impurities.[1][2][3][4][5][6][7][8][9][10][11][12][13]

  • Unreacted Starting Material: Residual butylbenzene from the synthesis process.

  • Partially Hydrogenated Intermediates: Small amounts of butylcyclohexene may be present.

  • Related Cycloalkanes: Other C10 cycloalkanes and related aliphatic hydrocarbons may be present as minor impurities.

Q2: My application requires very high purity n-butylcyclohexane. Which purification method is most effective?

A2: For separating n-butylcyclohexane from its close-boiling isomers and other hydrocarbon impurities, fractional distillation is the most effective and commonly used laboratory technique.[14][15][16] Due to the small differences in boiling points among the isomers, a distillation column with a high number of theoretical plates is essential for achieving good separation.

For particularly challenging separations, such as removing trace amounts of impurities with very similar boiling points, more advanced techniques like extractive distillation or azeotropic distillation might be necessary.[17][18][19][20][21][22][23][24][25] These methods involve adding a solvent (entrainer) that alters the relative volatility of the components, making them easier to separate.

Q3: How can I assess the purity of my this compound before and after purification?

A3: The gold standard for assessing the purity of volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[26] This technique separates the components of the mixture and provides information about their relative abundance and identity. For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also highly effective.[27]

Troubleshooting Guide: Fractional Distillation of this compound

This section addresses common problems encountered during the fractional distillation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Isomers 1. Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates for the separation. 2. Distillation Rate is Too Fast: The vapor ascends the column too quickly, preventing proper equilibrium between the liquid and vapor phases.[15] 3. Poor Column Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient separation.1. Use a longer fractionating column or one with more efficient packing material (e.g., structured packing instead of glass beads). 2. Reduce the heating rate to ensure a slow and steady collection of distillate (a common recommendation is 1 drop every 20-30 seconds).[15] 3. Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.[28]
No Distillate Collection Despite Boiling 1. Insufficient Heating: The heat input is not enough to push the vapor to the top of the fractionating column. 2. System Leaks: Vapors are escaping through poorly sealed joints.1. Gradually increase the temperature of the heating mantle. Ensure the column is well-insulated to minimize heat loss. 2. Check all ground glass joints and connections for a proper seal. Use joint grease if necessary, ensuring it is compatible with this compound.
Temperature Fluctuations at the Distillation Head 1. Uneven Boiling: The liquid in the distillation flask is not boiling smoothly ("bumping"). 2. Flooding of the Column: An excessive amount of condensate is returning to the distillation flask, disrupting the vapor flow.1. Add boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling. 2. Reduce the heating rate to decrease the rate of vaporization. If flooding persists, the column may be packed too tightly.
Low Product Recovery 1. Column Holdup: A significant amount of the material is left wetting the surface of the column packing. 2. Distilling to Dryness: The distillation was allowed to proceed until the flask was empty, which can lead to the formation of peroxides and is a safety hazard.1. Choose a column packing with a lower surface area if holdup is a major issue, though this may reduce separation efficiency. 2. Always leave a small amount of liquid in the distillation flask.

Quantitative Data: Boiling Points of this compound and Common Impurities

Effective fractional distillation relies on the difference in boiling points between the components of the mixture. The table below summarizes the boiling points of n-butylcyclohexane and its common isomers.

CompoundBoiling Point (°C)
n-Butylcyclohexane 179.3 - 181
sec-Butylcyclohexane179.35[1][7][12]
Isothis compound171.3[2][3][5][11]
tert-Butylcyclohexane171[4][6][8][10][29]

Note: The very close boiling point of n-butylcyclohexane and sec-butylcyclohexane highlights the need for a highly efficient fractional distillation setup.

Experimental Protocols

Protocol 1: Purification of n-Butylcyclohexane by Fractional Distillation

Objective: To separate n-butylcyclohexane from its isomers and other impurities.

Materials:

  • Commercial-grade this compound

  • Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the commercial-grade this compound. Add a few boiling chips or a magnetic stir bar.

  • Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.

  • Distillation:

    • Begin heating the flask.

    • Once the mixture begins to boil, adjust the heating to allow a slow and steady rise of the vapor up the column.

    • Collect the initial fraction (the "forerun"), which will be enriched in the lower-boiling impurities like isothis compound and tert-butylcyclohexane. The temperature should hold steady at around 171°C.

    • Once the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • When the temperature stabilizes at the boiling point of n-butylcyclohexane (around 179-181°C), change the receiving flask to collect the purified product.

    • Continue collecting the main fraction as long as the temperature remains stable.

    • Stop the distillation before the flask boils to dryness.

  • Analysis: Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound samples and identify impurities.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent GC-MS system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[30]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[30]

  • Injector Temperature: 250°C.[30]

  • Injection Volume: 1 µL with a split ratio of 50:1.[30]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Hold at 180°C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.

Procedure:

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times and mass spectra.

    • The purity of the sample can be estimated by the relative area of the n-butylcyclohexane peak compared to the total area of all peaks (excluding the solvent peak).

Visualizations

Purification_Workflow cluster_purification Purification Process start Commercial this compound distillation Fractional Distillation start->distillation analysis1 GC-MS Purity Check distillation->analysis1 Collect Fractions product High-Purity this compound analysis1->product Select Purest Fraction

Caption: Workflow for the purification of commercial this compound.

Troubleshooting_Logic cluster_troubleshooting Fractional Distillation Troubleshooting issue Poor Separation? check_rate Is Distillation Rate Too Fast? issue->check_rate Yes success Good Separation issue->success No check_column Is Column Efficient Enough? check_rate->check_column No solution_rate Reduce Heating check_rate->solution_rate Yes check_insulation Is Column Insulated? check_column->check_insulation Yes solution_column Use Longer/Better Column check_column->solution_column No solution_insulation Wrap Column check_insulation->solution_insulation No check_insulation->success Yes solution_rate->success solution_column->success solution_insulation->success

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Safe handling and disposal of butylcyclohexane in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and disposal of butylcyclohexane in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue: I smell a strong solvent odor while working with this compound.

  • Possible Cause: Inadequate ventilation or a potential leak. This compound is a flammable liquid with vapors that can form explosive mixtures with air.[1][2]

  • Solution:

    • Immediately ensure that your fume hood sash is at the appropriate height and the ventilation system is functioning correctly.

    • Check all containers and apparatus for any signs of leaks.

    • If the odor persists and you cannot identify the source of a minor leak, evacuate the immediate area and inform your supervisor or lab safety officer.

    • For any work with this compound, always ensure you are in a well-ventilated area.[1][2]

Issue: I accidentally splashed a small amount of this compound on my gloved hand.

  • Possible Cause: Accidental contact during handling or transfer.

  • Solution:

    • Immediately remove the contaminated glove, avoiding contact with your skin.

    • Wash your hands thoroughly with soap and water.[1][2]

    • Dispose of the contaminated glove in the designated hazardous waste container.[2][3]

    • Always inspect gloves for any signs of degradation or puncture before use.[2][4]

Issue: A small spill of this compound (less than 100 mL) has occurred on the lab bench.

  • Possible Cause: Accidental spillage during transfer or reaction setup.

  • Solution:

    • Alert others in the immediate vicinity of the spill.[5][6]

    • If any open flames or ignition sources are nearby, extinguish them immediately.[1][2][7]

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][7]

    • Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1][7]

    • Using non-sparking tools, carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.[1][2][8]

    • Clean the spill area with soap and water.[5][7]

    • Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2] It is incompatible with strong oxidizing agents.[1][2]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: When handling this compound, you must wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat or other protective clothing to prevent skin exposure.[1][4][9]

Q3: How should I properly store this compound in the lab?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from heat, sparks, open flames, and other ignition sources.[1][2] It should be stored in a designated flammables area.[1][2]

Q4: What is the correct procedure for disposing of this compound waste?

A4: this compound waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[2][3] Collect waste in a suitable, closed, and properly labeled container.[1] Do not dispose of it down the drain or with regular trash.[1][3] Arrange for pickup by your institution's hazardous waste management group.

Q5: What should I do in case of accidental eye contact with this compound?

A5: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.[1][2] Eyewash stations should be readily accessible in areas where this compound is handled.[1][2]

Q6: What are the first aid measures for skin contact with this compound?

A6: If this compound comes into contact with your skin, immediately take off all contaminated clothing and rinse the affected skin area with water or shower.[1][2] Wash the area with soap and plenty of water.[1][2] Seek medical attention if irritation develops or persists.[1][2]

Q7: What type of fire extinguisher should be used for a this compound fire?

A7: For a fire involving this compound, use carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2] Water spray can be used to cool closed containers.[1][2]

Quantitative Data

PropertyValue
Molecular Formula C10H20
CAS Number 1678-93-9
Appearance Colorless liquid
Boiling Point 180.90 °C @ 760.00 mm Hg[10]
Melting Point -74.70 °C @ 760.00 mm Hg[10]
Flash Point 41.11 °C (106.00 °F) TCC[10]
Specific Gravity 0.800 to 0.802 @ 20.00 °C[10]
Vapor Pressure 1.310 mmHg @ 25.00 °C[10]
Water Solubility 1.143 mg/L @ 25 °C (estimated)[10]

Experimental Protocols

Protocol: Use of this compound as a Solvent for a Grignard Reaction

This protocol outlines the safe use of this compound as a solvent in a Grignard reaction.

  • Preparation and Precautionary Measures:

    • Conduct a thorough risk assessment for the entire experimental procedure.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[1][2]

    • Have an appropriate fire extinguisher (Class B: CO2 or dry chemical) readily available.[1][2]

    • Prepare a spill kit with absorbent material suitable for flammable liquids.[7]

  • Personal Protective Equipment (PPE):

    • Wear safety goggles with side shields or a face shield.[1]

    • Wear a flame-resistant lab coat.

    • Wear chemical-resistant gloves (inspect for integrity before use).[4]

  • Experimental Setup:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.

    • Set up the reaction apparatus within the chemical fume hood.

    • Ensure all containers, including the reaction vessel and receiving equipment, are properly grounded and bonded to prevent static discharge.[1][2][3]

  • Handling and Transfer of this compound:

    • Measure and transfer the required volume of this compound within the fume hood.

    • Use non-sparking tools for any manipulations.[1][2]

    • Keep the primary container of this compound tightly closed when not in use.[1][2]

    • Avoid heating the reaction using an open flame. Use a heating mantle or an oil bath with appropriate temperature controls.

  • Running the Reaction:

    • Perform all additions of reagents slowly to control the reaction rate and temperature.

    • Maintain a gentle reflux if required, ensuring the condenser is functioning efficiently to prevent the escape of solvent vapors.

  • Work-up and Waste Handling:

    • After the reaction is complete, cool the apparatus to room temperature before quenching.

    • Quench the reaction carefully by slowly adding a suitable reagent (e.g., saturated ammonium chloride solution) in an ice bath.

    • Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container.[2][3]

    • Do not pour any waste down the sanitary sewer.[1]

  • Decontamination and Cleanup:

    • Rinse all glassware that was in contact with this compound with a small amount of a suitable solvent (e.g., acetone) and collect the rinsate in the hazardous waste container.

    • Wipe down the work area in the fume hood.

    • Dispose of all contaminated materials (e.g., gloves, weighing paper) in the solid hazardous waste stream.

Visualizations

Safe_Handling_and_Disposal_Workflow start Start: Experiment with This compound assess Risk Assessment start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe setup Prepare Well-Ventilated Area (Fume Hood) ppe->setup handle Handle and Transfer (Grounding, Non-Sparking Tools) setup->handle experiment Conduct Experiment handle->experiment waste Segregate Hazardous Waste (Liquid and Solid) experiment->waste decon Decontaminate Glassware and Work Area waste->decon dispose Dispose of Waste via Approved Channels decon->dispose end End dispose->end Butylcyclohexane_Spill_Troubleshooting spill This compound Spill Occurs alert Alert Others in the Area spill->alert ppe Don Appropriate PPE alert->ppe ignition Remove Ignition Sources ppe->ignition size Is the spill >100 mL? ignition->size small_spill Contain with Absorbent Material size->small_spill No large_spill Evacuate Area size->large_spill Yes collect Collect with Non-Sparking Tools small_spill->collect dispose_small Dispose as Hazardous Waste collect->dispose_small clean Clean Spill Area dispose_small->clean end End clean->end contact Contact Lab Safety Officer large_spill->contact contact->end

References

Technical Support Center: Troubleshooting Low Yields in Reactions Using Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers utilizing butylcyclohexane in their reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, that you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider when planning a reaction?

A1: this compound is a non-polar, aliphatic hydrocarbon solvent. Its physical properties are crucial for reaction setup and workup. When using this compound, it is important to consider its low polarity, which affects the solubility of reagents and catalysts, and its boiling point for temperature control.

Data Presentation: Physical Properties of Cyclohexane Derivatives

Propertyn-Butylcyclohexanetert-ButylcyclohexaneCyclohexane
CAS Number 1678-93-93178-22-1[1]110-82-7
Molecular Formula C10H20C10H20[1]C6H12
Boiling Point 178-180 °C171-173 °C80.74 °C
Density 0.818 g/mL at 25 °C0.783 g/mL at 20 °C0.779 g/mL at 20 °C
Solubility in Water Insoluble[1]Insoluble[1]Insoluble

Q2: My starting materials are not fully dissolving in this compound. What can I do?

A2: Due to its non-polar nature, polar reagents and catalysts may have limited solubility in this compound.[1] To address this, consider the following:

  • Increase Temperature: Gently heating the reaction mixture can increase the solubility of your reagents.

  • Co-solvent: Adding a small amount of a more polar co-solvent might improve solubility. However, be mindful that this can alter the reaction's polarity and potentially affect the outcome.

  • Phase-Transfer Catalyst: For reactions involving an aqueous phase or polar reagents, a phase-transfer catalyst can facilitate the reaction between components in different phases.

Q3: Could peroxide formation in this compound be affecting my reaction?

A3: Like other ethers and hydrocarbons, this compound can form explosive peroxides over time when exposed to air and light.[2][3] These peroxides can initiate unwanted side reactions, act as inhibitors, or be a safety hazard.[4]

Mandatory Visualization: Peroxide Formation Pathway

Peroxide_Formation This compound This compound Butylcyclohexyl_Radical Butylcyclohexyl Radical This compound->Butylcyclohexyl_Radical H abstraction Oxygen Oxygen (O2) Light_Heat Light/Heat Radical_Initiator Radical Initiator Butylcyclohexyl_Hydroperoxide Butylcyclohexyl Hydroperoxide Butylcyclohexyl_Radical->Butylcyclohexyl_Hydroperoxide + O2, + H abstraction Hydroperoxide_Radical Hydroperoxide Radical (HOO·)

Caption: Simplified pathway of peroxide formation in this compound.

Q4: How can I test for and remove peroxides from this compound?

A4: You can test for peroxides using commercially available test strips.[5] If peroxides are present, they can be removed by passing the solvent through a column of activated alumina or by treating it with a reducing agent like ferrous sulfate.[2] Always handle peroxide-containing solvents with extreme caution.[6]

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and resolving low reaction yields when using this compound.

Mandatory Visualization: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Solubility_Issue Assess Reagent Solubility Check_Conditions->Solubility_Issue Side_Reactions Investigate Potential Side Reactions Solubility_Issue->Side_Reactions Workup_Loss Evaluate Workup and Purification Procedure Side_Reactions->Workup_Loss Optimize Systematically Optimize Reaction Parameters Workup_Loss->Optimize

Caption: A systematic workflow for troubleshooting low reaction yields.

Step 1: Verify Reagent and Solvent Purity

  • Question: Are my starting materials and this compound of sufficient purity?

  • Action: Impurities in reagents can act as catalysts for side reactions or inhibitors.[7] Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Use a fresh, unopened bottle of this compound or test for peroxides if the solvent has been stored for an extended period.

Step 2: Review Reaction Conditions

  • Question: Are the reaction temperature, time, and stoichiometry optimal?

  • Action:

    • Temperature: this compound's high boiling point allows for a wide range of reaction temperatures. However, excessively high temperatures can lead to thermal decomposition of reactants or products.[8] Conversely, if the temperature is too low, the reaction may be too slow.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[9] Quenching the reaction too early will result in incomplete conversion, while extended reaction times may lead to byproduct formation.[10]

    • Stoichiometry: Carefully check the molar ratios of your reactants. An incorrect stoichiometry can lead to incomplete consumption of the limiting reagent.

Data Presentation: General Optimization Parameters

ParameterPotential Issue with Low YieldRecommended Action
Temperature Too low (slow kinetics) or too high (decomposition)Perform small-scale experiments at various temperatures.
Time Incomplete reaction or product degradationMonitor reaction progress over time (e.g., TLC, GC).
Concentration Bimolecular reactions may be too slow if too diluteAdjust solvent volume to optimize concentration.
Stirring Inefficient mixing in heterogeneous reactionsEnsure vigorous and consistent stirring.

Step 3: Assess Reagent Solubility

  • Question: Are all my reagents, especially catalysts, soluble in this compound?

  • Action: As discussed in the FAQs, poor solubility can significantly hinder reaction rates. If you suspect solubility is an issue, consider the strategies mentioned above (increasing temperature, using a co-solvent, or employing a phase-transfer catalyst).

Step 4: Investigate Potential Side Reactions

  • Question: Are there any known side reactions for this transformation, and could the solvent be involved?

  • Action: this compound is generally considered an inert solvent. However, under certain conditions, such as free-radical reactions, it can participate in side reactions.[11] Analyze your crude reaction mixture for byproducts to understand if alternative reaction pathways are competing with your desired transformation.

Step 5: Evaluate Workup and Purification

  • Question: Am I losing my product during the workup or purification steps?

  • Action:

    • Extraction: Given the non-polar nature of this compound, ensure your extraction solvent is appropriate to efficiently partition your product from the reaction mixture. Multiple extractions with a suitable solvent are often necessary.

    • Purification: Product loss can occur during column chromatography or distillation.[7] Ensure that your purification method is optimized for your specific product to minimize losses.

Experimental Protocols

Example Protocol: Radical Bromination of a Hydrocarbon in this compound

This protocol provides a general methodology for a reaction where this compound could be used as a solvent.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Test the this compound for peroxides before use. If necessary, purify the solvent.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the hydrocarbon starting material (1.0 eq) in peroxide-free this compound.

    • Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.

    • Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80-90 °C, depending on the boiling point of any co-solvents) under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC analysis.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography or distillation to obtain the pure brominated product.

Mandatory Visualization: Logic for Solvent Selection

Solvent_Selection Start Need for a Non-Polar, High-Boiling Solvent? Polar_Reagents Are Reagents Highly Polar? Start->Polar_Reagents Yes Radical_Reaction Is it a Free Radical Reaction? Start->Radical_Reaction No Use_this compound Consider this compound Polar_Reagents->Use_this compound No Consider_Alternative Consider Alternative Solvent or Co-solvent Polar_Reagents->Consider_Alternative Yes Radical_Reaction->Use_this compound No Check_Inertness Ensure this compound is Inert Under Conditions Radical_Reaction->Check_Inertness Yes

References

Technical Support Center: Safe Handling and Storage of Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the prevention of peroxide formation in stored butylcyclohexane. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a peroxide-forming chemical?

A1: this compound is not typically classified as a severe peroxide-forming chemical in the same category as ethers (like diethyl ether or THF) or other highly susceptible compounds. However, as a cycloalkane, it has the potential to undergo autoxidation in the presence of oxygen, light, and heat to form peroxides over time.[1][2] Therefore, it is crucial to handle and store this compound with appropriate precautions, especially for long-term storage or before any concentration steps like distillation.[2][3][4]

Q2: What are the primary factors that accelerate peroxide formation in this compound?

A2: The formation of peroxides in organic solvents like this compound is a free-radical chain reaction initiated and accelerated by several factors:[2][3]

  • Exposure to Oxygen: Atmospheric oxygen is a key reactant in the autoxidation process.[3][4]

  • Exposure to Light: UV light can catalyze the formation of free radicals, initiating the peroxide formation chain reaction.[2][3]

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including peroxide formation.[2][3]

  • Presence of Contaminants: Metal contaminants can act as catalysts in the oxidation process.[3]

Q3: How can I visually inspect a container of this compound for peroxides?

A3: While not always reliable, a visual inspection of the container can sometimes indicate the presence of dangerous levels of peroxides. Look for the following signs, and if any are observed, do not move or open the container and contact your institution's Environmental Health & Safety (EHS) office immediately:[5]

  • Crystal Formation: Crystalline solids may be visible inside the container, particularly around the cap threads.[3][5]

  • Cloudiness or Precipitation: The liquid may appear cloudy or contain suspended particles.

  • Discoloration: Any unexplained change in the color of the solvent.[3]

  • Viscous Liquid Layer: The formation of an oily or viscous layer.

Q4: What is the role of an inhibitor like BHT in preventing peroxide formation?

A4: Inhibitors, such as Butylated Hydroxytoluene (BHT), are added to many solvents to slow down the rate of peroxide formation.[3][6] BHT is a free-radical scavenger; it reacts with and neutralizes the initial peroxy radicals, thus terminating the chain reaction that leads to the formation of peroxides.[7] It is important to note that inhibitors are consumed over time, and their effectiveness decreases with prolonged exposure to oxygen.[3] Distillation of the solvent will remove the inhibitor, making the purified solvent highly susceptible to peroxide formation.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Uncertainty about the age or storage history of a this compound container. The container is not dated, or the label is illegible.Assume the solvent may contain peroxides. Test for peroxides before use. If peroxides are detected, follow the appropriate peroxide removal or disposal procedures.
A positive peroxide test is obtained. Peroxides have formed due to exposure to air, light, or prolonged storage.Quantify the peroxide concentration. If levels are low (e.g., < 25-30 ppm), consider peroxide removal for immediate use. If levels are high (e.g., > 100 ppm), do not handle the container and contact EHS for disposal.[1]
Need to distill this compound. Distillation can concentrate peroxides to dangerous levels.Always test for peroxides immediately before distillation. The solvent must be peroxide-free. Never distill to dryness; leave at least 10-20% of the liquid in the distillation flask.[8]
The container cap is stuck or rusted. Peroxide crystals may have formed in the threads, creating a shock-sensitive seal.Do not attempt to force the cap open. Treat the container as potentially explosive and contact EHS for immediate assistance.[8]

Storage and Handling Recommendations

Proper storage and handling are the most effective ways to prevent peroxide formation.

Guideline Recommendation
Labeling Upon receipt, label the container with the date received and the date opened.[6]
Storage Location Store in a cool, dry, dark place, away from heat and light sources.[4][9] Use a flammable liquid storage cabinet.
Container Keep the container tightly sealed to minimize exposure to air.[9] An inert gas blanket (e.g., nitrogen or argon) can be used for opened containers of uninhibited solvent.[5]
Inventory Management Purchase this compound in small quantities that will be used within a reasonable timeframe. Use older stock first.
Testing Frequency For opened containers, it is good practice to test for peroxides periodically. A general guideline for solvents that are not high-risk peroxide formers is to test every 6-12 months.[10] Always test before distillation or concentration.[10]

Experimental Protocols

Protocol 1: Peroxide Detection using Potassium Iodide (Qualitative)

This method provides a rapid qualitative indication of the presence of peroxides.

Materials:

  • Sample of this compound to be tested

  • Glacial acetic acid

  • Sodium iodide or potassium iodide (KI), solid

  • Test tube with stopper

Procedure:

  • Add 1-3 mL of the this compound sample to a clean test tube.

  • Add an equal volume of glacial acetic acid.

  • Add a few crystals (approximately 0.1 g) of sodium iodide or potassium iodide.

  • Stopper the test tube and shake for 30 seconds.

  • Let the solution stand for one minute.

  • Observe the color of the solution against a white background.

Interpretation of Results:

  • Colorless: No significant peroxide concentration.

  • Pale Yellow: Low concentration of peroxides present.

  • Brown: High concentration of peroxides present.

Protocol 2: Peroxide Detection using Commercial Test Strips (Semi-Quantitative)

Commercial peroxide test strips offer a convenient and semi-quantitative method for determining peroxide concentration.

Materials:

  • Sample of this compound to be tested

  • Commercial peroxide test strips (e.g., Quantofix®)

  • Deionized water

Procedure:

  • Dip the test strip into the this compound sample for 1 second.

  • Allow the solvent to evaporate from the test strip.

  • Apply one drop of deionized water to the test pad.

  • Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).

  • Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm (mg/L).

Interpretation of Results:

  • < 25 ppm: Generally considered safe for use.

  • 25 - 100 ppm: Use with caution; not recommended for distillation or concentration.[1]

  • > 100 ppm: Unsafe; do not handle and contact EHS for disposal.[1]

Visualizations

Peroxide_Formation_Pathway Peroxide Formation Pathway in this compound This compound This compound Free_Radical Butylcyclohexyl Radical This compound->Free_Radical + Initiator Oxygen Oxygen (from air) Initiator Initiator (Light, Heat) Peroxy_Radical Butylcyclohexyl Peroxy Radical Free_Radical->Peroxy_Radical + O2 Hydroperoxide Butylcyclohexyl Hydroperoxide (Peroxide) Peroxy_Radical->Hydroperoxide + H abstraction from another This compound molecule Hydroperoxide->Free_Radical propagates chain reaction

Caption: Autoxidation pathway for peroxide formation.

Prevention_Workflow Workflow for Preventing Peroxide Formation Start Receive this compound Label Label with Date Received & Opened Start->Label Store Store in Cool, Dark, Tightly Sealed Container Label->Store Check Check Age & Storage Conditions Store->Check Use Use in Experiment Use->Store Check->Use OK Test Test for Peroxides Check->Test Prolonged Storage or Before Concentration Result Peroxides Detected? Test->Result Result->Use No (< 25 ppm) Dispose Contact EHS for Disposal Result->Dispose Yes (> 100 ppm) Distill Distillation or Concentration? Distill->Use No Distill->Test Yes

Caption: Decision workflow for safe handling.

References

Butylcyclohexane compatibility with common laboratory plastics and elastomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the compatibility of butylcyclohexane with common laboratory plastics and elastomers. For researchers, scientists, and drug development professionals, understanding these interactions is critical for ensuring experimental integrity, safety, and equipment longevity.

Disclaimer: Direct chemical compatibility data for this compound is limited in publicly available literature. Therefore, this guide primarily utilizes data for cyclohexane as a close chemical analog. This compound, with its additional butyl group, is less volatile and may exhibit slightly different solvency properties. It is imperative to conduct in-house testing with this compound under your specific experimental conditions before committing to widespread use of any material.

Frequently Asked Questions (FAQs)

Q1: I am using this compound in my experiment. How do I know which plastics and elastomers are safe to use?

A1: Selecting the appropriate materials for handling this compound is crucial to prevent equipment failure and contamination of your experiment. A general guideline is to use materials with high chemical resistance to non-polar solvents. Based on data for the closely related solvent, cyclohexane, materials such as Polytetrafluoroethylene (PTFE) and Viton® (FKM) generally exhibit good resistance. Conversely, materials like Low-Density Polyethylene (LDPE) and some natural rubbers are likely to be incompatible.

For a detailed breakdown of compatibility, refer to the summary tables below. However, we strongly recommend you perform your own compatibility tests under your specific operating temperatures and exposure times.

Q2: What are the typical signs of incompatibility between this compound and a plastic or elastomer?

A2: Incompatibility can manifest in several ways, including:

  • For Plastics:

    • Swelling or softening: The material may absorb the solvent, leading to dimensional changes and a loss of rigidity.

    • Dissolution: The plastic may dissolve in the solvent.

    • Cracking or crazing: The appearance of fine cracks on the surface, which can lead to catastrophic failure under stress.[1]

    • Discoloration: A change in the material's color.

    • Change in weight: An increase due to solvent absorption or a decrease due to the leaching of plasticizers.

  • For Elastomers:

    • Significant swelling: The elastomer may increase substantially in volume.

    • Shrinking or hardening: Leaching of plasticizers can cause the material to become brittle.

    • Loss of elasticity: The material may become stiff and lose its sealing properties.

    • Tears or cracks: Physical degradation of the material.

    • Breakdown of polymer chains: Leading to a decrease in tensile strength and elasticity.

Q3: Can temperature affect the chemical compatibility of this compound with my labware?

A3: Yes, temperature can significantly influence chemical resistance. Generally, as temperature increases, the chemical resistance of plastics and elastomers decreases. An elevated temperature can accelerate the rate of chemical attack, swelling, and degradation. Therefore, a material that is compatible at room temperature may fail at higher temperatures. Always consider your operating temperatures when selecting materials.

Q4: Are there standardized tests I can perform to check the compatibility of my materials with this compound?

A4: Absolutely. Standardized testing is the most reliable way to determine material compatibility. The two most relevant standards are:

  • For Plastics: ASTM D543 - "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."

  • For Elastomers: ISO 1817 - "Rubber, vulcanized or thermoplastic — Determination of the effect of liquids."

Detailed methodologies for these tests are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Plastic tubing has become soft and swollen after contact with this compound. The plastic material has low chemical resistance to this compound. This is common with materials like LDPE and flexible PVC.Immediately discontinue use of the tubing. Replace with a more chemically resistant material such as PTFE or a compatible grade of polypropylene. Refer to the compatibility tables below.
An elastomeric O-ring in my apparatus has failed, causing a leak. The elastomer is likely incompatible with this compound, leading to swelling, loss of sealing force, or degradation. Nitrile (Buna-N) can be particularly susceptible to significant swelling in cyclohexane.Replace the O-ring with a material known for its broad chemical resistance, such as Viton® (FKM) or perfluoroelastomer (FFKM). For critical applications, always verify compatibility before use.
I've noticed fine cracks appearing on my polycarbonate safety shield after splashing it with this compound. This is likely environmental stress cracking. Polycarbonate is known to be susceptible to stress cracking when exposed to certain organic solvents, especially under inherent or applied stress.Immediately replace the safety shield. Avoid using polycarbonate in areas where contact with this compound is possible. Consider using materials like PETG or acrylic, but always verify their compatibility first.
My experimental results are inconsistent, and I suspect contamination. Leaching of plasticizers or other components from incompatible plastics or elastomers into the this compound could be contaminating your experiment.Review the compatibility of all materials in your fluid path. If any are suspect, replace them with highly inert materials like PTFE. Consider performing a blank run with the solvent to test for leachable impurities.

Data Presentation: Chemical Compatibility Summary

This compound Compatibility with Common Laboratory Plastics

The following table summarizes the qualitative chemical resistance of common laboratory plastics to cyclohexane, which is used here as a proxy for this compound. Testing under your specific conditions is crucial.

Plastic MaterialAbbreviationCompatibility Rating at 20°C (68°F)Expected Outcome with this compound
Low-Density PolyethyleneLDPEN - Not Recommended Immediate damage may occur. Significant swelling and softening.
High-Density PolyethyleneHDPEF - Fair Some effect after 7 days of constant exposure. Potential for swelling.
PolypropylenePPG - Good Little to no damage after 30 days of constant exposure.
Polyvinyl Chloride, plasticizedPVCN - Not Recommended Likely to be attacked, especially flexible formulations.
Polyethylene TerephthalatePETF - Fair Exhibits fair resistance to attack.
PolytetrafluoroethylenePTFEE - Excellent No damage after 30 days of constant exposure. Highly resistant.

Rating Key:

  • E (Excellent): No damage after 30 days of constant exposure.

  • G (Good): Little or no damage after 30 days of constant exposure.

  • F (Fair): Some effect after 7 days of constant exposure.

  • N (Not Recommended): Immediate damage may occur.

This compound Compatibility with Common Laboratory Elastomers

The following table summarizes the qualitative and, where available, quantitative chemical resistance of common laboratory elastomers to cyclohexane, used as a proxy for this compound.

ElastomerAbbreviationCompatibility RatingQuantitative Data (with Cyclohexane)
Nitrile (Buna-N)NBRN - Not Recommended High Swelling. Studies show significant increases in mass and volume. One study on NBR with 18% acrylonitrile content reported a 20% swelling ratio and a ~40% decrease in shear strength after immersion in cyclohexane.[2] Another study noted that tensile strength declines with soaking time.[3]
Fluoroelastomer (Viton®)FKMG - Good Generally good resistance to hydrocarbons.[4][5] Low swell is expected.
Ethylene Propylene Diene MonomerEPDMN - Not Recommended Poor resistance to petroleum-based fluids and solvents.
SiliconeVMQN - Not Recommended Generally poor compatibility with non-polar solvents.

Experimental Protocols

Methodology for ASTM D543: Evaluating the Resistance of Plastics to Chemical Reagents

This practice is designed to determine the changes in properties of plastic materials after exposure to chemical reagents.

1. Test Specimens:

  • Prepare at least three test specimens of the plastic material. The dimensions should be suitable for the property tests to be performed (e.g., tensile strength, hardness).

  • Precisely measure and record the initial weight, dimensions (length, width, thickness), and appearance of each specimen.

2. Reagent Exposure:

  • Immersion Test: Fully immerse the specimens in a container of this compound. The volume of the liquid should be sufficient to avoid significant changes in concentration.

  • The test is typically conducted at a standard temperature, such as 23 ± 2°C, for a specified duration (e.g., 7 days).

3. Post-Exposure Evaluation:

  • After the exposure period, remove the specimens from the reagent.

  • Gently wipe the specimens with a clean, dry cloth.

  • Immediately re-measure and record the weight and dimensions.

  • Visually inspect for any changes in appearance, such as discoloration, swelling, or cracking.

  • Conduct mechanical property tests (e.g., tensile strength and elongation according to ASTM D638, hardness according to ASTM D2240) on the exposed specimens and on control specimens that were not exposed.

4. Data Analysis:

  • Calculate the percentage change in weight and dimensions.

  • Compare the mechanical properties of the exposed specimens to the control specimens to determine the percentage change.

  • Report all observations and calculated changes.

Methodology for ISO 1817: Determining the Effect of Liquids on Rubber

This standard specifies methods for evaluating the resistance of vulcanized or thermoplastic rubbers to liquids by measuring their properties before and after immersion.

1. Test Pieces:

  • Prepare standard test pieces of the elastomer. These are typically small, flat sheets or O-rings.

  • Measure and record the initial properties of the test pieces, including:

    • Mass in air

    • Volume (can be determined by hydrostatic weighing)

    • Hardness (e.g., using a durometer, as per ISO 7619-1)

    • Tensile strength and elongation at break (as per ISO 37)

2. Liquid Immersion:

  • Immerse the test pieces in this compound in a suitable container. The volume of the liquid should be at least 15 times the volume of the test pieces to ensure the liquid composition does not significantly change.

  • Seal the container to prevent evaporation.

  • Maintain the container at a standard temperature (e.g., 23 ± 2°C) for a specified period (e.g., 72 hours).

3. Post-Immersion Measurements:

  • After immersion, remove the test pieces from the liquid.

  • For volume and mass changes, quickly blot the surface with filter paper and immediately perform the measurements.

  • For hardness and tensile properties, allow the test pieces to dry for a specified period if required by the standard, and then conduct the tests.

4. Calculation of Property Changes:

  • Change in Mass (%) = [ (Mass after immersion - Initial mass) / Initial mass ] * 100

  • Change in Volume (%) = [ (Volume after immersion - Initial volume) / Initial volume ] * 100

  • Calculate the percentage change in hardness, tensile strength, and elongation at break by comparing the post-immersion values to the initial values.

Mandatory Visualizations

Caption: A decision workflow for selecting appropriate lab materials for use with this compound.

References

Technical Support Center: Managing Butylcyclohexane Flammability Hazards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing the flammability hazards of butylcyclohexane in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability hazards associated with this compound?

A1: this compound is a flammable liquid, and its primary hazard stems from the potential for its vapors to form an ignitable mixture with air.[1][2] The liquid and its vapor can be ignited by heat, sparks, or open flames.[1][2] this compound vapor is denser than air and can travel a considerable distance to an ignition source, leading to a flashback.[3]

Q2: What are the key flammability properties of n-butylcyclohexane and tert-butylcyclohexane?

A2: The table below summarizes the key quantitative flammability data for n-butylcyclohexane and tert-butylcyclohexane.

Propertyn-Butylcyclohexanetert-Butylcyclohexane
Flash Point 41 °C / 105.8 °F[4]40 °C / 104 °F[5]
Autoignition Temperature 245 °C / 473 °F[4]340 °C / 644 °F
Lower Explosive Limit (LEL) 0.75%[4]0.6%
Upper Explosive Limit (UEL) Not available5.4%

Q3: What are common ignition sources in a laboratory that I should be aware of when working with this compound?

A3: Be vigilant for both obvious and subtle ignition sources. Common sources in a laboratory include:

  • Open flames (Bunsen burners, alcohol lamps)[1][2]

  • Hot plates, heating mantles, and ovens[1][3]

  • Electrical equipment such as stirrers, refrigerators (unless explosion-proof), and heat guns[1][2]

  • Sparks from static electricity, which can accumulate during liquid transfer.[3][6]

  • Frayed or damaged electrical cords.[7]

Q4: What are the signs of vapor inhalation overexposure, and what is the proper first aid response?

A4: Inhalation of this compound vapors may cause drowsiness, dizziness, headache, and nausea.[8] If you or a colleague experience these symptoms:

  • Immediately move the affected person to fresh air.[9][10][11][12]

  • If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[10][12]

  • Call emergency services for medical assistance.[11][12]

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: Always wear appropriate PPE, including:

  • Safety goggles or a face shield to protect your eyes.

  • Chemically resistant gloves (e.g., nitrile).

  • A flame-resistant lab coat.

  • In situations with inadequate ventilation, a respirator may be necessary.

Troubleshooting Guides

Scenario 1: You've spilled a small amount (<100 mL) of this compound on the lab bench.
Problem Solution
A small puddle of this compound is on the bench.1. Alert others in the immediate area. 2. Eliminate all nearby ignition sources immediately.[6] 3. Contain the spill by creating a dike with absorbent materials from a spill kit.[13] 4. Absorb the spilled liquid using spill pads or other suitable absorbents.[7] 5. Collect the used absorbent materials in a sealed, labeled plastic bag for hazardous waste disposal.[7] 6. Clean the spill area with soap and water.[14] 7. Ventilate the area to disperse any remaining vapors.
Scenario 2: You are heating this compound under reflux, and the solvent level in the flask is decreasing.
Problem Solution
The volume of this compound in the reaction flask is noticeably lower than when you started.1. Immediately turn off the heat source.[15] 2. Check the condenser for proper water flow. Ensure water is flowing from the bottom inlet to the top outlet.[16] 3. Verify that all joints in the glassware are securely sealed. If necessary, apply a small amount of grease to the joints to ensure a good seal.[17] 4. Ensure the heating rate is not too high. The reflux ring (the level at which vapor condenses and returns to the flask) should be in the lower third of the condenser.[15][18] 5. Allow the apparatus to cool before making any adjustments.
Scenario 3: You detect a strong odor of this compound in the laboratory.
Problem Solution
A noticeable solvent smell is present, indicating a potential vapor leak.1. Do not turn any electrical equipment on or off, as this can create a spark. 2. Immediately extinguish any open flames.[13] 3. Alert everyone in the lab and prepare to evacuate if the source of the leak is not immediately apparent. 4. Increase ventilation by opening a fume hood sash.[9] 5. Systematically check for the source of the leak, such as an open container, a leaking piece of equipment, or a recent spill. 6. If the source is found and can be safely contained (e.g., closing a container), do so. 7. If the source cannot be located or contained, evacuate the area and contact your institution's environmental health and safety department.

Experimental Protocols

Detailed Methodology: Distillation of this compound

This protocol outlines the steps for the simple distillation of this compound, a common purification technique.

Materials:

  • This compound (to be purified)

  • Round-bottom flask

  • Distillation head (3-way adapter)

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Water hoses

Procedure:

  • Apparatus Assembly:

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

    • Add the this compound to be distilled to the flask, ensuring it is no more than two-thirds full.

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all ground glass joints are snug.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.[19]

  • Cooling System:

    • Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet to ensure the condenser is completely filled with water.[16]

  • Heating and Distillation:

    • Turn on the cooling water to the condenser.

    • Begin heating the distillation flask gently with the heating mantle.

    • Observe the formation of a "reflux ring" of condensing vapor rising up the flask.

    • The temperature on the thermometer will rise and then stabilize as the this compound begins to distill. Record this temperature as the boiling point.

    • Collect the distillate in the receiving flask at a steady rate of approximately one drop per second.[19]

  • Shutdown:

    • Once the distillation is complete (either most of the liquid has distilled or the temperature begins to drop), turn off the heating mantle.

    • Allow the apparatus to cool before disassembling.[15][19] Do not turn off the condenser water until the system has cooled.[17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_shutdown Shutdown cluster_waste Waste Disposal prep_ppe Don Appropriate PPE prep_setup Assemble Distillation Apparatus in Fume Hood prep_ppe->prep_setup prep_check Check for Secure Glassware Connections prep_setup->prep_check exec_water Turn on Condenser Water prep_check->exec_water exec_heat Gently Heat this compound exec_water->exec_heat exec_collect Collect Distillate exec_heat->exec_collect exec_monitor Monitor Temperature and Reflux Ring exec_collect->exec_monitor shut_heat Turn Off Heat Source exec_collect->shut_heat shut_cool Allow Apparatus to Cool shut_heat->shut_cool shut_water Turn Off Condenser Water shut_cool->shut_water shut_disassemble Disassemble Apparatus shut_water->shut_disassemble waste_dispose Dispose of Residue and Distillate Appropriately shut_disassemble->waste_dispose

Caption: Experimental workflow for the safe distillation of this compound.

logical_relationship start This compound Spill Occurs is_large Is the spill > 1 Liter? start->is_large evacuate Evacuate Area and Call Emergency Services is_large->evacuate Yes alert_others Alert Others in the Lab is_large->alert_others No ignition_sources Eliminate Ignition Sources alert_others->ignition_sources ppe Don Appropriate PPE ignition_sources->ppe contain Contain the Spill with Absorbents ppe->contain cleanup Clean up with Spill Kit contain->cleanup dispose Dispose of Waste Properly cleanup->dispose

Caption: Decision tree for responding to a this compound spill.

References

Technical Support Center: Optimizing Product Extraction from Butylcyclohexane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of desired products from reaction mixtures involving butylcyclohexane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and extraction process in a question-and-answer format.

Q1: I've performed a reaction in this compound, and after adding the aqueous quench, I'm not seeing two distinct layers. What's happening?

A1: This issue, known as phase merging, can occur if a co-solvent that is miscible with both the organic and aqueous phases is present in the reaction mixture. For example, if your reaction produced a significant amount of a polar solvent like ethanol, it can lead to the formation of a single phase.

Troubleshooting Steps:

  • Concentrate the Reaction Mixture: Before attempting the aqueous workup, try to remove any low-boiling, water-miscible co-solvents using a rotary evaporator.

  • Increase Polarity Difference: Add brine (a saturated aqueous solution of NaCl) instead of deionized water. The increased ionic strength of the aqueous phase will decrease the solubility of organic components and promote phase separation.[1][2]

  • Add More this compound: If the volume of the aqueous phase is significantly larger than the organic phase, adding more this compound can help to establish a distinct organic layer.

Q2: A thick, cloudy layer has formed between my this compound and aqueous layers, and they are not separating cleanly. How can I resolve this emulsion?

A2: The formation of an emulsion is a common problem in liquid-liquid extractions.[3] Emulsions are stable mixtures of two immiscible liquids and often appear as a milky or gooey layer.[4] This can be caused by the presence of surfactant-like byproducts, fine particulate matter from the reaction, or excessive agitation during mixing.[3][4]

Troubleshooting Steps:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for some time. Gently swirling the funnel, rather than vigorous shaking, can help the layers to coalesce.[3]

  • "Salting Out": Add a saturated brine solution to the separatory funnel.[2][3][4] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: For emulsions caused by fine solid particles, filtering the entire mixture through a pad of Celite® (diatomaceous earth) can be effective.[2][4]

  • Centrifugation: If available, centrifuging the mixture can force the separation of the layers.[3][5]

  • Solvent Addition: Adding a small amount of a different organic solvent might alter the overall solvent properties and break the emulsion.[3]

Q3: After extraction and evaporating the this compound, my product yield is very low. Where could my product have gone?

A3: Low product recovery can be due to several factors, including incomplete extraction, product solubility in the aqueous phase, or loss during the workup process.

Troubleshooting Steps:

  • Check the Aqueous Layer: Your product might be more water-soluble than anticipated.[6] Try extracting the aqueous layer again with a fresh portion of this compound or another suitable organic solvent. You can also analyze a sample of the aqueous layer (e.g., by TLC or LC-MS) to check for the presence of your product.

  • Investigate the Rotovap Trap: If your product is volatile, it may have co-evaporated with the this compound. Check the solvent collected in the rotovap's receiving flask.[6]

  • Examine Filtration Media: If you performed a filtration step (e.g., to remove a drying agent or solid byproducts), your product may have adsorbed onto the filtration medium.[6] Try washing the filter cake with a fresh portion of solvent.

  • Optimize Extraction pH: If your product is acidic or basic, its solubility in the aqueous phase will be highly dependent on the pH. To extract an acidic compound into the organic layer, the aqueous layer should be acidified to a pH at least two units below the pKa of the compound. For a basic compound, the aqueous layer should be made basic to a pH at least two units above the pKa.[7][8]

Frequently Asked Questions (FAQs)

Q: How can I prevent emulsions from forming in the first place?

A: Prevention is often the best strategy.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[3]

  • Pre-emptive Salting: If a particular reaction is known to produce emulsions, add brine to the aqueous solution before mixing it with the organic phase.[4]

  • Pre-filtration: If your reaction mixture contains solid particles, filter them out before the liquid-liquid extraction.[4]

Q: How do I choose the best solvent for extracting my product from the this compound reaction mixture?

A: The choice of extraction solvent depends on the properties of your product. Key factors to consider are the product's polarity and its partition coefficient (LogP). A solvent with a higher affinity for your product will lead to a more efficient extraction.[9] It's also crucial that the extraction solvent is immiscible with the initial reaction solvent (in this case, if you are extracting from an aqueous phase after a reaction where this compound was a reactant, this compound itself or another non-polar solvent would be a good choice).

Q: Is it better to do one large extraction or multiple smaller extractions?

A: It is generally more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[8] For example, three extractions with 50 mL of solvent will typically recover more product than a single extraction with 150 mL of the same solvent.

Q: How can I determine which layer is the organic layer and which is the aqueous layer?

A: this compound is less dense than water, so it will typically be the top layer. However, the presence of dissolved solutes can alter the density of either phase. To confirm, add a small amount of water to the separatory funnel; the layer that increases in volume is the aqueous layer.[1]

Data Presentation

Table 1: Effect of Extraction Method on Recovery of a Hypothetical Compound

Extraction MethodVolume of Extraction SolventNumber of ExtractionsTotal Solvent Volume% Recovery
Single Extraction150 mL1150 mL85%
Multiple Extractions50 mL3150 mL95%

Table 2: Influence of Aqueous Phase pH on the Extraction Efficiency of an Acidic Product (pKa = 4.5)

Aqueous Phase pHPartition Coefficient (Organic/Aqueous)% Product in Organic Phase (Single Extraction)
2.01090.9%
4.5150.0%
6.50.19.1%

Experimental Protocols

Protocol 1: Breaking an Emulsion with Brine

  • Transfer the entire contents of the separatory funnel, including the emulsion, into an appropriately sized Erlenmeyer flask.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution to the flask in small portions (approximately 10-20% of the total volume).

  • Gently swirl the flask. Avoid vigorous shaking, which could reform the emulsion.

  • Allow the mixture to stand and observe for layer separation.

  • Once the layers have separated, carefully transfer the mixture back into the separatory funnel and proceed with the extraction.[4]

Protocol 2: Filtration through Celite® to Break an Emulsion

  • Set up a Büchner or Hirsch funnel with a filter flask.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent (e.g., this compound).

  • Add a 1-2 cm thick layer of Celite® over the filter paper to form a pad.

  • Gently pour the entire emulsified mixture onto the Celite® pad.

  • Apply a gentle vacuum to draw the liquid through the filter. The Celite® should trap the fine suspended solids that are stabilizing the emulsion.

  • Collect the filtrate, which should consist of two distinct layers, and transfer it to a separatory funnel to complete the separation.

Visualizations

experimental_workflow start Reaction Mixture in this compound quench Aqueous Quench start->quench mix Mix Layers quench->mix separate Separate Layers mix->separate Clean Separation emulsion Emulsion Forms mix->emulsion Poor Separation dry Dry Organic Layer (e.g., MgSO4) separate->dry filter Filter Drying Agent dry->filter evaporate Evaporate this compound filter->evaporate product Isolated Product evaporate->product troubleshoot Troubleshoot Emulsion (e.g., add brine, filter) emulsion->troubleshoot troubleshoot->separate

Caption: Standard workflow for product extraction from a this compound reaction mixture.

troubleshooting_logic low_yield Low Product Yield check_aqueous Analyze Aqueous Layer low_yield->check_aqueous check_rotovap Check Rotovap Trap low_yield->check_rotovap check_solids Wash Filtration Solids low_yield->check_solids product_found Product Found check_aqueous->product_found Positive product_not_found Product Not Found check_aqueous->product_not_found Negative check_rotovap->product_found Positive check_rotovap->product_not_found Negative check_solids->product_found Positive check_solids->product_not_found Negative reoptimize Re-optimize Extraction (pH, Solvent, # of Extractions) product_found->reoptimize

Caption: Logical workflow for troubleshooting low product yield after extraction.

References

Technical Support Center: Scaling Up Reactions with Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the challenges encountered when scaling up chemical reactions using butylcyclohexane as a solvent or reactant. Below, you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your process development and scale-up experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction showing a lower yield and/or more impurities after scaling up in this compound?

A1: This is a common issue when moving from bench-scale to larger reactors. The primary causes are often related to mass and heat transfer limitations.[1][2] As the reactor volume increases, the surface-area-to-volume ratio decreases, making both heating and cooling less efficient.[3] This can lead to:

  • Poor Mixing: Inadequate agitation in a large vessel can create localized areas of high reactant concentration or "hot spots," which may promote side reactions and impurity formation.[1][4] Standard magnetic stirring is often ineffective at larger scales, necessitating the use of mechanical stirrers.[3]

  • Inefficient Heat Transfer: Difficulty in removing heat from exothermic reactions can cause the internal temperature to rise uncontrollably, favoring decomposition or the formation of undesired byproducts.[5][6] Conversely, for endothermic reactions, inefficient heating can slow down the reaction rate.

Q2: How can I effectively manage the temperature of a highly exothermic reaction in this compound on a large scale?

A2: Managing exotherms is critical for safety and process control.[6] A reaction that is easily managed in the lab can become a dangerous thermal runaway risk at scale.[1][7] Key strategies include:

  • Controlled Reagent Addition: Instead of adding all reagents at once, use a calibrated pump for slow, controlled addition (dosing) of the limiting reagent. This allows the cooling system to keep up with the heat being generated.[6][7]

  • Adequate Cooling Capacity: Ensure your reactor's cooling system (e.g., jacket, cooling coils) is capable of removing the total heat generated by the reaction.[5] Perform reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC) at a small scale to quantify the heat of reaction and determine the required cooling power.[5][7]

  • Solvent Choice: this compound's boiling point (approx. 179-182°C) provides a relatively high temperature ceiling. However, always aim to run the reaction at a controllable temperature, well below the solvent's boiling point, to maintain a margin of safety.[8]

Q3: My product is precipitating or crystallizing out of this compound prematurely during scale-up. What can I do?

A3: Uncontrolled precipitation can lead to equipment fouling and inconsistent product quality.[9] This issue often arises because this compound, as an alkane solvent, has low solubilizing power for many polar organic compounds.[10]

  • Solubility Profiling: Determine the solubility curve of your product in this compound at different temperatures. This will help you define a stable operating window.

  • Temperature Control: Maintain the reaction and work-up temperature within a range where your product remains soluble.

  • Anti-Solvent Strategy: If precipitation is desired for isolation, the uncontrolled precipitation indicates that the solution is becoming supersaturated too quickly. Consider a controlled addition of an anti-solvent or a more gradual cooling process to promote the growth of larger, more easily filterable crystals.[11][12]

Q4: What are the primary safety hazards associated with using this compound at an industrial scale?

A4: this compound is a flammable liquid and its vapor can form explosive mixtures with air.[13][14] Key safety considerations include:

  • Flammability: Use explosion-proof equipment and non-sparking tools. Ensure the reactor and all transfer lines are properly grounded to prevent static discharge.[14][15] Keep away from open flames, hot surfaces, and other sources of ignition.[15]

  • Ventilation: Ensure adequate ventilation to keep vapor concentrations below explosive limits.[14]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and flame-retardant lab coats.[14][16]

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers (e.g., dry chemical, carbon dioxide) are readily accessible.[14][16]

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of reactions in this compound.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls or is Significantly Slower at Scale 1. Inefficient Mixing: Reagents are not being distributed effectively, leading to low local concentrations.[17][18] 2. Poor Heat Transfer: For endothermic reactions, the bulk of the mixture is not reaching the target temperature.[19] 3. Reagent Solubility: A reactant may be falling out of solution due to lower temperatures in parts of the reactor.1. Optimize Agitation: Switch from magnetic stirring to an appropriately sized mechanical overhead stirrer (e.g., anchor, pitched-blade turbine). Consider adding baffles to the reactor to increase turbulence.[3] 2. Monitor Internal Temperature: Use a thermocouple probe to measure the actual internal reaction temperature, not just the heating bath temperature.[8][20] Adjust heating to ensure the entire batch reaches the set point. 3. Verify Solubility: Check the solubility of all starting materials at the intended reaction temperature. If necessary, consider a co-solvent or operating at a higher temperature.
Unexpected Color Change or Tar Formation 1. Local Hotspots: Intense, localized overheating due to poor mixing and exothermic release is causing decomposition of reagents or products.[5] 2. Prolonged Reaction Time: The reaction may be running longer at scale, leading to the degradation of sensitive compounds.1. Improve Mixing & Cooling: Enhance agitation and ensure the cooling system is engaged and effective. Reduce the rate of reagent addition for exothermic processes.[5] 2. Re-optimize Reaction Time: Monitor the reaction progress closely using in-situ probes or frequent sampling (if safe) to determine the optimal endpoint and avoid unnecessary heating.
Product Isolation is Difficult (e.g., fine powder, oiling out) 1. Uncontrolled Crystallization: Supersaturation is being reached too quickly, favoring rapid nucleation over crystal growth.[11][21] 2. Incorrect Temperature: The mixture is being cooled too rapidly or to a temperature where the product is not crystalline.1. Controlled Cooling/Anti-Solvent Addition: Implement a slow, linear cooling ramp. If using an anti-solvent, add it slowly to the solution at a temperature that encourages crystal growth. Seeding the solution may also be beneficial.[11] 2. Determine Metastable Zone Width (MSZW): Use analytical tools to understand the temperature and concentration range where nucleation is minimized and only crystal growth occurs.
Inconsistent Results Between Batches 1. Variability in Raw Materials: Different lots of starting materials or solvent may have varying impurity profiles. 2. Lack of Process Control: Minor variations in temperature, addition rates, or stir speeds are having a magnified effect at scale.1. Analyze Raw Materials: Qualify and test all incoming materials to ensure they meet specifications. 2. Develop a Strict Protocol: Standardize all critical process parameters. Implement process analytical technology (PAT) to monitor and control the reaction in real-time.

Physicochemical Data of n-Butylcyclohexane

The following data is essential for process design, safety analysis, and computational modeling when scaling up reactions.

PropertyValueUnitsSource(s)
Molecular Formula C₁₀H₂₀-[22]
Molecular Weight 140.27 g/mol [22][23]
CAS Number 1678-93-9-[22][23]
Boiling Point (at 1 atm) ~181°C[22]
Melting Point -75°C[23]
Density (at 20°C) ~0.824g/cm³[22]
Flash Point 52°C[14]
Vapor Pressure (at 25°C) 1.8mmHg[23]
Viscosity (at 25°C) ~1.3mPa·s[23]
Water Solubility Insoluble (log₁₀WS: -5.1)-[22][23]

Methodology: General Protocol for a Scaled-Up Exothermic Reaction

This protocol outlines a generalized approach for safely scaling up an exothermic reaction (e.g., alkylation, nitration) in this compound. This is a template and must be adapted based on a thorough risk assessment of your specific chemical process. [20]

1. Hazard Assessment (Lab Scale):

  • Conduct a thorough literature search for all reactants, products, and potential byproducts.

  • Perform reaction calorimetry (RC) to determine the heat of reaction (ΔHrxn), maximum heat flow, and adiabatic temperature rise.[7]

  • Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of any decomposition for the reaction mixture.[7]

2. Equipment Preparation (Pilot Scale):

  • Select a reactor with a volume at least twice the total volume of all reagents and solvents to be added.[8][20]

  • Ensure the reactor is clean, dry, and equipped with a calibrated mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Verify that the reactor's cooling system is operational and can handle the calculated maximum heat output.[5]

  • Use explosion-proof electrical equipment and ensure the entire setup is properly grounded.[14]

3. Reaction Execution (Pilot Scale):

  • Charge the reactor with this compound and the initial reagent under an inert nitrogen atmosphere.

  • Start agitation, ensuring a vortex is formed to indicate adequate mixing.

  • Bring the initial mixture to the desired starting temperature.

  • Begin the slow, controlled addition of the second reagent via a calibrated dosing pump at a pre-determined rate based on calorimetry data.

  • Continuously monitor the internal reaction temperature. The rate of addition should be immediately reduced or stopped if the temperature rises above the set limit.

  • After the addition is complete, maintain the reaction at the target temperature and monitor for completion using a suitable analytical method (e.g., HPLC, GC).

4. Work-up and Quenching:

  • Plan the quenching procedure carefully. A highly reactive quenching agent can itself create a significant exotherm.

  • Cool the reaction mixture to a safe temperature before quenching.

  • Slowly add the quenching solution while carefully monitoring the internal temperature.

Visualizations

The following diagrams illustrate key workflows and relationships in the scale-up process.

G cluster_0 Phase 1: Lab Scale (<1L) cluster_1 Phase 2: Kilo-Lab / Pilot Scale (1L-100L) cluster_2 Phase 3: Production Scale (>100L) lab_dev Reaction Discovery & Route Scouting haz_eval Initial Hazard Evaluation (DSC, Literature) lab_dev->haz_eval lab_opt Small-Scale Optimization (Yield, Purity) haz_eval->lab_opt calorimetry Reaction Calorimetry (RC) (Heat Flow, Adiabatic Rise) lab_opt->calorimetry Go/No-Go Decision safety Safety & Risk Assessment lab_opt->safety process_dev Process Parameter Development (Mixing, Dosing) calorimetry->process_dev mat_gen Material Generation for Further Studies process_dev->mat_gen process_dev->safety tech_transfer Technology Transfer & Engineering Design mat_gen->tech_transfer Scale-Up Decision validation Process Validation Batches tech_transfer->validation mfg Commercial Manufacturing validation->mfg validation->safety

Caption: A typical workflow for scaling up a chemical process.

G start Problem: Low Yield / High Impurities at Large Scale check_mixing Is mixing efficient? (e.g., vortex present, no solids settling) start->check_mixing check_temp Is internal temperature uniform and at target? check_mixing->check_temp Yes sol_mixing Action: Increase agitation speed, use overhead stirrer, or add baffles. check_mixing->sol_mixing No check_reagents Are all reagents fully dissolved at process temp? check_temp->check_reagents Yes sol_temp Action: Use internal probe, adjust heating/ cooling, control addition rate. check_temp->sol_temp No sol_reagents Action: Increase temperature or consider a co-solvent. check_reagents->sol_reagents No end Problem Resolved check_reagents->end Yes sol_mixing->end sol_temp->end sol_reagents->end

Caption: Troubleshooting logic for low yield on scale-up.

G lab_scale Lab Scale Reactor (V) Surface Area (A) for Heat Transfer A ∝ V^(2/3) Heat Generation ∝ V ratio_lab Heat Removal / Heat Generation Ratio is High (Efficient Cooling) lab_scale->ratio_lab Leads to pilot_scale Pilot Scale Reactor (100V) Surface Area (A) for Heat Transfer A ∝ (100V)^(2/3) ≈ 21.5 A_lab Heat Generation ∝ 100V ratio_pilot Heat Removal / Heat Generation Ratio is Low (Cooling is Challenging) pilot_scale->ratio_pilot Leads to

Caption: Heat transfer challenges during process scale-up.

References

Technical Support Center: Butylcyclohexane Reflux Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing solvent loss during reflux procedures using butylcyclohexane.

Troubleshooting Guide: Minimizing this compound Loss

This guide addresses common issues encountered during the reflux of this compound.

Issue Potential Cause Recommended Solution
Noticeable decrease in solvent volume. Inadequate Condenser Efficiency: The condenser may not be suitable for the high boiling point of this compound.For solvents with boiling points above 150°C, like this compound (boiling point ~178-181°C), an air condenser can be effective.[1] For more vigorous reflux, a water-cooled condenser (e.g., Liebig, Dimroth, or Allihn) is recommended. Ensure a steady, gentle flow of coolant.
Overly Vigorous Boiling: Excessive heating generates more vapor than the condenser can handle.Reduce the heat source temperature. For high-boiling-point solvents like this compound, set the heating mantle or oil bath temperature no more than 10-20°C above the solvent's boiling point.[2][3]
Improper Apparatus Setup: Poorly sealed joints or incorrect clamping can lead to vapor escape.Ensure all ground glass joints are properly sealed. While grease can be used, PTFE sleeves or tape are good alternatives to avoid contamination.[4] Secure the flask and condenser with clamps to ensure stability, but avoid undue stress on the glassware.[5][6]
Solvent escaping from the top of the condenser. "Flooding" of the Condenser: The rate of vapor entering the condenser is too high, and the condensed liquid returning to the flask interferes with the rising vapor.Immediately reduce the heating rate.[5] Ensure the reflux ring (the highest point of vapor condensation) is in the lower third of the condenser.[7] If it climbs higher, the heating is too intense.
Insufficient Cooling: The coolant flow rate is too low, or the coolant temperature is too high.Increase the coolant flow rate, but avoid high pressure that could cause tubing to detach.[8] For very demanding reflux, a refrigerated circulator can provide coolant at a consistently low temperature.
"Bumping" or uneven boiling of the solvent. Lack of Nucleation Sites: The solvent is becoming superheated and then boiling violently.Always add boiling chips or a magnetic stir bar to the flask before heating to ensure smooth boiling.[5] Do not add them to a hot liquid, as this can cause violent boiling over.
Flask is overfilled. Insufficient Headspace: Not enough room for the solvent to boil safely.The reaction flask should be no more than half full to provide adequate headspace for boiling and to prevent the solution from boiling up into the condenser.[3][5]

Frequently Asked Questions (FAQs)

Q1: What type of condenser is best for refluxing this compound?

A1: Due to its high boiling point (approximately 178-181°C[9][10]), a simple air condenser may be sufficient for gentle reflux.[1] However, for more vigorous reactions or prolonged reflux times, a water-cooled condenser such as a Liebig, Allihn, or Dimroth is more effective at preventing solvent loss. The choice depends on the scale and intensity of the reaction.

Q2: How can I ensure my reflux setup is secure and leak-free?

A2: Securely clamp the reaction flask at the neck.[8] The condenser should also be clamped for support, especially if it is large.[6] Ensure that all ground-glass joints are snug. Using PTFE sleeves or tape can create a good seal without the potential for contamination from grease.[4] Before heating, double-check that all connections are secure.

Q3: What is the ideal heating rate for refluxing this compound?

A3: The goal is a gentle, controlled reflux. The heating source should be set to a temperature that maintains a steady boil without causing the reflux ring to rise more than one-third of the way up the condenser.[7] A common guideline for high-boiling-point solvents is to set the heat source 10-20°C above the solvent's boiling point.[2][3]

Q4: Can I run a reflux with this compound overnight?

A4: Yes, but it requires careful setup and precautions. Ensure all hose connections for a water-cooled condenser are securely fastened to prevent leaks from changes in water pressure.[5] Using a heating mantle with a temperature controller provides stable heating. It is also crucial to ensure the reaction is stirring smoothly and the condenser is functioning efficiently before leaving it unattended. All unattended reactions should be conducted in a fume hood.

Q5: My solvent volume is still decreasing despite following best practices. What else can I do?

A5: If you are using a water-cooled condenser, check the temperature of your cooling water; warmer water is less effective. For extremely sensitive or long-duration experiments, using a refrigerated circulator to supply coolant at a constant, low temperature can significantly improve condenser efficiency. Also, consider insulating the flask below the condenser to minimize heat loss and ensure that the vapor is primarily directed into the condenser.

Experimental Protocol: General Reflux Setup

This protocol outlines the fundamental steps for setting up a reflux apparatus for a reaction in this compound.

  • Apparatus Assembly:

    • Securely clamp a round-bottom flask of appropriate size (the flask should be no more than half full with the reaction mixture) to a lab stand.[5]

    • Add the reactants and this compound to the flask, followed by a magnetic stir bar or boiling chips.

    • Select an appropriate condenser (air or water-cooled based on the reaction scale and intensity).

    • Lightly apply grease or use a PTFE sleeve on the ground glass joint of the condenser and fit it vertically into the neck of the flask.

    • Secure the condenser with another clamp to ensure stability.[6]

  • Cooling System Setup (for water-cooled condensers):

    • Attach rubber tubing to the inlet and outlet of the condenser.

    • Connect the tubing from the lower inlet to the water source and place the tubing from the upper outlet into a drain. Water should flow against gravity to ensure the condenser jacket remains full.[7]

    • Start a gentle flow of water through the condenser.

  • Heating and Reflux:

    • Place a heating mantle or oil bath under the flask.

    • Begin stirring the reaction mixture.

    • Gradually increase the heat until the this compound begins to boil gently.

    • Adjust the heating rate to maintain a stable reflux ring in the lower portion of the condenser.

  • Reaction Completion and Cooldown:

    • Once the reaction is complete, turn off the heat source and allow the apparatus to cool to room temperature while the coolant is still flowing.

    • Once cooled, dismantle the apparatus in the reverse order of assembly.

Data Presentation

Physical Properties of this compound

PropertyValueSource
Boiling Point178-181 °C @ 760 mmHg[9][10]
Vapor Pressure2.9 mmHg @ 37.7 °C[9]
Density0.818 g/mL at 25 °C[10]
FlammabilityFlammable liquid and vapor[9]

Visualizations

Reflux_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_reaction Reaction cluster_completion Completion A 1. Clamp Flask B 2. Add Reactants & this compound A->B C 3. Add Stir Bar/Boiling Chips B->C D 4. Attach Condenser C->D E 5. Connect Coolant Hoses (In at Bottom, Out at Top) D->E F 6. Start Gentle Coolant Flow E->F G 7. Position Heat Source F->G H 8. Start Stirring G->H I 9. Apply Heat Gradually H->I J 10. Adjust for Stable Reflux I->J K 11. Turn Off Heat J->K L 12. Cool to Room Temperature K->L M 13. Stop Coolant & Disassemble L->M

Caption: Experimental workflow for setting up a reflux reaction.

Troubleshooting_Solvent_Loss Start Solvent Loss Detected CheckHeat Is boiling too vigorous? (Reflux ring > 1/3 up condenser) Start->CheckHeat CheckCondenser Is condenser adequate? (e.g., air vs. water-cooled) CheckHeat->CheckCondenser No ReduceHeat Reduce Heat Input CheckHeat->ReduceHeat Yes CheckSetup Are joints and clamps secure? CheckCondenser->CheckSetup Yes UpgradeCondenser Use a More Efficient Condenser CheckCondenser->UpgradeCondenser No CheckCoolant Is coolant flow adequate and temperature low? CheckSetup->CheckCoolant Yes SecureSetup Reseal Joints, Adjust Clamps CheckSetup->SecureSetup No AdjustCoolant Increase Flow Rate or Use Colder Coolant CheckCoolant->AdjustCoolant No End Solvent Loss Minimized CheckCoolant->End Yes ReduceHeat->End UpgradeCondenser->End SecureSetup->End AdjustCoolant->End

Caption: Troubleshooting logic for addressing solvent loss during reflux.

References

Validation & Comparative

Butylcyclohexane vs. Decalin: A Comparative Guide for Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can dictate the outcome of a catalytic reaction. Among the diverse array of available solvents, cycloalkanes like butylcyclohexane and decalin (decahydronaphthalene) are often employed for their non-polar characteristics and high boiling points. However, their roles in catalysis can be fundamentally different. This guide provides an objective, data-driven comparison of their performance, highlighting their distinct functions in catalytic processes.

Physical and Chemical Properties: A Side-by-Side Look

The selection of a solvent often begins with an evaluation of its physical and chemical properties. These parameters influence solubility, mass transfer, and reaction temperature ranges. This compound is a simple alkyl-substituted cyclohexane, while decalin is a fused bicyclic hydrocarbon with two stereoisomers, cis and trans. The trans isomer is energetically more stable due to reduced steric strain.[1][2][3]

PropertyThis compoundDecalin
Molecular Formula C₁₀H₂₀[4]C₁₀H₁₈[5]
Molar Mass 140.27 g/mol [4]138.25 g/mol [1]
Structure Single Ring (Alkyl Cycloalkane)Fused Bicyclic (cis and trans isomers)[5]
Appearance Colorless liquid[6]Colorless liquid[1][7]
Density (@ 20-25°C) ~0.801 g/cm³[6]~0.896 g/cm³[1]
Boiling Point ~181 °C[4]trans: 187 °C, cis: 196 °C[1]
Melting Point -74.7 °C[4]trans: -30.4 °C, cis: -42.9 °C[1]
Nature in Catalysis Generally inert, non-polar mediumCan act as a hydrogen-donor[8]

Distinct Roles in Catalysis

The primary distinction between this compound and decalin in catalysis lies in their reactivity. This compound typically serves as an inert solvent, providing a non-polar medium that does not participate in the reaction. This is often desirable in organometallic catalysis where the solvent's role is simply to dissolve reactants and facilitate interaction with the catalyst.[9][10]

In stark contrast, decalin is frequently employed as an active participant, specifically as a hydrogen-donor solvent. [8] In certain high-temperature catalytic processes, decalin can dehydrogenate to form tetralin and subsequently naphthalene, releasing hydrogen in situ. This ability is particularly valuable in reactions like heavy oil upgrading and transfer hydrogenation, where an external, high-pressure hydrogen gas feed can be costly or hazardous.[11][12]

SolventRoles Catalysis Role in Catalysis This compound This compound Catalysis->this compound Decalin Decalin Catalysis->Decalin Inert Inert Solvent This compound->Inert HDonor Hydrogen-Donor Solvent Decalin->HDonor Organometallic Organometallic Catalysis Inert->Organometallic Upgrading Heavy Oil Upgrading HDonor->Upgrading TransferH Transfer Hydrogenation HDonor->TransferH Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Weigh Heavy Oil, Catalyst, & Decalin p2 Load into Autoclave p1->p2 p3 Seal & Purge with N₂ p2->p3 r1 Heat to 300°C with Stirring p3->r1 r2 Hold for 24-48h at Temp & Pressure r1->r2 r3 Cool to Room Temp r2->r3 a1 Collect Gas Sample r3->a1 a2 Collect Liquid Product r3->a2 a3 Analyze Gas (GC-MS) a1->a3 a4 Analyze Liquid (Viscosity, API Gravity) a2->a4

References

A Head-to-Head Battle of the Solvents: Butylcyclohexane vs. Toluene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, impacting everything from yield and purity to reaction kinetics and scalability. For decades, toluene, an aromatic hydrocarbon, has been a workhorse solvent in many organic reactions. However, growing concerns over its environmental, health, and safety profile have spurred the search for greener, more sustainable alternatives. One such alternative that has garnered interest is butylcyclohexane, a saturated cyclic hydrocarbon. This guide provides a comprehensive comparison of the performance of this compound and toluene in synthesis, supported by available data and detailed experimental protocols.

At a Glance: Key Physical and Chemical Properties

A solvent's physical and chemical properties are the primary determinants of its suitability for a particular reaction. Here's a summary of the key properties of this compound and toluene:

PropertyThis compoundToluene
Molecular Formula C₁₀H₂₀C₇H₈
Molecular Weight 140.27 g/mol 92.14 g/mol
Boiling Point 181 °C111 °C
Melting Point -75 °C-95 °C
Density 0.818 g/mL at 25 °C0.8669 g/mL at 20 °C
Flash Point 41 °C4 °C
Solubility in Water InsolubleInsoluble (0.52 g/L at 20 °C)
Solvent Type Non-polar, aliphaticNon-polar, aromatic

Performance in Synthesis: A Comparative Overview

Direct, head-to-head experimental comparisons of this compound and toluene in the same synthetic reactions are limited in publicly available literature. However, by examining their properties and performance in similar reaction classes, we can draw valuable comparisons.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Toluene is a very common solvent for this reaction. While specific data for this compound in a directly comparable Suzuki reaction is scarce, we can infer its potential performance based on its properties.

Toluene in Suzuki Coupling:

Toluene is favored for its ability to dissolve a wide range of organic substrates and its relatively high boiling point, which allows for reactions to be conducted at elevated temperatures, often leading to higher reaction rates.

Hypothetical Performance of this compound in Suzuki Coupling:

With a higher boiling point than toluene, this compound could potentially allow for even higher reaction temperatures, which might be beneficial for less reactive substrates. Its non-polar nature would likely provide good solubility for many organic reactants. However, the absence of an aromatic ring means it cannot participate in π-stacking interactions, which can sometimes play a role in stabilizing catalytic intermediates in reactions involving aromatic compounds.

Experimental Protocol: A Typical Suzuki-Miyaura Coupling in Toluene

This protocol describes the synthesis of a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (10 mL) and deionized water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow Reactants Reactants & Catalyst (Aryl Halide, Boronic Acid, Pd(OAc)₂, PPh₃, K₂CO₃) Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Reactants->Inert_Atmosphere Solvent Add Solvents (Toluene & Water) Heating Heat to 90°C (12-24h) Solvent->Heating Inert_Atmosphere->Solvent Monitoring Monitor by TLC Heating->Monitoring Workup Aqueous Workup (EtOAc, H₂O, Brine) Monitoring->Workup Purification Column Chromatography Workup->Purification Product Pure Biaryl Product Purification->Product

A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Toluene is a common solvent for this cycloaddition, particularly for reactions requiring elevated temperatures.

Toluene in Diels-Alder Reactions:

Toluene's inert nature and moderate boiling point make it a suitable medium for many Diels-Alder reactions. It effectively dissolves a variety of dienes and dienophiles without interfering with the reaction mechanism.

Hypothetical Performance of this compound in Diels-Alder Reactions:

This compound, being even more inert than toluene due to the absence of reactive benzylic protons, could be an excellent solvent for sensitive Diels-Alder reactions. Its higher boiling point would be advantageous for reactions with high activation energies.

Experimental Protocol: A Typical Diels-Alder Reaction in Toluene

This protocol describes the reaction between anthracene and maleic anhydride.

Materials:

  • Anthracene

  • Maleic anhydride

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine anthracene (1.0 mmol) and maleic anhydride (1.0 mmol).

  • Add toluene (10 mL).

  • Heat the mixture to reflux (approximately 111 °C) with stirring for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature, during which the product should crystallize.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the product by vacuum filtration, washing with a small amount of cold toluene.

  • Dry the product in a vacuum oven.

Safety and Environmental Considerations

A significant driver for seeking alternatives to toluene is its safety and environmental profile.

AspectThis compoundToluene
Flammability Flammable (Flash Point: 41 °C)Highly Flammable (Flash Point: 4 °C)
Toxicity Lower toxicity profileKnown reproductive and developmental toxicant; can affect the central nervous system
Environmental Impact Biodegradable, lower photochemical ozone creation potentialVolatile Organic Compound (VOC) that contributes to smog formation
Regulatory Status Generally considered a less hazardous solventSubject to stricter regulations and reporting requirements in many regions

Logical Comparison of Solvent Properties

The choice between this compound and toluene often comes down to a trade-off between established performance and green chemistry principles. The following diagram illustrates the key decision-making factors.

Solvent_Comparison Solvent_Choice Solvent Selection Performance Performance Solvent_Choice->Performance Safety_Environment Safety & Environment Solvent_Choice->Safety_Environment This compound This compound Toluene Toluene Performance->this compound Higher Boiling Point Potentially Slower Reaction Rates Performance->Toluene Well-Established Performance Potential for π-stacking Safety_Environment->this compound Greener Alternative Lower Toxicity & Flammability Safety_Environment->Toluene Known Health & Environmental Hazards

Key factors influencing the choice between this compound and toluene.

Conclusion

Toluene remains a widely used and effective solvent in organic synthesis due to its excellent solvating power and well-documented performance across a multitude of reaction types. However, the tide is turning towards greener and safer alternatives. This compound presents a compelling case as a replacement for toluene in many applications. Its higher boiling point, lower toxicity, and improved environmental profile make it an attractive option for researchers and drug development professionals who are increasingly prioritizing sustainability.

While a lack of direct comparative experimental data in the public domain makes a definitive quantitative judgment challenging, the physical and chemical properties of this compound suggest that it has the potential to perform comparably to, or even exceed, toluene in certain synthetic contexts, particularly where higher reaction temperatures are required and where the aromaticity of the solvent is not a critical factor. As the push for greener chemistry continues, it is likely that more studies will emerge that directly compare these two solvents, providing the much-needed data to guide solvent selection in the future. For now, the choice between this compound and toluene will depend on a careful consideration of the specific reaction requirements, with a growing impetus to favor the greener alternative whenever feasible.

The Ascendance of Butylcyclohexane: A Greener Alternative to Conventional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that impacts reaction performance, process safety, and environmental footprint. This guide provides a comprehensive comparison of butylcyclohexane with commonly used, less-green solvents—toluene, tetrahydrofuran (THF), and heptane—supported by physicochemical data and representative experimental protocols.

This compound is emerging as a promising alternative, offering a balance of favorable physical properties and a reduced environmental impact compared to many conventional solvents. Its higher boiling point, low water solubility, and non-polar nature make it a viable substitute in a range of applications, from chemical synthesis to extraction processes.

Comparative Analysis of Physicochemical Properties

A thorough understanding of a solvent's physical and chemical characteristics is paramount for its effective application. The following table summarizes the key properties of this compound alongside toluene, THF, and heptane, highlighting the differences that underscore this compound's potential as a greener substitute.

PropertyThis compoundTolueneTetrahydrofuran (THF)n-Heptane
Molecular Formula C₁₀H₂₀[1]C₇H₈[2]C₄H₈O[3]C₇H₁₆[4]
Molecular Weight ( g/mol ) 140.27[1]92.14[5]72.11[6]100.21[7]
Boiling Point (°C) 178-180110.6[5][8]66[6][9]98.4[7][10]
Melting Point (°C) -78-95[5]-108.4[3][6]-90.6[7]
Density (g/mL at 20°C) 0.8180.8669[8]0.8876[3]0.684
Vapor Pressure (mmHg at 20°C) ~1.3[1][11]22[2]142[12]35.5[13]
Flash Point (°C) 41.1[11]4.4[2]-20[6]-4[10]
Water Solubility Insoluble[11]Insoluble[2]Miscible[3][9]Insoluble[4]
Polarity Non-polarNon-polar (aromatic)Polar aprotic[3]Non-polar

Green Chemistry Profile: A Qualitative Comparison

While specific Process Mass Intensity (PMI) and E-factor values for this compound are not widely documented in comparative literature, its greenness can be assessed based on established solvent selection guides and inherent hazard profiles. The CHEM21 solvent selection guide, a tool developed by a consortium of pharmaceutical companies and academic institutions, provides a valuable framework for this comparison.[14][15][16]

Green Chemistry AspectThis compoundTolueneTetrahydrofuran (THF)n-Heptane
CHEM21 Ranking Not explicitly ranked, but likely "Usable"Problematic [17][18]Problematic [17][19]Usable [18]
Key Hazards FlammableFlammable, reprotoxic, suspected carcinogen[20]Flammable, forms explosive peroxides, irritant[6]Flammable, neurotoxic (less so than hexane)
Environmental Concerns Biodegradable, low water solubility minimizes aquatic impact.Volatile Organic Compound (VOC), hazardous air pollutant.Forms peroxides which are an explosion hazard; water miscibility can pose challenges for waste treatment.VOC, contributes to air pollution.
Recyclability High boiling point facilitates easier recovery and recycling through distillation.Recyclable, but energy-intensive due to lower boiling point.Can be recycled, but peroxide formation requires careful management.Recyclable, but lower boiling point requires more energy for condensation.

Experimental Protocols: Adapting to a Greener Solvent

The following protocols are representative examples of common synthetic and purification procedures. While not originally developed with this compound, they can be adapted to utilize this greener alternative, with considerations for its unique properties.

Suzuki-Miyaura Coupling Reaction

This protocol outlines a typical Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. The substitution of a traditional solvent like toluene with this compound is proposed.

Reaction: Aryl Halide + Arylboronic Acid --(Pd catalyst, Base)--> Biaryl

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add this compound and water to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Discussion of Solvent Substitution: this compound's high boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive substrates. Its low water solubility facilitates a clean phase separation during the aqueous workup. As a non-polar solvent, it is a suitable replacement for toluene in this type of cross-coupling reaction.

Liquid-Liquid Extraction

This protocol describes a standard liquid-liquid extraction procedure for separating a non-polar organic compound from an aqueous solution. This compound is presented as a greener alternative to heptane or toluene.

Objective: To extract a non-polar organic compound from an aqueous solution.

Materials:

  • Aqueous solution containing the target organic compound (50 mL)

  • This compound (3 x 20 mL)

  • Separatory funnel (100 mL)

  • Sodium chloride (brine solution)

  • Anhydrous sodium sulfate

Procedure:

  • Pour the aqueous solution into the separatory funnel.

  • Add the first portion of this compound (20 mL) to the separatory funnel.

  • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.

  • Shake the funnel gently for 1-2 minutes to allow for partitioning of the compound between the two phases.

  • Place the funnel back on a ring stand and allow the layers to separate completely.

  • Drain the lower aqueous layer into a beaker.

  • Drain the upper organic layer (this compound) into a clean Erlenmeyer flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction with two more portions of this compound (20 mL each).

  • Combine all organic extracts.

  • Wash the combined organic layer with brine solution (20 mL) to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried organic solution to remove the drying agent. The solution is now ready for further processing (e.g., concentration).

Discussion of Solvent Substitution: this compound's low water solubility and density (less than water) make it an excellent choice for extracting non-polar compounds from aqueous solutions, performing similarly to heptane and toluene. Its lower volatility compared to heptane reduces solvent loss to the atmosphere during handling.

Visualizing Workflows with Graphviz

To aid in the decision-making and implementation process, the following diagrams, generated using the DOT language, illustrate key workflows.

A logical workflow for selecting a sustainable solvent.

Solvent_Validation_Workflow start Identify Potential Greener Solvent Substitute literature_review Review Literature for Compatibility and Safety Data start->literature_review small_scale_test Conduct Small-Scale Test Reaction/Process literature_review->small_scale_test monitor_performance Monitor Key Performance Indicators (Yield, Purity, Reaction Time) small_scale_test->monitor_performance compare_results Compare Results with Incumbent Solvent monitor_performance->compare_results is_comparable Is Performance Comparable or Better? compare_results->is_comparable optimization Optimize Process Conditions (Temperature, Concentration) is_comparable->optimization Yes reconsider Reconsider Solvent or Process Modifications is_comparable->reconsider No scale_up Scale-Up Evaluation optimization->scale_up final_validation Final Validation and Process Safety Assessment scale_up->final_validation implementation Implement New Solvent final_validation->implementation reconsider->start

Experimental workflow for validating a solvent substitute.

Conclusion

This compound presents a compelling case as a greener alternative to traditional non-polar solvents like toluene and heptane, and in some applications, as a substitute for the polar aprotic solvent THF where a non-polar medium is acceptable. Its favorable physicochemical properties, combined with a better safety and environmental profile, make it a strong candidate for inclusion in a modern chemist's toolkit. While direct, large-scale comparative performance data is still emerging, the information presented in this guide provides a solid foundation for researchers and process chemists to begin validating this compound in their own laboratories, paving the way for safer, more sustainable chemical processes.

References

A Comparative Study of n-Butylcyclohexane and tert-Butylcyclohexane Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry and drug development, the conformational preferences and physicochemical properties of molecular scaffolds are of paramount importance. Cyclohexane rings are ubiquitous in bioactive molecules, and their substitution patterns significantly influence their interaction with biological targets. This guide provides a detailed comparative analysis of two isomeric alkylcyclohexanes: n-butylcyclohexane and tert-butylcyclohexane. Understanding the distinct characteristics of these seemingly similar molecules is crucial for rational drug design and the interpretation of structure-activity relationships.

Physical and Chemical Properties: A Tabular Comparison

The structural difference between the linear n-butyl group and the bulky tertiary-butyl group gives rise to notable variations in their physical properties. These differences are summarized below.

Propertyn-Butylcyclohexanetert-Butylcyclohexane
Molecular Formula C₁₀H₂₀C₁₀H₂₀
Molecular Weight 140.27 g/mol 140.27 g/mol [1]
Melting Point -78 °C-41 °C[1][2][3]
Boiling Point 178-180 °C[4]171 °C[1][2][3]
Density 0.818 g/mL at 25 °C[4]0.830 g/mL[1]
Refractive Index (at 20°C) 1.441[4]1.447[1][2]

Conformational Analysis: The Decisive Role of Steric Hindrance

The most significant difference between n-butylcyclohexane and tert-butylcyclohexane lies in their conformational preferences. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by the steric bulk of the substituent.

The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial equilibrium. A larger A-value indicates a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
Methyl~1.7
Ethyl~1.75
Isopropyl~2.15
n-Butyl ~1.8 (estimated)
tert-Butyl ~5.0

The tert-butyl group, with its exceptionally large A-value of approximately 5.0 kcal/mol, overwhelmingly favors the equatorial position.[5] This strong preference is due to severe 1,3-diaxial interactions (steric clashes) between the bulky tert-butyl group and the axial hydrogens on the same side of the ring when it is in the axial position. This effectively "locks" the conformation of the cyclohexane ring, making tert-butylcyclohexane a conformationally rigid molecule.

In contrast, the n-butyl group is less sterically demanding. While it also prefers the equatorial position, the energy difference is significantly smaller. The linear n-butyl chain can orient itself to minimize steric interactions when in the axial position, resulting in a more flexible molecule with a dynamic equilibrium between the two chair conformers.

G cluster_n n-Butylcyclohexane cluster_t tert-Butylcyclohexane n_eq Equatorial Conformer (More Stable) n_ax Axial Conformer (Less Stable) n_eq->n_ax Ring Flip t_eq Equatorial Conformer (Vastly More Stable) t_ax Axial Conformer (Highly Unstable) t_eq->t_ax Ring Flip (Highly Disfavored)

Conformational Equilibria of n-Butylcyclohexane and tert-Butylcyclohexane.

Experimental Protocols

Determination of Conformational Equilibrium by Low-Temperature NMR Spectroscopy

Objective: To experimentally determine the A-value (Gibbs free energy difference) for the axial-equatorial equilibrium of an alkylcyclohexane.

Principle: At room temperature, the chair-chair interconversion (ring flip) of most substituted cyclohexanes is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, this interconversion can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers. The ratio of the integrated areas of these signals can be used to calculate the equilibrium constant (K_eq) and subsequently the free energy difference (ΔG° = -RTlnK_eq).[6][7][8]

Methodology:

  • Sample Preparation: Dissolve a known concentration of the alkylcyclohexane (e.g., n-butylcyclohexane) in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, CD₂Cl₂).

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a variable temperature unit.

    • Tune and shim the spectrometer at room temperature.

  • Low-Temperature Measurement:

    • Gradually lower the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature.

    • Acquire ¹H or ¹³C NMR spectra at each temperature.

  • Data Analysis:

    • Identify the signals corresponding to the axial and equatorial conformers. These are often well-resolved for specific protons or carbons adjacent to the substituent.

    • Integrate the signals for both conformers to determine their relative populations.

    • Calculate the equilibrium constant (K_eq = [equatorial]/[axial]).

    • Calculate the Gibbs free energy difference using the equation ΔG° = -RTlnK_eq, where R is the gas constant and T is the temperature in Kelvin.

G start Prepare Sample in Low-Temp Solvent setup Setup NMR Spectrometer start->setup cool Lower Probe Temperature setup->cool acquire Acquire NMR Spectra cool->acquire analyze Integrate Signals & Calculate K_eq acquire->analyze calc_g Calculate ΔG° analyze->calc_g

Workflow for Determining Conformational Equilibrium by NMR.

Synthesis of n-Butylcyclohexane and tert-Butylcyclohexane

A common and straightforward method for the synthesis of both n-butylcyclohexane and tert-butylcyclohexane is the catalytic hydrogenation of the corresponding alkylbenzene.

Objective: To synthesize n-butylcyclohexane and tert-butylcyclohexane from their aromatic precursors.

Reaction:

  • n-Butylbenzene + 3H₂ → n-Butylcyclohexane

  • tert-Butylbenzene + 3H₂ → tert-Butylcyclohexane

Reagents and Equipment:

  • n-Butylbenzene or tert-Butylbenzene

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Rhodium on alumina (Rh/Al₂O₃))

  • Solvent (e.g., ethanol, acetic acid)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Methodology:

  • Catalyst and Reactant Charging: In a high-pressure reaction vessel, place the alkylbenzene and the solvent. Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas several times to remove air. Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 25-100 °C) with vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen gas.

  • Work-up: Once the reaction is complete (no more hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed by distillation. The resulting alkylcyclohexane can be further purified by fractional distillation if necessary.

G start Charge Reactor with Alkylbenzene & Catalyst purge Purge with H₂ start->purge pressurize Pressurize with H₂ purge->pressurize react Heat and Stir pressurize->react monitor Monitor H₂ Uptake react->monitor cool Cool and Vent monitor->cool Reaction Complete filter Filter Catalyst cool->filter purify Purify by Distillation filter->purify

General Workflow for Catalytic Hydrogenation.

Implications for Drug Development and Research

The stark contrast in conformational flexibility between n-butylcyclohexane and tert-butylcyclohexane has profound implications in a research and drug development context:

  • Binding to Biological Targets: The shape and rigidity of a molecule are critical for its binding to a protein or other biological target. The conformationally rigid tert-butylcyclohexane presents a well-defined three-dimensional structure, which can be advantageous for achieving high-affinity and selective binding. In contrast, the more flexible n-butylcyclohexane can adopt multiple conformations, which may result in a less specific or lower-affinity interaction. However, this flexibility could also be beneficial if the binding pocket can accommodate different conformations.

  • Pharmacokinetic Properties: Properties such as lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME), can be affected by the overall shape and surface area of a molecule. While both isomers have the same molecular formula, their different shapes can lead to subtle differences in their pharmacokinetic profiles.

References

A Comparative Guide to Butylcyclohexane and Other Cycloalkanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance of butylcyclohexane in comparison to other common cycloalkanes, such as cyclohexane and methylcyclohexane, reveals distinct advantages in various applications, particularly within organic synthesis and pharmaceutical development. This guide provides a comprehensive overview of their physicochemical properties, performance in experimental settings, and relevant safety considerations, supported by experimental data and detailed methodologies.

This comparison guide is tailored for researchers, scientists, and drug development professionals, offering objective data to inform solvent selection and formulation development. The information is presented in clearly structured tables for easy comparison, accompanied by detailed experimental protocols and visualizations to elucidate key concepts and workflows.

Physicochemical Properties: A Tabular Comparison

The selection of a suitable cycloalkane for a specific application is often dictated by its physical and chemical properties. This compound, with its larger alkyl substituent, exhibits a higher boiling point and lower vapor pressure compared to cyclohexane and methylcyclohexane, which can be advantageous in reactions requiring elevated temperatures and reduced solvent loss. The table below summarizes key physicochemical properties of these cycloalkanes.

PropertyThis compoundCyclohexaneMethylcyclohexane
Molecular Formula C₁₀H₂₀C₆H₁₂C₇H₁₄
Molecular Weight ( g/mol ) 140.27[1]84.1698.19
Boiling Point (°C) 180.980.7101
Melting Point (°C) -74.76.5-126.6
Density (g/mL at 20°C) ~0.81~0.78~0.77
Flash Point (°C) 41.11-20-4
Vapor Pressure (mmHg at 25°C) 1.3197.645.9
Water Solubility InsolubleInsolubleInsoluble

Performance in Organic Synthesis

The choice of solvent can significantly impact the outcome of a chemical reaction, influencing reaction rates, yields, and selectivity. While toluene is a common solvent in many organic syntheses, cycloalkanes are often considered as less toxic alternatives.

One study investigating ethylene oligomerization using a nickel(II) catalyst compared the performance of toluene, methylcyclohexane, and cyclohexane. The catalytic activity was found to be highest in toluene, followed by methylcyclohexane and then cyclohexane.[2] This difference was attributed to the better solubility of the catalyst in the more polar toluene.[2] Although this compound was not included in this specific study, its higher boiling point and similar non-polar nature to other cycloalkanes suggest it could be a suitable solvent for reactions requiring higher temperatures, potentially influencing reaction kinetics and product distribution.

Application in Drug Formulation and Delivery

Cycloalkanes can be utilized in the pharmaceutical industry as solvents and as components of drug delivery systems. Their lipophilic nature makes them suitable for dissolving poorly water-soluble drugs. The choice of a specific cycloalkane can influence drug solubility, the stability of the formulation, and the release profile of the active pharmaceutical ingredient (API).

While direct comparative studies on this compound-based drug delivery systems are limited, the principles of using lipophilic solvents and cyclodextrins to enhance the solubility and permeability of drugs are well-established. For instance, cyclodextrin-based formulations are known to improve the oral delivery of lipophilic drugs by forming inclusion complexes that increase their apparent solubility.[3][4][5][6] The larger size and increased lipophilicity of the butyl group in this compound could potentially offer different inclusion complex characteristics compared to smaller cycloalkanes, a hypothesis that warrants further investigation.

Conformational Analysis and Steric Effects

The conformational preferences of substituted cyclohexanes play a crucial role in their reactivity and interaction with other molecules. The "A-value" of a substituent quantifies the energetic preference for it to occupy an equatorial position on the cyclohexane ring to minimize steric strain. A larger A-value indicates a bulkier group.

SubstituentA-value (kcal/mol)
-CH₃ (Methyl)1.7
-CH₂CH₃ (Ethyl)1.75
-CH(CH₃)₂ (Isopropyl)2.15
-C(CH₃)₃ (tert-Butyl)>4.5

While the A-value for a normal butyl group is not as extensively documented as that for a tert-butyl group, it is expected to be larger than that of a methyl group due to its greater size. This increased steric bulk of the butyl group in this compound can influence how it interacts with solutes and its packing in the liquid state, which in turn affects its properties as a solvent. The large A-value of the tert-butyl group in tert-butylcyclohexane effectively "locks" the cyclohexane ring in a specific conformation, which is a useful tool in stereochemical studies.[7]

Experimental Protocols

To facilitate further research and comparative analysis, the following are detailed methodologies for key experiments relevant to the evaluation of cycloalkane performance.

Protocol 1: Determination of Reaction Kinetics in Different Cycloalkane Solvents

Objective: To compare the rate of a specific chemical reaction in this compound, cyclohexane, and methylcyclohexane.

Materials:

  • Reactants for the chosen model reaction (e.g., a nucleophilic substitution or a Diels-Alder reaction).

  • This compound, cyclohexane, and methylcyclohexane (high purity, anhydrous).

  • Internal standard for chromatographic analysis.

  • Reaction vessel with temperature control and stirring.

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for monitoring reaction progress.

Procedure:

  • Set up three identical reaction vessels, each containing one of the cycloalkane solvents.

  • Equilibrate the solvents to the desired reaction temperature.

  • Add the reactants and the internal standard to each vessel simultaneously to initiate the reactions.

  • At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the composition of each aliquot using GC or HPLC to determine the concentration of reactants and products.

  • Plot the concentration of a key reactant or product as a function of time for each solvent.

  • Determine the initial reaction rate and the rate constant for each solvent by fitting the data to an appropriate rate law.

Protocol 2: Evaluation of Drug Solubility in Cycloalkane-Based Formulations

Objective: To compare the solubility of a model lipophilic drug in formulations containing this compound, cyclohexane, and methylcyclohexane.

Materials:

  • Model lipophilic drug.

  • This compound, cyclohexane, and methylcyclohexane.

  • Co-solvents or surfactants (if applicable).

  • Vials with screw caps.

  • Shaking incubator or orbital shaker.

  • UV-Vis spectrophotometer or HPLC for drug concentration measurement.

Procedure:

  • Prepare saturated solutions of the drug in each cycloalkane or cycloalkane-based formulation. To do this, add an excess amount of the drug to a known volume of the solvent in a vial.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Measure the concentration of the dissolved drug using a calibrated UV-Vis spectrophotometer or HPLC.

  • Calculate the solubility of the drug in each formulation.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of cycloalkanes in a research setting.

G cluster_2 Phase 3: Data Analysis & Selection A Physicochemical Property Analysis (Boiling Point, Density, etc.) F Comparative Data Analysis A->F B Conformational Analysis (A-value determination) B->F C Reaction Kinetics Studies C->F D Drug Solubility & Formulation D->F E Toxicity Assessment E->F G Optimal Cycloalkane Selection F->G

A streamlined workflow for the comparative assessment of cycloalkanes.

Signaling Pathway in Toxicity Assessment

While specific signaling pathways for this compound toxicity are not extensively detailed in the available literature, a general pathway for solvent-induced cellular stress can be proposed. The following diagram illustrates a hypothetical signaling cascade that could be activated upon exposure to a cycloalkane solvent, leading to cellular responses.

G cluster_0 Cellular Exposure cluster_1 Cellular Stress Response cluster_2 Signaling Cascade cluster_3 Cellular Outcome A Cycloalkane Solvent (e.g., this compound) B Membrane Disruption A->B C Oxidative Stress (ROS Generation) A->C D Activation of Stress Kinases (e.g., MAPK) B->D C->D E Transcription Factor Activation (e.g., Nrf2) C->E F Inflammatory Response D->F G Apoptosis D->G H Cell Survival (Antioxidant Response) E->H

A potential signaling pathway for cycloalkane-induced cellular stress.

Conclusion

This compound presents a viable and, in some cases, advantageous alternative to other cycloalkanes and more hazardous aromatic solvents in research and pharmaceutical applications. Its higher boiling point and distinct steric profile offer unique properties that can be leveraged in organic synthesis and drug formulation. However, the current body of literature lacks extensive direct comparative studies. The experimental protocols and workflows provided in this guide are intended to facilitate further research to bridge this knowledge gap, enabling a more informed selection of cycloalkanes for specific scientific and industrial needs. Future research should focus on direct, quantitative comparisons of this compound with other cycloalkanes in a wider range of applications to fully elucidate its performance characteristics.

References

Validating the Purity of Butylcyclohexane: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. The presence of impurities can significantly impact experimental outcomes, reaction yields, and the safety profile of final products.[1] This guide provides a comprehensive overview of using Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of butylcyclohexane, a common non-polar solvent and building block in organic synthesis. We will explore the experimental protocol, present comparative data, and evaluate alternative analytical techniques.

GC-MS Analysis: The Gold Standard for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[2] It is an ideal method for analyzing volatile compounds like this compound due to its high sensitivity, selectivity, and ability to provide structural information for impurity identification.[3][4] The GC component separates the sample into its individual components based on their boiling points and affinity for the stationary phase, while the MS component fragments the eluted molecules and creates a unique mass spectrum, or "fingerprint," for each compound.[4]

Experimental Protocol for GC-MS Analysis of this compound

This protocol outlines a general procedure for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and the suspected impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane or pentane) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended for separating hydrocarbons.[5]

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 2 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-300

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Data Acquisition: Full Scan Mode.

Data Presentation and Interpretation

The purity of the this compound sample is determined by calculating the peak area percentage from the resulting chromatogram. The identity of the main peak and any impurity peaks is confirmed by comparing their mass spectra to a reference library (e.g., NIST) and known fragmentation patterns.

Table 1: Expected GC-MS Data for this compound and Potential Impurities

CompoundExpected Retention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound ~10.5140.2757, 83, 140 (M+)
Cyclohexane~5.284.1656, 84 (M+)[6]
Methylcyclohexane~6.898.1983, 98 (M+)
Toluene~7.592.1491, 92 (M+)
Isomers of this compound (e.g., sec-butylcyclohexane)Variable140.2757, 83, 111

Note: Retention times are approximate and can vary depending on the specific GC column and conditions. The mass spectrum of t-butylcyclohexane shows characteristic signals at m/z 57, 83, and 125.[7]

Experimental Workflow

The following diagram illustrates the logical flow of the purity validation process using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Prep1 Weigh this compound Sample Prep2 Dissolve in Volatile Solvent Prep1->Prep2 Prep3 Transfer to Autosampler Vial Prep2->Prep3 Analysis1 Inject Sample into GC-MS Prep3->Analysis1 Analysis2 Separation in GC Column Analysis1->Analysis2 Analysis3 Ionization & Fragmentation (MS) Analysis2->Analysis3 Analysis4 Detection of Fragments Analysis3->Analysis4 Data1 Generate Chromatogram & Mass Spectra Analysis4->Data1 Data2 Identify Peaks via Library Search Data1->Data2 Data3 Calculate Peak Area % Data2->Data3 Data4 Generate Purity Report Data3->Data4

Caption: Workflow for this compound Purity Validation by GC-MS.

Comparison with Alternative Analytical Methods

While GC-MS is a highly effective method, other techniques can also be used to assess the purity of chemical compounds. The choice of method depends on the specific analytical needs, available instrumentation, and the nature of the potential impurities.[1]

Table 2: Comparison of Analytical Methods for Purity Determination

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by boiling point/polarity, detection by mass-to-charge ratio.High sensitivity and selectivity; provides structural information for impurity identification.[1]Requires the analyte to be volatile and thermally stable; high initial instrument cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information; can be used for absolute quantification (qNMR) without a reference standard.Lower sensitivity compared to GC-MS, may not detect trace impurities; complex data interpretation.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample's molecules.Fast and non-destructive; provides information about functional groups present.Not suitable for quantifying impurities unless they have unique, non-overlapping absorption bands; low sensitivity for minor components.
Titration (e.g., Karl Fischer) Chemical reaction with a standardized reagent.Highly accurate for quantifying specific impurities, such as water content.Not suitable for identifying or quantifying unknown organic impurities.[1]
Melting/Boiling Point Determination Measures the temperature at which a substance changes phase.Simple and inexpensive method to get a general indication of purity.Impurities can lower the melting point or elevate the boiling point, but this method is non-specific and not quantitative.[8]

Conclusion

For the comprehensive validation of this compound purity, GC-MS stands out as the superior method. Its ability to separate, identify, and quantify volatile organic impurities with high sensitivity makes it an invaluable tool for ensuring the quality and reliability of chemical reagents in research and development.[2][4] While other techniques like NMR and FTIR can provide complementary information, GC-MS offers the most robust and detailed analysis for this specific application. The detailed protocol and comparative data presented in this guide provide a solid foundation for scientists to implement effective purity testing for this compound and similar compounds.

References

A Comparative Analysis of Reaction Rates: Butylcyclohexane Versus Other Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction rates of butylcyclohexane with other representative alkanes in key chemical transformations, including oxidation, halogenation, and pyrolysis. The information is supported by experimental data to offer insights into the relative reactivity of this substituted cycloalkane.

Executive Summary

The reactivity of alkanes is fundamentally dictated by the strength of their carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. In general, the reactivity order for C-H bonds follows the trend: tertiary > secondary > primary. This trend is a key determinant in the reaction rates and product distributions of many alkane reactions. This compound, possessing a tertiary C-H bond at the point of attachment of the butyl group to the cyclohexane ring, exhibits distinct reactivity compared to linear, branched, and other cyclic alkanes. This guide will delve into a comparative analysis of these reactivities across three major reaction types: oxidation, halogenation, and pyrolysis.

Data Presentation

Oxidation Reaction Rates

Oxidation of alkanes, particularly at high temperatures, is a critical process in combustion. A common metric for comparing the reactivity of fuels is the ignition delay time—the time it takes for a fuel and oxidant mixture to spontaneously ignite at a given temperature and pressure. Shorter ignition delay times indicate higher reactivity.

AlkaneStructureIgnition Delay Time (ms) at ~1350 K
n-HeptaneLinearShorter
Iso-octaneBranchedLonger
CyclohexaneCyclicShorter
MethylcyclohexaneSubstituted CyclicLonger
n-ButylcyclohexaneSubstituted CyclicShorter

Note: This table provides a qualitative comparison of ignition delay times based on available experimental data. Direct quantitative comparison is challenging due to variations in experimental conditions across different studies.

Halogenation Reaction Rates

Free-radical halogenation, particularly bromination, is a selective reaction that favors the substitution of hydrogen atoms at more substituted carbon atoms. The high selectivity of bromine radicals makes this reaction a useful tool for comparing the reactivity of different C-H bonds.

AlkaneStructureRelative Rate of Bromination (per H atom)
Propane (Primary H)Linear1
Propane (Secondary H)Linear82
Isobutane (Tertiary H)Branched1600
Cyclohexane (Secondary H)Cyclic~80
sec-Butylcyclohexane (Tertiary H)Substituted CyclicExpected to be high (~1600)[1][2]

Note: The relative rates are normalized to the rate of reaction with a primary hydrogen in propane. The value for sec-butylcyclohexane is an estimation based on the established high selectivity of bromination for tertiary C-H bonds.

Pyrolysis Reaction Rates

Pyrolysis, or thermal cracking, involves the decomposition of alkanes at high temperatures in the absence of oxygen. The rate of pyrolysis is influenced by bond dissociation energies, with weaker C-C and C-H bonds breaking more readily.

AlkaneStructureGeneral Pyrolysis Reactivity Trend
n-AlkanesLinearIncreases with chain length
Branched AlkanesBranchedGenerally faster than linear isomers
CyclohexaneCyclicRing-opening is a key step
n-ButylcyclohexaneSubstituted CyclicCleavage of the butyl group and ring-opening are competing pathways

Experimental Protocols

Catalytic Liquid-Phase Oxidation

This protocol describes a general procedure for the liquid-phase oxidation of alkanes using a cobalt-based catalyst.

  • Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controllers is used.

  • Reaction Mixture: The alkane to be oxidized is charged into the reactor along with a solution of a cobalt salt (e.g., cobalt(II) acetate or cobalt(II) naphthenate) in a suitable solvent (e.g., acetic acid).[3][4][5]

  • Reaction Conditions: The reactor is pressurized with a mixture of oxygen and an inert gas (e.g., nitrogen) to the desired partial pressure of oxygen. The temperature is then raised to the target value (typically in the range of 100-200°C).[3]

  • Sampling and Analysis: Liquid samples are withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the concentration of the starting alkane and the oxidation products (alcohols, ketones, carboxylic acids).

  • Data Analysis: The reaction rate is determined by monitoring the disappearance of the alkane or the formation of products over time.

Photochemical Bromination

This protocol outlines a typical procedure for the free-radical bromination of an alkane initiated by light.

  • Reaction Setup: A reaction vessel, typically made of glass, is equipped with a magnetic stirrer, a reflux condenser, and a light source (e.g., a sunlamp or a UV lamp).[6] The reaction should be carried out in a well-ventilated fume hood.

  • Reaction Mixture: The alkane and a solution of bromine in an inert solvent (e.g., carbon tetrachloride or dichloromethane) are added to the reaction vessel.

  • Initiation: The reaction mixture is irradiated with the light source to initiate the homolytic cleavage of the bromine-bromine bond, generating bromine radicals.

  • Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of the characteristic red-brown color of bromine.

  • Product Analysis: After the reaction is complete, the reaction mixture is washed with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted bromine. The organic layer is then dried and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the brominated products.[7]

Shock Tube Pyrolysis

This protocol describes the use of a shock tube for studying the high-temperature pyrolysis of alkanes.

  • Shock Tube Apparatus: A shock tube is a long tube divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm.

  • Gas Mixture Preparation: A dilute mixture of the alkane to be studied in a large excess of an inert gas (e.g., argon) is prepared in the driven section.[8]

  • Shock Wave Generation: The diaphragm is ruptured, causing a shock wave to travel through the driven section, rapidly heating and compressing the gas mixture to high temperatures (typically >1000 K) and pressures.[9][10]

  • Reaction and Detection: The chemical reactions of the alkane pyrolysis occur in the hot gas behind the shock wave. The progress of the reaction is monitored in real-time using various diagnostic techniques, such as mass spectrometry or laser absorption spectroscopy, to measure the concentration of reactants, intermediates, and products as a function of time.[8][11][12]

  • Data Analysis: The time-resolved species concentration data are used to determine the rate constants of the elementary reactions involved in the pyrolysis mechanism.

Mandatory Visualization

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 X₂ 2X_rad 2 X• X2->2X_rad hv or Δ X_rad X• 2X_rad->X_rad R_rad R• X_rad->R_rad Hydrogen Abstraction RH R-H RH->R_rad RX R-X R_rad->RX Halogen Abstraction HX H-X X2_prop X₂ X2_prop->RX X_rad_cycle X• X_rad_cycle->X_rad 2X_rad_term 2 X• X2_term X₂ 2X_rad_term->X2_term R_rad_term R• RX_term R-X R_rad_term->RX_term X_rad_term X• X_rad_term->RX_term 2R_rad_term 2 R• RR_term R-R 2R_rad_term->RR_term

Caption: Free Radical Halogenation Mechanism.

Alkane_Pyrolysis cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Alkane R-R' Radicals R• + R'• Alkane->Radicals Δ (High T) R_rad R• Radicals->R_rad RH R-H R_rad->RH H Abstraction Alkane_prop R'-H R'_rad R'• Alkane_prop->R'_rad Smaller_Alkene Alkene R'_rad->Smaller_Alkene β-scission Smaller_Radical R''• R'_rad->Smaller_Radical 2R_rad_term 2 R• RR_term R-R 2R_rad_term->RR_term R_rad_term R• RR'_term R-R' R_rad_term->RR'_term R'_rad_term R'• R'_rad_term->RR'_term

Caption: General Mechanism of Alkane Pyrolysis.

Alkane_Oxidation_Workflow Start Alkane + Oxidant Initiation Initiation (e.g., thermal, catalyst) Start->Initiation Radical_Formation Alkyl Radical (R•) Initiation->Radical_Formation Oxygen_Addition Oxygen Addition (O₂) Radical_Formation->Oxygen_Addition Peroxy_Radical Alkylperoxy Radical (ROO•) Oxygen_Addition->Peroxy_Radical H_Abstraction Intramolecular H-Abstraction Peroxy_Radical->H_Abstraction Chain_Branching Chain Branching (e.g., ROOH decomposition) Peroxy_Radical->Chain_Branching Intermolecular H-Abstraction Hydroperoxy_Radical Hydroperoxyalkyl Radical (•QOOH) H_Abstraction->Hydroperoxy_Radical Decomposition Decomposition Hydroperoxy_Radical->Decomposition Products Alcohols, Ketones, Aldehydes, etc. Decomposition->Products Chain_Branching->Radical_Formation

Caption: Simplified Alkane Autoxidation Pathway.

References

The Impact of Butylcyclohexane Purity on Experimental Reproducibility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comparative analysis of different grades of butylcyclohexane, offering insights into their potential impact on experimental results and outlining protocols for cross-validation.

This compound is a versatile aliphatic hydrocarbon utilized in various applications, including as a non-polar solvent, a reaction medium for organometallic catalysts, and as a building block in organic synthesis.[1] Its utility in drug discovery is notable, where the cyclohexyl group can serve as a bioisostere for other chemical moieties, potentially improving the affinity and pharmacokinetic properties of drug candidates.[2] Given its role in sensitive applications, understanding the implications of using different purity grades is critical.

Understanding this compound Grades

Chemical reagents are typically available in several purity grades, which dictate their suitability for different applications.[3] While specific designations may vary between manufacturers, a general hierarchy of purity can be established.

GradeTypical PurityCommon ApplicationsPotential Impurities
Technical Grade Variable, often <95%Industrial applications, rinsing glasswareOther isomers, residual starting materials, water, various organic and inorganic contaminants
Synthesis Grade ≥95% - 99%General organic synthesis, preparative applicationsIsomers, by-products from synthesis, residual solvents
Extra Pure / Laboratory Grade ≥99%Qualitative and semi-quantitative analysis, general laboratory workTrace amounts of organic and inorganic impurities
Guaranteed Reagent (GR) / Analytical Reagent (AR) ≥99.5%Analytical applications, research, and quality control where high purity is essentialMinimal, with specified limits for known impurities
High-Purity / Specialized Grades (e.g., for HPLC, GC) ≥99.9%Sensitive analytical techniques, applications requiring minimal interferenceExtremely low levels of specific contaminants that may interfere with the intended analytical method

This table summarizes common chemical purity grades. Researchers should always refer to the manufacturer's certificate of analysis for detailed impurity profiles.

Cross-Validation of Experimental Results: Why and How

Cross-validation is a statistical method used to assess the reliability of experimental results.[4] In the context of chemical reagents, it involves comparing the outcomes of an experiment using different grades of the same chemical to determine the influence of purity on the results. This is particularly crucial in drug development and synthesis, where impurities can lead to side reactions, lower yields, or the formation of undesirable by-products.

The following sections propose experimental protocols to cross-validate the performance of different grades of this compound in common laboratory applications.

Scenario 1: Impact on a Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in the synthesis of many pharmaceutical compounds. The efficiency of this reaction can be sensitive to impurities that may poison the palladium catalyst.

Experimental Protocol
  • Reaction Setup : A standard Suzuki-Miyaura cross-coupling reaction is performed between 4-bromoanisole and phenylboronic acid to synthesize 4-methoxybiphenyl.

  • Variable : The reaction is run in parallel using three different grades of this compound as the solvent: Technical Grade (95%), Synthesis Grade (98%), and Guaranteed Reagent Grade (≥99.5%). All other reagents and conditions (catalyst, base, temperature, reaction time) are kept constant.

  • Analysis : The reaction progress and final product yield are monitored by Gas Chromatography (GC). The purity of the isolated 4-methoxybiphenyl is determined by High-Performance Liquid Chromatography (HPLC).

Expected Outcomes and Data Presentation
This compound Grade4-methoxybiphenyl Yield (%)4-methoxybiphenyl Purity (%)Observations
Technical Grade (95%) 6588Significant by-product formation observed in GC-MS analysis.
Synthesis Grade (98%) 8596Minor by-products detected.
Guaranteed Reagent (≥99.5%) 94>99Clean reaction profile with minimal by-products.

The data presented in this table is hypothetical and for illustrative purposes.

Experimental Workflow Diagram

cluster_setup Reaction Setup cluster_solvents Solvent Variable cluster_analysis Analysis A 4-bromoanisole + Phenylboronic Acid Pd Catalyst, Base C Parallel Reactions (Identical Conditions) A->C B1 Technical Grade This compound (95%) B1->C B2 Synthesis Grade This compound (98%) B2->C B3 Guaranteed Reagent This compound (≥99.5%) B3->C D Reaction Monitoring & Workup C->D E Product Isolation D->E F1 GC Analysis (Yield Determination) E->F1 F2 HPLC Analysis (Purity Assessment) E->F2 G Comparative Data Analysis F1->G F2->G

Caption: Workflow for cross-validating this compound grades in a Suzuki-Miyaura reaction.

Scenario 2: Influence on Analytical Purity Determination by HPLC

When used in an analytical mobile phase or as a solvent for sample preparation, impurities in this compound can interfere with the detection and quantification of analytes.

Experimental Protocol
  • Sample Preparation : A standard solution of a known concentration of a model compound (e.g., testosterone) is prepared.

  • Variable : The standard solution is diluted to a final concentration using three different grades of this compound: Technical Grade, Synthesis Grade, and HPLC Grade.

  • Analysis : The prepared samples are analyzed by HPLC with UV detection.[5] A blank chromatogram is also run for each grade of this compound.

Expected Outcomes and Data Presentation
This compound GradeAnalyte Peak AreaAnalyte Retention Time (min)Ghost Peaks in Blank
Technical Grade InconsistentShiftedMultiple interfering peaks
Synthesis Grade ConsistentStableMinor, non-interfering peaks
HPLC Grade Highly ConsistentHighly StableClean baseline

The data presented in this table is hypothetical and for illustrative purposes.

Logical Relationship Diagram

cluster_prep Sample Preparation cluster_diluents Diluent Variable cluster_hplc HPLC Analysis A Testosterone Standard Solution C Sample Dilution A->C B1 Technical Grade This compound B1->C D2 Injection of Blanks B1->D2 B2 Synthesis Grade This compound B2->C B2->D2 B3 HPLC Grade This compound B3->C B3->D2 D1 Injection of Samples C->D1 E Chromatogram Analysis (Peak Area, Retention Time, Baseline Noise) D1->E D2->E F Assessment of Analytical Interference E->F

Caption: Logical flow for assessing the impact of this compound grade on HPLC analysis.

Conclusion

The choice of reagent grade is a critical parameter that can significantly influence experimental outcomes. While higher purity grades of this compound come at an increased cost, the investment can be justified by the enhanced reliability, reproducibility, and accuracy of the results. For sensitive applications such as in drug synthesis and analytical testing, the use of high-purity grades is strongly recommended to avoid the complications arising from impurities. Researchers are encouraged to perform their own cross-validation studies, particularly during method development and validation, to establish the appropriate reagent grade for their specific application.

References

Greener Pastures: Assessing the Environmental Impact of Butylcyclohexane as a Viable Alternative to Traditional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking more sustainable solvent options, this guide provides a comprehensive comparison of the environmental impact and performance of butylcyclohexane against traditional solvents such as toluene, xylene, and heptane. This analysis is supported by available experimental data and established scientific principles to facilitate informed solvent selection in a laboratory and industrial setting.

The pharmaceutical and chemical industries are increasingly under pressure to adopt greener and more sustainable practices. Solvents, which constitute a significant portion of the waste generated in these sectors, are a primary focus for improvement. This guide delves into the environmental credentials of this compound, a less conventional solvent, and evaluates its potential as a replacement for commonly used aromatic and aliphatic hydrocarbon solvents.

Executive Summary

This compound presents a compelling case as a greener alternative to traditional solvents like toluene and xylene, primarily due to its lower toxicity profile and potential for reduced photochemical ozone creation. While direct, comprehensive experimental data on its environmental fate is still emerging, initial assessments and data on similar cycloalkanes suggest a more favorable environmental profile compared to its aromatic counterparts. However, traditional solvents like heptane, being readily biodegradable, also offer a strong case for a green solvent choice in specific applications. The selection of an appropriate solvent ultimately requires a holistic assessment of its performance, environmental impact, and safety profile throughout its lifecycle.

Data Presentation: A Comparative Overview

The following tables summarize the key physical, environmental, and safety properties of this compound and the selected traditional solvents.

Table 1: Physical and Chemical Properties

PropertyThis compoundTolueneXylene (mixed isomers)n-Heptane
CAS Number 1678-93-9108-88-31330-20-7142-82-5
Molecular Formula C₁₀H₂₀C₇H₈C₈H₁₀C₇H₁₆
Molecular Weight ( g/mol ) 140.2792.14106.16100.21
Boiling Point (°C) 178-180[1]110.6[2]137-14498.43[3]
Melting Point (°C) -78[1]-95-48 to 13-90.6[3]
Density (g/mL at 25°C) 0.818[1]0.8623 (at 20°C)[2]~0.870.6795[3]
Vapor Pressure (mmHg at 25°C) ~2.2 (estimated from 2.9 mmHg at 37.7°C)[1]28.4[2]6.6-8.9 (isomer dependent)[1]46[4]
Water Solubility (mg/L at 25°C) Insoluble[5]526[6]161-181 (isomer dependent)[1]3.4[4]

Table 2: Environmental Impact Profile

ParameterThis compoundTolueneXylene (mixed isomers)n-Heptane
Biodegradability Data not readily available; may persist[5][6]Readily biodegradable[7]Readily biodegradable[1]Readily biodegradable[4]
Aquatic Toxicity Data not readily availableModerately toxic to aquatic life[7]Moderately toxic to aquatic lifeVery toxic to aquatic organisms[4]
Bioaccumulation Potential May have some potential to bioaccumulate[5]Low to moderateLow to moderateModerate
Volatile Organic Compound (VOC) YesYesYesYes
Photochemical Ozone Creation Potential (POCP) Lower than aromatics (expected)HighHighModerate

Table 3: Safety and Health Hazards

HazardThis compoundTolueneXylene (mixed isomers)n-Heptane
Flammability Flammable liquid and vapor[6]Highly flammable liquid and vaporFlammable liquid and vaporHighly flammable liquid and vapor[4]
Toxicity (Human Health) Irritant; neurotoxin (acute)Harmful if inhaled or swallowed; can cause damage to organs through prolonged or repeated exposureHarmful in contact with skin or if inhaled; causes skin irritationMay be fatal if swallowed and enters airways; may cause drowsiness or dizziness[4]
Carcinogenicity Not classifiedNot classifiable as to its carcinogenicity to humans (IARC Group 3)Not classifiable as to its carcinogenicity to humans (IARC Group 3)Not classified

Experimental Protocols

To ensure a thorough and standardized assessment of a solvent's environmental impact, a combination of experimental and modeling approaches is necessary. Below are detailed methodologies for key experiments frequently cited in environmental risk assessments.

Ready Biodegradability Test (OECD 301)

The Organisation for Economic Co-operation and Development (OECD) Guideline 301 provides a set of methods to assess the ready biodegradability of chemicals. The Manometric Respirometry Test (OECD 301F) is a common method.

Objective: To determine the potential for a chemical to be rapidly biodegraded by microorganisms.

Methodology:

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial source.

  • Test Medium: A mineral medium containing the test substance (at a concentration of 100 mg/L) and the inoculum is prepared.

  • Apparatus: The test is conducted in closed bottles connected to a respirometer, which measures the oxygen consumption.

  • Procedure: The bottles are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days. The oxygen uptake by the microbial population is measured continuously.

  • Data Analysis: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[2][8][9][10]

Aquatic Toxicity Test (e.g., Acute Immobilisation Test with Daphnia magna, OECD 202)

Objective: To determine the acute toxicity of a substance to aquatic invertebrates.

Methodology:

  • Test Organism: Daphnia magna (a species of water flea) is a standard model organism.

  • Test Conditions: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a defined aqueous medium.

  • Procedure: The daphnids are observed for immobilization after 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The concentration of the test substance that causes immobilization in 50% of the daphnids (the EC50 value) is calculated. A lower EC50 value indicates higher toxicity.

Life Cycle Assessment (LCA) Framework

A comprehensive environmental comparison requires a Life Cycle Assessment (LCA), which evaluates the environmental impacts of a product from raw material extraction ("cradle") to final disposal ("grave"). For solvents, this includes:

  • Solvent Production: Energy and raw material consumption, and emissions associated with the manufacturing process.

  • Use Phase: Emissions during handling, use in a chemical process, and any in-process recycling.

  • End-of-Life: Environmental burden of waste treatment, such as incineration or distillation for recovery.[10][11][12][13]

While a full, comparative LCA for this compound and the traditional solvents is not yet publicly available, the principles of LCA provide a crucial framework for a holistic environmental assessment.[11]

Mandatory Visualization

Logical Workflow for Green Solvent Selection

The following diagram illustrates a logical workflow for selecting a greener solvent, integrating performance, safety, and environmental criteria.

SolventSelectionWorkflow start Define Application & Performance Requirements search Identify Potential Solvent Candidates start->search screen_safety Screen for Safety & Health Hazards (Toxicity, Flammability) search->screen_safety screen_env Screen for Environmental Hazards (Persistence, Bioaccumulation, Aquatic Toxicity) screen_safety->screen_env Acceptable reject_safety Reject screen_safety->reject_safety Unacceptable lca Life Cycle Assessment (LCA) (Cradle-to-Grave Impact) screen_env->lca Acceptable reject_env Reject screen_env->reject_env Unacceptable performance Evaluate Performance in Application (Yield, Purity, Reaction Time) lca->performance decision Select Optimal Green Solvent performance->decision Meets Requirements reassess Re-evaluate or Consider Alternatives performance->reassess Does Not Meet Requirements reassess->search

A logical workflow for selecting a greener solvent.
Experimental Workflow for Solvent Biodegradability Assessment (OECD 301F)

This diagram outlines the key steps in the OECD 301F ready biodegradability test.

OECD301F_Workflow prep_media Prepare Mineral Medium & Test Substance Solution setup Set up Respirometer Bottles: - Test Substance + Inoculum - Blank (Inoculum only) - Reference (e.g., Sodium Benzoate) prep_media->setup prep_inoculum Collect & Prepare Activated Sludge Inoculum prep_inoculum->setup incubation Incubate at 20°C in the Dark for 28 Days setup->incubation measurement Continuously Measure Oxygen Consumption incubation->measurement analysis Calculate % Biodegradation (vs. Theoretical Oxygen Demand) measurement->analysis result Determine if 'Readily Biodegradable' (≥60% in 10-day window) analysis->result

Workflow for the OECD 301F ready biodegradability test.

Discussion and Conclusion

The transition to greener solvents is a critical step towards a more sustainable chemical industry. This guide provides a framework for comparing this compound to traditional solvents, highlighting the need for a multi-faceted assessment that includes environmental impact, safety, and performance.

This compound shows promise as a "greener" alternative, particularly to aromatic solvents like toluene and xylene. Its expected lower photochemical ozone creation potential and potentially more favorable human health profile are significant advantages. However, the current lack of comprehensive, publicly available data on its biodegradability and aquatic toxicity is a notable gap that requires further research to fully substantiate its environmental credentials. The available information suggests it may be persistent in the environment.[5][6]

Toluene and Xylene , while effective solvents, present well-documented environmental and health risks, including high volatility, contribution to smog formation, and neurotoxicity.[7] Their ready biodegradability is a positive attribute, but their overall hazard profile makes them prime candidates for substitution.[1][7]

n-Heptane , as a representative of aliphatic hydrocarbon solvents, offers a different profile. It is readily biodegradable and has a lower photochemical ozone creation potential than aromatic solvents.[4] However, it is highly flammable and can be very toxic to aquatic organisms.[4]

For researchers and drug development professionals, the choice of a solvent should not be based on a single metric but on a balanced consideration of all relevant factors. The logical workflow for green solvent selection presented in this guide provides a systematic approach to this decision-making process. As more data on emerging solvents like this compound becomes available, a clearer picture of their environmental performance will emerge, enabling more confident and data-driven solvent substitution strategies. The continued development and application of methodologies like Life Cycle Assessment will be instrumental in guiding the chemical industry towards a more sustainable future.[10][11][13]

References

Benchmarking Butylcyclohexane and Other Green Solvents in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical parameter in the optimization of chemical reactions, influencing yield, selectivity, and reaction kinetics. In recent years, a significant focus has been placed on the adoption of "green" solvents—those that are less hazardous to health and the environment compared to traditional solvents. This guide provides a comparative overview of the performance of several green solvents in the context of palladium-catalyzed cross-coupling reactions, with a particular focus on the Buchwald-Hartwig amination. While direct, comprehensive comparative data for butylcyclohexane in many named reactions remains limited in publicly available literature, this guide will present available data for other prominent green solvents and discuss the potential of this compound as a sustainable alternative.

Introduction to this compound as a Green Solvent

This compound is a non-polar, hydrophobic solvent with a relatively high boiling point (approximately 181°C). Its physical properties, such as low water solubility and higher boiling point, can be advantageous in certain reaction conditions, particularly in facilitating product separation and enabling reactions at elevated temperatures. As a hydrocarbon, it is considered to have a better environmental, health, and safety (EHS) profile than many traditional aromatic hydrocarbon solvents like toluene and benzene. However, a lack of extensive published data on its performance in a wide range of named reactions necessitates a comparative analysis with other well-documented green solvents.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The choice of solvent in this reaction is crucial for achieving high yields and catalyst stability. Below is a comparison of various green solvents in a model Buchwald-Hartwig amination reaction.

Quantitative Performance Data

The following table summarizes the performance of different solvents in the Buchwald-Hartwig amination of a model substrate. The data is compiled from various studies to provide a comparative perspective.

SolventYield (%)Reaction Time (h)Temperature (°C)Notes
This compound Data Not Available--A potential green alternative, but specific comparative performance data is not readily available in the literature.
2-Methyltetrahydrofuran (2-MeTHF) ~90-99%1.5 - 2480-110Often cited as a high-performing, bio-based green solvent.
Cyclopentyl methyl ether (CPME) ~85-95%2 - 18100-110A hydrophobic ether with a high boiling point and resistance to peroxide formation.
Toluene (Reference) ~90-98%1 - 2480-110A common, high-performing solvent, but with greater environmental and health concerns.
1,4-Dioxane (Reference) ~85-95%2 - 24100-110A common solvent for this reaction, but with significant health and safety concerns.

Note: The data presented is a synthesis from multiple sources and for illustrative purposes. Actual performance will vary depending on the specific substrates, catalyst system, and reaction conditions.

Discussion of Solvent Performance

2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) consistently demonstrate high performance in the Buchwald-Hartwig amination, often rivaling or exceeding the yields obtained with traditional solvents like toluene and dioxane. Their favorable safety and environmental profiles make them excellent choices for greener synthetic routes.

While specific data for this compound in this reaction is lacking, its properties as a non-polar, high-boiling hydrocarbon suggest it could be a viable alternative to toluene, particularly in reactions where polarity is not a critical factor. Further experimental investigation is warranted to fully characterize its performance.

Experimental Protocols

Below are representative experimental protocols for the Buchwald-Hartwig amination, which can be adapted for solvent screening studies.

General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol) is placed in a reaction vessel. The chosen solvent (3 mL) is added, and the vessel is sealed. The reaction mixture is then heated to the desired temperature with stirring for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reagents Aryl Halide, Amine, Base, Catalyst, Ligand Solvent Add Solvent (e.g., this compound) Reagents->Solvent Heating Heat and Stir (e.g., 100°C, 18h) Solvent->Heating Cooling Cool to RT Heating->Cooling Dilution Dilute with Organic Solvent Cooling->Dilution Washing Wash with Water and Brine Dilution->Washing Drying Dry over Na2SO4 Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography G Performance Reaction Performance Yield Yield Performance->Yield Selectivity Selectivity Performance->Selectivity Kinetics Reaction Kinetics Performance->Kinetics EHS Environmental, Health, & Safety Profile Toxicity Toxicity EHS->Toxicity Sustainability Sustainability EHS->Sustainability Safety Safety (Flash Point, etc.) EHS->Safety Properties Physicochemical Properties Properties->Performance Properties->EHS Polarity Polarity Properties->Polarity BoilingPoint Boiling Point Properties->BoilingPoint Solubility Solubility of Reagents & Catalyst Properties->Solubility SolventChoice SolventChoice SolventChoice->EHS SolventChoice->Properties

Safety Operating Guide

Navigating the Safe Disposal of Butylcyclohexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Butylcyclohexane, a flammable liquid, requires careful management to mitigate risks and protect the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Quantitative Data on Flammable Liquid Waste

While specific disposal concentration limits for this compound are not broadly mandated and often depend on local regulations and the capabilities of the disposal facility, the classification of flammable liquid waste is typically determined by its flashpoint. Below is a table summarizing the key characteristics that define flammable liquid hazardous waste.

ParameterRegulatory Threshold/GuidelineRelevance to this compound Disposal
Flash Point < 60°C (140°F) classifies the liquid as a hazardous waste.[1]This compound has a flash point of approximately 41°C (105.8°F), categorizing it as a flammable hazardous waste that must be managed accordingly.
Container Size Limits (Laboratory) Varies by jurisdiction and lab safety plan. For highly flammable liquids (Class IA), glass containers may be limited to 1 pint (~500 mL), while approved safety cans can be larger.[2]Small quantities of waste should be accumulated in appropriately sized and approved containers to minimize risk.
Satellite Accumulation Area (SAA) Limits A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes, the limit is one quart.[3]This regulation dictates the maximum amount of this compound waste that can be stored at or near the point of generation before it must be moved to a central storage area.

Procedural Guidance for this compound Disposal

The following step-by-step procedures outline the safe handling and disposal of this compound waste within a laboratory setting.

Waste Identification and Segregation
  • Characterize the Waste: Determine if the this compound waste is pure, mixed with other solvents, or contaminated with other chemicals.

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous waste or other incompatible hazardous waste streams. For instance, it should be kept separate from oxidizers and corrosive materials.[4][5]

Waste Collection and Container Management
  • Select Appropriate Containers: Use containers that are compatible with this compound. Glass bottles or metal safety cans are common choices for flammable liquid waste.[1][6]

  • Label Containers Clearly: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of any other components in the mixture.[1]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[1][6] This prevents the release of flammable vapors.

Storage in Satellite Accumulation Areas (SAAs)
  • Designate an SAA: Establish a designated SAA at or near the point of waste generation.[3]

  • Safe Storage Practices: Store the waste container in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[7] If possible, use a designated flammable storage cabinet.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks or spills.

Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full (e.g., 75% capacity to allow for expansion[5]) or has been in the SAA for the maximum allowed time (often up to 12 months, but check institutional policies[3]), contact your institution's EHS department to schedule a pickup.

  • Licensed Waste Contractor: The EHS department will typically arrange for the transfer of the waste to a licensed hazardous waste contractor.[8]

  • Disposal Methods: The most common method for disposing of flammable solvent waste is through incineration at a licensed facility.[8] In some cases, it may be used as a fuel source in industrial processes like cement kilns.[8]

Decontamination of Empty Containers
  • Triple Rinsing: Empty this compound containers must be properly decontaminated before being discarded as regular trash. A common procedure is to triple rinse the container.[3]

  • Procedure for Water-Insoluble Solvents:

    • Rinse the container twice with a water-soluble solvent such as acetone.[9]

    • Collect the rinse solvent as hazardous waste.[9]

    • Fill the container with water and then empty it to displace any remaining vapors.[9]

    • Allow the container to air dry completely.

    • Deface the original label and mark the container as "EMPTY" before disposal.[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Butylcyclohexane_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal start This compound Waste Generated collect Collect in a Labeled, Compatible Container start->collect store Store in a Designated Satellite Accumulation Area (SAA) collect->store check_full Is Container Full or Storage Time Limit Reached? store->check_full check_full->store No ehs_pickup Arrange for EHS Pickup check_full->ehs_pickup Yes transport Transport by Licensed Hazardous Waste Contractor ehs_pickup->transport incinerate Dispose via Incineration at a Licensed Facility transport->incinerate

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Butylcyclohexane

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling volatile and flammable substances like this compound. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor, and it may cause lung damage if swallowed.[1] Vapors can lead to drowsiness and dizziness, and repeated exposure may cause skin dryness and cracking.[1] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be required for tasks with a high splash risk.[3]Protects against splashes and vapors that can cause eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[3] Gloves must be inspected before use and replaced regularly.[2][4]Prevents skin contact, which can lead to dryness, cracking, and absorption of the chemical.[1]
Body Protection Fire/flame resistant and impervious clothing.[2] A lab coat or coveralls should be worn.[5] For significant exposure risk, a chemical-resistant suit may be necessary.[6]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Not typically required with adequate ventilation.[7] If ventilation is insufficient or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) should be used.[5]Protects against inhalation of vapors, which can cause respiratory irritation, dizziness, and drowsiness.[1]
Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are critical to prevent accidents and exposure. The following steps should be followed meticulously.

1. Pre-Operational Checks:

  • Ventilation: Ensure the work area is well-ventilated, preferably within a chemical fume hood.[2]

  • Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[8]

  • Ignition Sources: Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[8] Use only non-sparking tools and explosion-proof equipment.[8]

  • Container Inspection: Check that the this compound container is clearly labeled and free from leaks or damage.[1]

  • PPE Donning: Put on all required personal protective equipment as specified in the table above.

2. Handling Procedure:

  • Grounding: Ground and bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[9]

  • Dispensing: Dispense the chemical slowly and carefully to minimize splashing and vapor generation.

  • Container Sealing: Keep the container tightly closed when not in use.

  • Work Practices: Avoid eating, drinking, or smoking in the handling area.[1]

3. Post-Handling Procedure:

  • Decontamination: Thoroughly wash hands with soap and water after handling.[1]

  • PPE Removal: Remove PPE carefully to avoid contaminating skin.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[8] The storage area should be designated for flammable liquids.[8]

Emergency Procedures

In the event of an emergency, immediate and correct action is crucial.

Emergency SituationProcedural Steps
Skin Contact 1. Immediately remove all contaminated clothing.[9] 2. Rinse the affected skin area with plenty of water.[9] 3. Seek medical attention if irritation persists.[8]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] 2. Seek immediate medical attention.[8]
Inhalation 1. Move the affected person to fresh air.[8] 2. If breathing is difficult, provide artificial respiration.[8] 3. Seek medical attention.[8]
Ingestion 1. Clean the mouth with water.[8] 2. Do NOT induce vomiting. 3. Seek immediate medical attention.[2][8]
Spill 1. Remove all ignition sources and evacuate the area.[1] 2. Ventilate the area. 3. Wear appropriate PPE, including respiratory protection.[1] 4. Contain the spill with an inert absorbent material like sand or vermiculite.[1] 5. Collect the absorbed material using non-sparking tools into a labeled, sealed container for hazardous waste disposal.[1][2]
Fire 1. Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish the fire.[8] Water spray may be used to cool containers.[8] 2. Wear a self-contained breathing apparatus (SCBA).[2]
Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, labeled, and tightly sealed container.[2]

  • Do not mix with other waste streams unless explicitly permitted.

2. Disposal Procedure:

  • Disposal must be conducted in accordance with all local, state, and federal regulations.[1]

  • Do not dispose of this compound down the drain or into the environment.[1][2]

  • Arrange for disposal through a licensed chemical waste disposal company.[2]

  • Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[2]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Butylcyclohexane_Handling_Workflow start Start: Handling this compound pre_checks 1. Pre-Operational Checks - Check Ventilation - Verify Safety Equipment - Remove Ignition Sources - Inspect Container - Don PPE start->pre_checks handling 2. Handling Procedure - Ground Equipment - Dispense Carefully - Keep Container Sealed pre_checks->handling post_handling 3. Post-Handling - Decontaminate - Remove PPE - Store Properly handling->post_handling emergency Emergency Occurs (Spill, Fire, Exposure) handling->emergency Incident disposal 4. Waste Disposal - Collect in Labeled Container - Follow Regulations - Use Licensed Disposal Service post_handling->disposal end End of Procedure emergency_procedures Follow Emergency Protocols - First Aid - Spill Cleanup - Fire Response emergency->emergency_procedures emergency_procedures->post_handling disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.